molecular formula C25H32N4O7 B557092 Boc-lys(Z)-pna

Boc-lys(Z)-pna

Katalognummer: B557092
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: SPLJZTUHLDXXAK-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-lys(Z)-pna, also known as this compound, is a useful research compound. Its molecular formula is C25H32N4O7 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJZTUHLDXXAK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure and Application of Boc-Lys(Z)-pNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly abbreviated as Boc-Lys(Z)-pNA, is a synthetic chromogenic substrate pivotal in the fields of biochemistry and drug discovery. Its unique chemical architecture, featuring orthogonal protecting groups and a chromogenic leaving group, makes it a valuable tool for the characterization of proteases, particularly those with trypsin-like activity. This technical guide provides an in-depth analysis of the structure of this compound, detailed experimental protocols for its synthesis and use in enzymatic assays, and a summary of its key quantitative data.

Core Structure and Chemical Properties

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is amidated with p-nitroaniline (pNA).[1]

The Boc group is labile under acidic conditions, while the Z group is typically removed via hydrogenolysis. This orthogonal protection scheme is fundamental in peptide synthesis.[2] The key feature of this compound for enzymatic assays is the p-nitroanilide moiety. When the amide bond between the lysine carboxyl group and p-nitroaniline is cleaved by a protease, the released p-nitroaniline is a yellow chromophore that can be quantified spectrophotometrically.

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Chemical Name Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine p-nitroanilide
Synonyms Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide, this compound
CAS Number 51078-31-0
Molecular Formula C₂₅H₃₂N₄O₇
Molecular Weight 500.54 g/mol
Appearance White to off-white powder

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) with p-nitroaniline. This reaction typically employs standard peptide coupling reagents.

Materials:

  • Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH)

  • p-Nitroaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium bisulfate (NaHSO₄) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-Lys(Z)-OH (1 equivalent), HOBT (1.1 equivalents), and EDC·HCl (1.1 equivalents) in dichloromethane.

  • Add p-nitroaniline (1 equivalent) to the mixture.

  • Cool the flask in an ice-water bath and add DIPEA (2.5 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated NaHCO₃, NaHSO₄, and NaCl solutions.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in n-hexane to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification BocLysOH Boc-Lys(Z)-OH Dissolve Dissolve in DCM BocLysOH->Dissolve pNA p-Nitroaniline pNA->Dissolve Coupling EDC, HOBT Coupling->Dissolve Base DIPEA Mix Mix & Stir at 0°C to RT Base->Mix Dissolve->Mix Add Base Wash Aqueous Washes (NaHCO3, NaHSO4, NaCl) Mix->Wash 24h Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement PrepSubstrate Prepare Substrate Stock (in DMSO) AddSubstrate Initiate with Substrate PrepSubstrate->AddSubstrate PrepEnzyme Prepare Enzyme Dilutions (in Buffer) AddEnzyme Add Enzyme or Buffer (Blank) PrepEnzyme->AddEnzyme AddBuffer Add Assay Buffer AddBuffer->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate PreIncubate->AddSubstrate Measure Measure Absorbance at 405 nm (Kinetic or Endpoint) AddSubstrate->Measure DataAnalysis Data Analysis (ΔAbs/min, Beer-Lambert Law) Measure->DataAnalysis Protease_Mechanism cluster_binding 1. Substrate Binding cluster_acylation 2. Acylation cluster_deacylation 3. Deacylation Trypsin Trypsin Active Site Tetrahedral1 Tetrahedral Intermediate Trypsin->Tetrahedral1 Nucleophilic Attack Substrate This compound Substrate->Trypsin Binds AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral1->AcylEnzyme pNA_release p-Nitroaniline (pNA) Released (Yellow) AcylEnzyme->pNA_release Tetrahedral2 Second Tetrahedral Intermediate AcylEnzyme->Tetrahedral2 Hydrolysis Water Water Molecule Water->Tetrahedral2 Product_release Boc-Lys(Z)-OH Released Tetrahedral2->Product_release RegenEnzyme Regenerated Trypsin Product_release->RegenEnzyme Enzyme Regenerated

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Lys(Z)-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA). This chromogenic substrate is a valuable tool in biochemical assays, particularly for the kinetic analysis of proteases. This document outlines its core characteristics, provides detailed experimental protocols, and presents visualizations to facilitate its effective use in research and development.

Core Chemical Properties

This compound is a synthetic peptide derivative featuring a lysine backbone with protecting groups at the alpha-amino (tert-butyloxycarbonyl, Boc) and epsilon-amino (benzyloxycarbonyl, Z) positions. The carboxyl group of lysine is amidated with p-nitroaniline (pNA), which acts as a chromogenic reporter.

PropertyValueReferences
CAS Number 51078-31-0[][2][3][4][5][6][7]
Molecular Formula C25H32N4O7[][4][5][6]
Molecular Weight ~500.54 g/mol [][2][4][5][6][8][9][10]
Appearance White to off-white or pale yellow powder
Purity ≥98%[][4]
Solubility

Quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and empirical data for similar p-nitroanilide substrates, a general solubility profile can be described. The presence of the Boc and Z protecting groups confers significant hydrophobicity, making it poorly soluble in aqueous buffers alone. Therefore, it is standard practice to first dissolve the compound in an organic solvent to create a concentrated stock solution.

SolventQualitative SolubilityRecommended Stock Concentration
Dimethyl sulfoxide (DMSO)Soluble10-20 mM
Dichloromethane (DCM)SolubleNot recommended for aqueous assays
ChloroformSolubleNot recommended for aqueous assays
Ethyl AcetateSolubleNot recommended for aqueous assays
AcetoneSolubleNot recommended for aqueous assays

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

ConditionRecommendationDurationReferences
Solid Powder Store at -20°C, sealed in a dry, dark environment.Up to 3 years[11]
In Solvent (e.g., DMSO) Aliquot and store at -80°C to minimize freeze-thaw cycles.Up to 1 year[11]

Aqueous solutions of p-nitroanilide substrates generally have limited stability and should be prepared fresh for each experiment. The stability of this compound in aqueous buffers is influenced by pH and temperature. Hydrolysis of the p-nitroanilide amide bond can occur, leading to the release of p-nitroaniline and a corresponding increase in background absorbance.

Enzymatic Hydrolysis and Applications

This compound serves as a chromogenic substrate for trypsin and trypsin-like serine proteases. These enzymes recognize and cleave the peptide bond at the carboxyl side of lysine residues. Upon enzymatic cleavage, the colorless substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at or near 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.

Kinetic Parameters of Trypsin with Z-Lys-pNA

The following table summarizes the pH-dependent kinetic parameters for the trypsin-catalyzed hydrolysis of Z-Lys-pNA at 25°C.[12][15][16] This data serves as a strong proxy for the expected performance of this compound with trypsin.

pHKM (mM)kcat (s-1)kcat/KM (M-1s-1)
3.1334.6 ± 10.5-2.22 ± 0.9
3.8224.5 ± 9.2-15.8 ± 7.0
4.4013.8 ± 2.1-32.3 ± 5.7
5.986.51 ± 0.95-52.8 ± 8.9
6.940.512 ± 0.039-395 ± 32
9.050.394 ± 0.027-463 ± 34

Data extracted from a study on the trypsin-catalyzed hydrolysis of Z-Lys-pNA.[16]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions for use in enzymatic assays.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., Tris-HCl or PBS at the desired pH)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution (10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out a precise amount of the solid powder. For a 10 mM stock solution, dissolve 5.01 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the assay buffer. For example, to prepare a 200 µM working solution, dilute the 10 mM stock solution 1:50 in the assay buffer.

    • Prepare the working solution fresh and keep it on ice until use.

General Protocol for Trypsin Activity Assay

Objective: To measure the kinetic activity of trypsin using this compound in a 96-well plate format.

Materials:

  • This compound working solution

  • Purified trypsin enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the this compound working solution to each well.

    • Prepare a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the diluted trypsin solution to each well.

    • Mix gently by pipetting up and down or by using a plate shaker for a few seconds.

  • Absorbance Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

    • Endpoint Assay: Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). Stop the reaction by adding a suitable stop solution (e.g., 25 µL of 1 M acetic acid). Measure the final absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic assay, determine the rate of reaction (V₀) in mOD/min from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law: Rate (mol/min) = (V₀ * Well Volume) / (ε * Path Length)

      • ε (molar extinction coefficient) for p-nitroaniline at 405 nm is approximately 9,920 M-1cm-1.

      • Path length is typically determined for the specific microplate and volume used.

Visualizations

Enzymatic Cleavage Workflow

G Workflow for Enzymatic Cleavage of this compound cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection prep_substrate Prepare this compound Working Solution mix Combine Substrate and Enzyme in Assay Buffer prep_substrate->mix prep_enzyme Prepare Trypsin Working Solution prep_enzyme->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) incubate->measure analyze Calculate Enzyme Activity measure->analyze G Trypsin Activity and Inhibition Assay Logic Trypsin Trypsin Activity Proteolytic Activity Trypsin->Activity NoActivity Inhibition of Activity Trypsin->NoActivity Substrate This compound (Colorless) Substrate->Activity Product Cleaved Peptide + pNA (Yellow) Inhibitor Potential Inhibitor Inhibitor->NoActivity Activity->Product NoActivity->Trypsin

References

Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide, a chromogenic substrate pivotal for the assay of specific serine proteases. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the substrate's mechanism of action, presents its physicochemical properties, and offers detailed experimental protocols for its application in enzyme kinetics.

Core Principles and Mechanism of Action

Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is a synthetic peptide derivative meticulously designed for the specific measurement of endopeptidase activity, particularly for enzymes that exhibit a substrate preference for cleaving at the C-terminal side of lysine residues. Its structure incorporates a lysine amino acid flanked by protecting groups: a tert-butyloxycarbonyl (Boc) group at the alpha-amino position and a benzyloxycarbonyl (Z) group at the epsilon-amino position. The carboxyl group of the lysine is covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.

In its intact form, Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is a colorless compound. However, upon enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroaniline moiety by a suitable protease, the p-nitroaniline is liberated. Free p-nitroaniline, in an aqueous solution, imparts a distinct yellow color, which can be quantified spectrophotometrically by measuring its absorbance at or near 405 nm. The rate of p-nitroaniline release, and consequently the intensification of the yellow color, is directly proportional to the enzymatic activity of the protease under investigation. This principle forms the basis of a straightforward and sensitive colorimetric assay for determining protease activity.

Physicochemical and Quantitative Data

A comprehensive summary of the quantitative data for Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is presented in the table below, facilitating easy reference and comparison.

PropertyValueReference(s)
IUPAC Name tert-butyl (S)-(1-((4-nitrophenyl)amino)-1-oxo-6-((((benzyloxy)carbonyl)amino)hexan)-2-yl)carbamate
Synonyms Boc-L-Lys(Z)-pNA, N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine 4-nitroanilide[1][2]
CAS Number 51078-31-0[1][2][3]
Molecular Formula C₂₅H₃₂N₄O₇[1][2][3]
Molecular Weight 500.54 g/mol [1][3]
Appearance White to off-white powder
Purity ≥98%[3]
Solubility Soluble in DMSO. Generally, p-nitroanilide substrates are first dissolved in an organic solvent like DMSO or DMF to create a stock solution before dilution into an aqueous assay buffer.[4][5]
Storage Store at -20°C, protected from light.[4]
p-Nitroaniline (pNA) Molar Extinction Coefficient (ε) ~10,500 M⁻¹cm⁻¹ at 405 nm[6]

Enzymatic Reaction and Signaling Pathway

The enzymatic cleavage of Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is a direct, one-step hydrolytic reaction. It does not involve a complex signaling cascade but rather a straightforward substrate-to-product conversion catalyzed by a protease. The logical flow of this process is depicted below.

Enzymatic_Reaction Substrate Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide (Colorless) Products Nα-Boc-Nε-Z-L-Lysine + p-Nitroaniline (Yellow Product) Substrate->Products Enzymatic Cleavage Enzyme Serine Protease (e.g., Trypsin, Plasmin) Enzyme->Substrate Binds to

Enzymatic cleavage of the chromogenic substrate.

Experimental Protocols

The following section provides detailed methodologies for utilizing Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide in a standard serine protease activity assay. This protocol can be adapted for specific enzymes such as trypsin or plasmin.

General Chromogenic Protease Assay

This protocol is designed for a 96-well microplate format and can be scaled as needed.

Materials:

  • Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide (Substrate)

  • Dimethyl sulfoxide (DMSO)

  • Purified serine protease (e.g., Trypsin, Plasmin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve 5.0 mg of Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide in 1.0 mL of DMSO. Store this stock solution in aliquots at -20°C, protected from light to prevent degradation.

    • Enzyme Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., 1 mM HCl for trypsin) at a concentration of 1 mg/mL. The final concentration for the assay should be determined empirically to ensure a linear reaction rate.

    • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in the Assay Buffer. Keep the enzyme solution on ice.

    • Substrate Working Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration. For kinetic studies, it is recommended to test a range of substrate concentrations (e.g., 0.1 to 5 times the expected Michaelis constant, Km).

  • Assay Setup:

    • Add the appropriate volume of Assay Buffer to each well of the 96-well microplate.

    • Add the Enzyme Working Solution to the appropriate wells.

    • For blank controls, add the same volume of Assay Buffer instead of the Enzyme Working Solution. This will account for any non-enzymatic hydrolysis of the substrate.

  • Initiation of Reaction:

    • To start the reaction, add the Substrate Working Solution to each well. The final reaction volume is typically 100-200 µL.

    • Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

    • Endpoint Assay: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes). Stop the reaction by adding a small volume of an acidic solution (e.g., 1 M acetic acid). Measure the final absorbance at 405 nm.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for the kinetic assay. For the endpoint assay, subtract the absorbance of the blank from the absorbance of the sample.

    • Use the Beer-Lambert law (A = εcl) to determine the concentration of p-nitroaniline released.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow and Logical Relationships

The workflow for a typical enzyme inhibition screen using Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide is illustrated in the diagram below. This process is fundamental in drug discovery for identifying potential therapeutic agents that modulate protease activity.

Inhibition_Screen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating Preincubation Pre-incubation of Enzyme and Compound Compound_Plating->Preincubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Preincubation Substrate_Prep Substrate Preparation Reaction_Initiation Reaction Initiation with Substrate Addition Substrate_Prep->Reaction_Initiation Preincubation->Reaction_Initiation Incubation_Measurement Incubation and Kinetic Absorbance Reading (405 nm) Reaction_Initiation->Incubation_Measurement Rate_Calculation Calculation of Reaction Rates Incubation_Measurement->Rate_Calculation Inhibition_Determination Determination of Percent Inhibition Rate_Calculation->Inhibition_Determination Hit_Identification Hit Identification and Validation Inhibition_Determination->Hit_Identification

Workflow for an enzyme inhibition screen.

References

The Pivotal Role of Chromogenic Substrates in Biochemical Research and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of biochemical research and drug development, the precise detection and quantification of enzymatic activity and protein presence are paramount. Chromogenic substrates have long stood as indispensable tools, offering a straightforward and visually intuitive method for these critical measurements. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding chromogenic substrates, tailored for researchers, scientists, and drug development professionals. By presenting clear, comparative data and detailed experimental protocols, this document aims to serve as a comprehensive resource for harnessing the full potential of these versatile reagents.

Core Principles of Chromogenic Substrates

Chromogenic substrates are colorless compounds that, when acted upon by a specific enzyme, are converted into a colored product.[1] This transformation forms the basis of a wide array of biochemical assays. The fundamental principle lies in the enzymatic cleavage of a specific chemical bond within the substrate molecule, which liberates a chromophore—a molecule or part of a molecule responsible for its color.[1] The intensity of the resulting color is directly proportional to the amount of enzymatic activity, allowing for both qualitative and quantitative analysis.[2]

The general mechanism can be visualized as a two-step process: first, the enzyme binds to its specific substrate to form an enzyme-substrate complex. Subsequently, the enzyme catalyzes the conversion of the substrate into a colored product and the original, unchanged enzyme.

G Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding Substrate Chromogenic Substrate (Colorless) Substrate->ES_Complex ES_Complex->Enzyme Release Product Colored Product ES_Complex->Product Catalysis

Figure 1: General mechanism of enzyme action on a chromogenic substrate.

This principle is widely applied in various techniques, including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry (IHC), where the enzyme is typically conjugated to a secondary antibody.[3][4]

Key Enzymes and Their Chromogenic Substrates

A few key enzymes have become workhorses in the field of biochemistry, largely due to the availability of reliable and sensitive chromogenic substrates. The most prominent among these are Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP), and β-Galactosidase.

EnzymeSubstrateAbbreviationProduct ColorPrimary Applications
Horseradish Peroxidase (HRP) 3,3',5,5'-TetramethylbenzidineTMBBlue (soluble), Yellow (stopped)ELISA[5]
3,3'-DiaminobenzidineDABBrown (insoluble)Western Blot, IHC[6]
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSGreen (soluble)ELISA[5]
o-PhenylenediamineOPDYellow-Orange (soluble)ELISA[5]
Alkaline Phosphatase (AP) 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazoliumBCIP/NBTBlue-Purple (insoluble)Western Blot, IHC[6]
p-Nitrophenyl phosphatepNPPYellow (soluble)ELISA[6]
β-Galactosidase 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranosideX-galBlue (insoluble)Bacterial screening, IHC[7]
o-Nitrophenyl-β-D-galactopyranosideONPGYellow (soluble)Enzyme assays[7]

Quantitative Analysis: Enzyme Kinetics and Assay Sensitivity

The performance of a chromogenic substrate in a given assay can be characterized by its kinetic parameters with the corresponding enzyme and the overall sensitivity of the detection method.

Enzyme Kinetic Data

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters that describe the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively.[8] A lower Km value indicates a higher affinity of the enzyme for the substrate.[8]

EnzymeSubstrateKm (mM)VmaxSource
β-Galactosidase (Aspergillus oryzae) ONPG0.8000.0864 A/min[7]
β-Galactosidase (Lactiplantibacillus plantarum) ONPG27.37570.2592 U/min[4]
β-Galactosidase (Lactobacillus plantarum) ONPG6.644147.5 µmol min⁻¹ mg⁻¹[9]
Alkaline Phosphatase (Calf Intestinal) pNPP0.76 (in Tris-HCl, pH 11)3.12 µmoles min⁻¹ unit⁻¹[10]
Alkaline Phosphatase (Calf Intestinal) pNPP0.4 (in Glycine-NaOH, pH 9.5)1.6 µmoles min⁻¹ unit⁻¹[10]
Alkaline Phosphatase pNPP0.02900.0254 mM/min[11]
Alkaline Phosphatase pNPP3.93706.1614 µM min⁻¹[12]
Horseradish Peroxidase o-dianisidine190.62 mm per minute[13]

Note: Vmax values are dependent on enzyme concentration and assay conditions, making direct comparisons challenging without standardized units.

Assay Sensitivity and Specificity

The choice of chromogenic substrate can significantly impact the sensitivity and dynamic range of an assay. For instance, in ELISA, TMB is generally considered more sensitive than ABTS and OPD.[14] Fluorogenic substrates can offer even greater sensitivity, with a two- to five-fold enhancement in the limit of detection compared to commonly used chromogenic substrates.[15]

Assay TypeSubstrate ComparisonKey FindingSource
ELISATMB vs. ABTS vs. OPDTMB yields the highest signal after the addition of a stop solution.[14]
ELISAChromogenic vs. FluorogenicFluorogenic substrates provide a 5- to 6-fold enhancement in signal-to-noise ratio.[15]
ELISAGeneralCan detect concentrations as low as 0.01 nanograms of antigen or antibody per milliliter.[16]
Western Blot vs. ELISA-ELISA generally has a broader dynamic range than Western blotting for autophagy flux measurement.[17]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful research. The following sections provide step-by-step methodologies for common applications of chromogenic substrates.

Chromogenic Western Blotting with HRP and DAB

This protocol outlines the detection of a target protein on a membrane using an HRP-conjugated secondary antibody and DAB as the chromogenic substrate.

Workflow:

G cluster_0 Membrane Preparation cluster_1 Detection Blocking Blocking (e.g., 5% non-fat milk in TBST) PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing1 Washing (TBST) PrimaryAb->Washing1 SecondaryAb Secondary Antibody-HRP Incubation Washing1->SecondaryAb Washing2 Washing (TBST) SecondaryAb->Washing2 Incubation Incubate Membrane in DAB Solution Washing2->Incubation DAB_Prep Prepare DAB Solution DAB_Prep->Incubation Stop Stop Reaction (Wash with water) Incubation->Stop Visualize Visualize Brown Precipitate Stop->Visualize

Figure 2: Workflow for chromogenic Western blotting with DAB.

Methodology:

  • Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[18]

  • Washing: Wash the membrane thoroughly with TBST (three times for 5-10 minutes each) to remove unbound secondary antibody.[18]

  • DAB Substrate Preparation: Prepare the DAB color development solution immediately before use by dissolving 50 mg of DAB in 100 ml of Tris-buffered saline (TBS, pH 7.5) and adding 10 µl of 30% hydrogen peroxide.[18] Caution: DAB is a suspected carcinogen; handle with appropriate personal protective equipment.[1]

  • Color Development: Immerse the membrane in the DAB solution. The brown precipitate will become visible within minutes.[18]

  • Stopping the Reaction: Stop the reaction by washing the membrane with deionized water once the desired band intensity is achieved.[18]

  • Imaging: The developed membrane can be imaged or stored for documentation.

Colorimetric ELISA with Alkaline Phosphatase and pNPP

This protocol details a standard indirect ELISA for the quantification of an antigen using an AP-conjugated secondary antibody and pNPP as the substrate.

Workflow:

G cluster_0 Plate Preparation and Binding cluster_1 Detection and Measurement Coating Coat Plate with Capture Antibody/Antigen Washing1 Wash Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Washing2 Wash Blocking->Washing2 Sample Add Sample/Primary Antibody Washing2->Sample Washing3 Wash Sample->Washing3 SecondaryAb Add AP-conjugated Secondary Antibody Washing3->SecondaryAb Washing4 Wash SecondaryAb->Washing4 pNPP_Add Add pNPP Substrate Washing4->pNPP_Add Incubate Incubate in Dark pNPP_Add->Incubate Stop Stop Reaction (e.g., 3M NaOH) Incubate->Stop Read Read Absorbance at 405 nm Stop->Read

Figure 3: Workflow for a colorimetric ELISA with pNPP.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microplate with the capture antibody or antigen diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20).[19]

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[14]

  • Washing: Repeat the washing step.

  • Sample/Primary Antibody Incubation: Add the sample or primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the AP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[19]

  • Washing: Wash the plate thoroughly to remove any unbound conjugate.

  • Substrate Incubation: Add 150-200 µL of ready-to-use pNPP substrate solution to each well.[2] Incubate the plate in the dark for approximately 30 minutes at 37°C.[2]

  • Stopping the Reaction (Optional but Recommended): Add 50 µL of 3 M NaOH solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of the soluble yellow product at 405 nm using a microplate reader.

β-Galactosidase Activity Assay in Bacterial Lysates using ONPG

This protocol describes the measurement of β-galactosidase activity in E. coli lysates, a common reporter gene assay in molecular biology.

Workflow:

G cluster_0 Sample Preparation cluster_1 Enzymatic Reaction and Measurement Cell_Culture Culture E. coli Harvest Harvest and Resuspend Cells in Z-buffer Cell_Culture->Harvest Measure_OD Measure OD600 Harvest->Measure_OD Permeabilize Permeabilize Cells (e.g., SDS/Chloroform) Measure_OD->Permeabilize Add_ONPG Add ONPG Substrate Permeabilize->Add_ONPG Incubate Incubate at 28-37°C Add_ONPG->Incubate Stop Stop Reaction (1M Na2CO3) Incubate->Stop Centrifuge Centrifuge to Remove Debris Stop->Centrifuge Read Read Absorbance at 420 nm Centrifuge->Read

Figure 4: Workflow for β-galactosidase assay with ONPG.

Methodology:

  • Cell Culture and Harvest: Grow E. coli cultures to the desired density. Harvest the cells by centrifugation and resuspend the pellet in Z-buffer.[20]

  • Cell Density Measurement: Measure the optical density of the resuspended cells at 600 nm (OD600) to normalize the enzyme activity to the cell number.[20]

  • Cell Permeabilization: Permeabilize the cells to allow the ONPG substrate to enter. This can be achieved by adding a few drops of chloroform and 0.1% SDS and vortexing.[20] Alternatively, commercially available reagents like PopCulture can be used.[21]

  • Reaction Initiation: Pre-warm the permeabilized cells and the ONPG solution (4 mg/mL in phosphate buffer) to the desired reaction temperature (e.g., 28°C or 37°C).[20][22] Start the reaction by adding the ONPG solution to the cell suspension.[20]

  • Incubation: Incubate the reaction mixture at the chosen temperature. A yellow color will develop as ONPG is hydrolyzed.[22]

  • Stopping the Reaction: Stop the reaction after a sufficient amount of color has developed by adding 1 M sodium carbonate (Na₂CO₃).[20]

  • Clarification: Centrifuge the reaction tubes to pellet the cell debris.[20]

  • Measurement: Transfer the supernatant to a new tube or cuvette and measure the absorbance at 420 nm.[20] The activity is typically expressed in Miller units, which are calculated based on the absorbance, reaction time, and cell density.

Conclusion

Chromogenic substrates remain a cornerstone of modern biochemical and biotechnological research. Their ease of use, cost-effectiveness, and the wealth of established protocols make them accessible and reliable tools for a wide range of applications.[3] By understanding the fundamental principles of their action, the kinetic properties of different enzyme-substrate pairs, and the nuances of various assay formats, researchers can effectively leverage these reagents to generate high-quality, quantifiable data. This guide provides a solid foundation for both new and experienced scientists to optimize their experimental designs and contribute to advancements in their respective fields, from fundamental biological discovery to the development of novel therapeutics.

References

A Deep Dive into Boc-Lys(Z)-pNA: A Technical Guide for Peptide Synthesis and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA) in peptide synthesis and enzymatic studies. This document provides detailed information on its chemical properties, applications as a chromogenic substrate, and its role in solid-phase peptide synthesis, particularly in the construction of Peptide Nucleic Acids (PNAs).

Core Concepts: Understanding this compound

Nα-Boc-Nε-Z-L-lysine-p-nitroanilide, commonly abbreviated as this compound, is a derivative of the amino acid L-lysine.[1][2] It is strategically modified with three key chemical groups that define its functionality:

  • Nα-Boc (tert-Butyloxycarbonyl) group: This protecting group on the alpha-amino group of lysine is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA).[3][4] This temporary protection is fundamental in stepwise solid-phase peptide synthesis (SPPS).[4]

  • Nε-Z (Benzyloxycarbonyl) group: The epsilon-amino group of the lysine side chain is protected by the Z-group. This protecting group is more stable than Boc and requires stronger acidic conditions or catalytic hydrogenation for removal. This differential stability allows for selective deprotection of the alpha-amino group while the side chain remains protected during peptide chain elongation.

  • p-Nitroanilide (pNA) group: Amide bonded to the carboxyl group of lysine, this moiety renders the molecule a chromogenic substrate.[1][2] When the amide bond is enzymatically cleaved by a protease, the release of p-nitroaniline results in a yellow color that can be quantified spectrophotometrically.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 51078-31-0[1][2][5][6]
Molecular Formula C25H32N4O7[1][2][5]
Molecular Weight 500.54 g/mol [1][2][7]
Appearance White to off-white powder
Storage Temperature -20°C[7][8]
Purity (Typical) ≥98% (HPLC)[5][8]

Applications in Research and Development

This compound is a versatile tool with primary applications in two key areas of biochemical research:

  • Enzymatic Assays: As a chromogenic substrate, it is widely used to assay the activity of proteases that exhibit specificity for lysine residues. The cleavage of the amide bond releases p-nitroaniline, which can be monitored by measuring the absorbance at 405 nm.[9] This allows for the determination of enzyme kinetics, inhibitor screening, and quality control of enzyme preparations.[9]

  • Peptide and Peptide Nucleic Acid (PNA) Synthesis: In the realm of peptide chemistry, this compound serves as a protected amino acid derivative for solid-phase peptide synthesis (SPPS). It is particularly relevant in the synthesis of Peptide Nucleic Acids (PNAs), where the Boc/Z protection strategy is employed.[3][10][11] PNA are synthetic analogs of DNA and RNA with a peptide-like backbone and have applications in diagnostics and therapeutics.[3]

Experimental Protocols

Enzymatic Assay using this compound as a Chromogenic Substrate

This protocol provides a general framework for assaying a trypsin-like protease using this compound in a 96-well plate format.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Protease of interest (e.g., Trypsin)

  • 96-well microplate

  • Microplate reader with a 405 nm filter

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mM. This stock solution can be stored at -20°C.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

    • Prepare serial dilutions of the protease in Assay Buffer.

  • Assay Execution:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the protease dilutions to the respective wells. Include a blank control with only Assay Buffer.

    • Initiate the reaction by adding 25 µL of the this compound working solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).

    • The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time plot.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc/Z Strategy)

This protocol outlines the general steps for incorporating a Boc-Lys(Z)-OH residue into a peptide chain on a solid support using the Boc/Bzl (benzyl) protection strategy. While the specific reagent is Boc-Lys(Z)-OH, the principle is directly applicable to understanding the role of Boc and Z protecting groups as seen in this compound.

Materials:

  • Boc-Lys(Z)-OH

  • Resin for solid-phase synthesis (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Capping reagent (e.g., Acetic anhydride)

General Synthesis Cycle:

  • Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF.

  • Boc Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50%).[4]

  • Neutralization: The resulting free amine is neutralized with a base such as DIPEA in DMF.

  • Coupling: The next amino acid, in this case, Boc-Lys(Z)-OH, is pre-activated with a coupling reagent (e.g., HBTU) and then added to the resin. The reaction is allowed to proceed until completion.

  • Capping (Optional): To block any unreacted free amines, a capping step with acetic anhydride can be performed.[10]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Stock_Solution Prepare 10 mM This compound in DMSO Working_Solutions Dilute Substrate and Enzyme in Assay Buffer Stock_Solution->Working_Solutions Add_Reagents Add Buffer, Enzyme, and Substrate to Plate Working_Solutions->Add_Reagents Incubate Incubate at Optimal Temperature Add_Reagents->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity SPPS_Cycle Start Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Couple next Boc-AA-OH (e.g., Boc-Lys(Z)-OH) Neutralization->Coupling Capping Capping (Optional) Coupling->Capping Wash Wash (DMF/DCM) Capping->Wash End Elongated Peptide (Boc-Protected) Wash->End End->Deprotection Repeat for next cycle

References

The p-Nitroanilide (pNA) Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The p-nitroanilide (pNA) group is an indispensable tool in biochemistry and drug discovery, primarily serving as a chromogenic reporter in assays for proteolytic enzymes. Its utility lies in the straightforward spectrophotometric detection of enzyme activity. This technical guide provides a comprehensive overview of the pNA group, its application in chromogenic assays, detailed experimental protocols, and methods for the synthesis of pNA-based substrates.

Core Principle of pNA-Based Chromogenic Assays

p-Nitroanilide-based assays rely on a simple yet effective mechanism. A peptide sequence, specifically recognized by a target protease, is covalently linked to a p-nitroaniline molecule via an amide bond.[1] This peptide-pNA conjugate is essentially colorless. In the presence of the active enzyme, the amide bond is hydrolyzed, releasing free p-nitroaniline.[1][2] The liberated p-nitroaniline imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance at or near its absorption maximum of 405-410 nm.[1][3] The rate of pNA release, observed as an increase in absorbance, is directly proportional to the enzymatic activity.[1][2]

The specificity of these assays is determined by the amino acid sequence of the peptide portion of the substrate, which is designed to be a selective target for a particular protease.[1]

Quantitative Data

A significant advantage of pNA-based assays is the ability to generate quantitative data on enzyme kinetics. Key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined to characterize enzyme-substrate interactions.[3]

Physicochemical Properties of p-Nitroaniline
PropertyValueReference
Chemical Formula C₆H₆N₂O₂[4]
Molar Mass 138.12 g/mol [4]
Appearance Yellow or brown powder[4]
Melting Point 146 to 149 °C[4]
Boiling Point 332 °C[4]
Water Solubility 0.8 mg/ml at 18.5 °C[4]
Spectrophotometric Properties of p-Nitroaniline
ParameterValueReference
Maximum Absorbance (λmax) 405-410 nm[1][3]
Molar Extinction Coefficient (ε) at 405 nm Approximately 8,800 - 9,960 M⁻¹cm⁻¹[2][5]
Kinetic Parameters of Proteases with pNA Substrates

The efficiency of a protease in hydrolyzing a specific pNA substrate is described by its Michaelis-Menten kinetic parameters.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Bovine Factor XaVarious peptide-pNA> 0.1-1.5 x 10¹ - 2 x 10⁵

Note: This table is populated with example data from the search results. A comprehensive list would require a more extensive literature search for specific enzyme-substrate pairs.

Experimental Protocols

General Protocol for a pNA-Based Enzyme Assay

This protocol outlines the general steps for performing a chromogenic protease assay using a pNA substrate in a 96-well microplate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., Tris-HCl or HEPES at a specific pH).[6]

  • Substrate Stock Solution: Prepare a concentrated stock solution of the purified peptide p-nitroanilide in a suitable solvent such as DMSO.[6]

  • Enzyme Solution: Prepare a solution of the protease in the assay buffer. Keep the enzyme on ice.[3]

  • pNA Standard Curve Solution: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to convert absorbance values to molar amounts.[2][6] A typical range is 0-100 µM.[2]

  • Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as 30% acetic acid, can be used for endpoint assays.[2]

2. Assay Procedure:

  • Pipette the assay buffer into the wells of a 96-well microplate.[6]

  • Add the substrate working solution to each well.[3]

  • To initiate the reaction, add the diluted enzyme solution to each well. For a negative control (blank), add assay buffer instead of the enzyme solution.[3]

  • Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[3]

  • Measure the absorbance at 405 nm at regular intervals for a kinetic assay, or after a specific incubation time for an endpoint assay.[2] If using a stop solution, add it to each well to terminate the reaction before the final absorbance reading.[2]

3. Data Analysis:

  • Subtract the absorbance of the blank from all readings.[2]

  • Use the pNA standard curve to determine the concentration of pNA produced in each well.[2]

  • Calculate the initial reaction velocity (rate of pNA formation) from the linear portion of the absorbance versus time plot.

  • Enzyme activity is typically expressed in units such as µmol/min or nmol/min.[2]

Synthesis of Peptide p-Nitroanilides via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide p-nitroanilides can be challenging due to the poor nucleophilicity of the amino group in p-nitroaniline, which is deactivated by the electron-withdrawing nitro group.[6][7] Solid-phase peptide synthesis (SPPS) is a common method used to overcome these challenges.[3][6]

1. Resin Preparation and Amino Acid Coupling:

  • A suitable resin (e.g., Wang resin) is functionalized with a linker.

  • The C-terminal amino acid of the desired peptide is attached to the resin.

  • The peptide chain is assembled sequentially by the stepwise addition of Fmoc-protected amino acids.[6] Each cycle involves:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid.

    • Coupling: Addition of the next Fmoc-protected amino acid using a coupling agent.[6]

    • Washing: Removal of excess reagents and byproducts.[6]

2. Coupling of p-Nitroaniline:

  • This is a critical and often challenging step due to the low reactivity of pNA.[6] Specialized strategies are employed, such as using a highly reactive acyl diazene intermediate formed by the mild oxidation of a peptide hydrazide resin.[7]

  • The activated peptide on the resin is then reacted with an excess of p-nitroaniline in a suitable solvent like DMF.[6]

3. Cleavage and Deprotection:

  • The completed peptide-pNA conjugate is cleaved from the solid support.

  • Side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA).[6]

4. Purification:

  • The crude peptide p-nitroanilide is precipitated in cold diethyl ether.[6]

  • The final product is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualizations

Enzymatic_Cleavage_of_pNA_Substrate cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex + Peptide-pNA_Substrate Peptide-pNA Substrate (Colorless) Peptide-pNA_Substrate->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Enzyme releases Cleaved_Peptide Cleaved Peptide Enzyme_Substrate_Complex->Cleaved_Peptide hydrolyzes to pNA p-Nitroaniline (Yellow Product) Enzyme_Substrate_Complex->pNA Spectrophotometer Spectrophotometer (405-410 nm) pNA->Spectrophotometer detected by

Enzymatic cleavage of a pNA-substrate and subsequent detection.

pNA_Assay_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Substrate, and Enzyme to Plate Prep_Buffer->Add_Reagents Prep_Substrate Prepare pNA-Substrate Stock Solution Prep_Substrate->Add_Reagents Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Reagents Prep_Standards Prepare pNA Standards Plot_Standard_Curve Plot pNA Standard Curve Prep_Standards->Plot_Standard_Curve Incubate Incubate at Optimal Temperature Add_Reagents->Incubate Stop_Reaction Stop Reaction (Optional) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405-410 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Plot_Standard_Curve->Calculate_Activity

General experimental workflow for a pNA-based enzyme assay.

SPPS_Workflow Start Start with Functionalized Resin Peptide_Elongation Stepwise Peptide Chain Elongation (Fmoc Chemistry) Start->Peptide_Elongation pNA_Coupling Coupling of p-Nitroaniline to N-terminus Peptide_Elongation->pNA_Coupling Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., with TFA) pNA_Coupling->Cleavage Purification Purification of Crude Product (RP-HPLC) Cleavage->Purification Final_Product Purified Peptide-pNA Substrate Purification->Final_Product

Workflow for Solid-Phase Synthesis of Peptide p-Nitroanilides.

References

A Technical Guide to Boc-L-Lys(Z)-pNA: A Chromogenic Substrate for Protease Activity and Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nε-Z-L-lysine p-nitroanilide, commonly referred to as Boc-L-Lys(Z)-pNA. This chromogenic substrate is a valuable tool in biochemical and pharmacological research for the characterization of proteases and the screening of their inhibitors.

Core Compound Data

The fundamental properties of Boc-L-Lys(Z)-pNA are summarized in the table below for easy reference.

ParameterValueReferences
CAS Number 51078-31-0[1]
Molecular Weight 500.54 g/mol [1]
Molecular Formula C₂₅H₃₂N₄O₇[1]
Appearance White to off-white powder
Purity ≥98%[2]
Storage Store at -20°C

Principle of Action

Boc-L-Lys(Z)-pNA is a synthetic peptide derivative that serves as a substrate for a variety of proteases, particularly those with trypsin-like activity that preferentially cleave peptide bonds C-terminal to lysine residues. The core of its utility lies in the p-nitroanilide (pNA) moiety, a chromophore, which is linked to the lysine residue via an amide bond. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond by a protease, the pNA is released. Free pNA in solution has a distinct yellow color, which can be quantified by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzymatic activity of the protease.

Applications in Research

The primary application of Boc-L-Lys(Z)-pNA is in enzymatic assays to:

  • Determine Protease Activity: Quantify the enzymatic activity of purified proteases or proteases present in complex biological samples.

  • Study Enzyme Kinetics: Determine key kinetic parameters such as Kₘ and Vₘₐₓ for a given protease.

  • Screen for Protease Inhibitors: Identify and characterize compounds that inhibit the activity of a specific protease, which is crucial in drug discovery and development.[3]

  • Peptide Synthesis: It can also be utilized as a building block in the synthesis of peptides and peptidomimetics.[3][4]

Experimental Protocol: Protease Activity Assay

The following is a generalized protocol for a protease activity assay using Boc-L-Lys(Z)-pNA in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials:

  • Boc-L-Lys(Z)-pNA

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; the optimal buffer will depend on the specific protease)

  • Enzyme solution (purified or in a biological sample)

  • Inhibitor solution (if performing an inhibition assay)

  • Solvent for substrate and inhibitor (e.g., DMSO)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-L-Lys(Z)-pNA in DMSO.

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Working Solution: Dilute the enzyme in cold Assay Buffer to the desired concentration.

    • Inhibitor Solutions (for inhibition assays): Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Setup:

    • Add 90 µL of Assay Buffer to each well of the microplate.

    • For inhibition assays, add 5 µL of the inhibitor solution or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 5 µL of the Enzyme Working Solution to each well. Include a "no-enzyme" control for background subtraction.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Substrate Working Solution to each well.

    • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

Data Analysis:

  • For each well, plot absorbance at 405 nm versus time.

  • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.

  • Subtract the rate of the "no-enzyme" control from all experimental wells.

  • The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.

Experimental Workflow for Inhibitor Screening

Below is a conceptual workflow for a typical protease inhibitor screening experiment using Boc-L-Lys(Z)-pNA.

Inhibitor_Screening_Workflow sub_prep Prepare Substrate (Boc-Lys(Z)-pNA) reaction Initiate Reaction (Add Substrate) sub_prep->reaction enz_prep Prepare Enzyme plate_setup Plate Setup (96-well) enz_prep->plate_setup inhib_prep Prepare Inhibitor (Compound Library) inhib_prep->plate_setup pre_inc Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_inc pre_inc->reaction readout Kinetic Readout (Absorbance at 405 nm) reaction->readout data_analysis Data Analysis (Calculate % Inhibition) readout->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A conceptual workflow for a protease inhibitor screening assay.

This in-depth guide provides the essential information for researchers and scientists to effectively utilize Boc-L-Lys(Z)-pNA in their studies of proteases and their inhibitors. The provided protocol and workflow offer a solid foundation for developing specific and robust assays tailored to individual research needs.

References

The Cornerstone of Synthetic Genetics: A Technical Guide to Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic genetics and targeted therapeutics. As mimics of oligonucleotides, PNAs exhibit a unique charge-neutral polyamide backbone, a feature that bestows upon them enhanced binding affinity and specificity for DNA and RNA targets, along with remarkable resistance to enzymatic degradation.[1][2][3] These properties make PNAs exceptional candidates for antisense and antigene therapies, diagnostic probes, and tools in molecular biology.[2][4][] This in-depth technical guide delineates the core principles of PNA synthesis, offering a comprehensive overview of the methodologies, experimental protocols, and critical parameters that underpin the successful construction of these powerful molecules.

Fundamental Principles of PNA Synthesis

The synthesis of PNA oligomers is predominantly carried out using solid-phase synthesis (SPS) techniques, a methodology originally developed for peptide synthesis.[6][7] This approach involves the sequential coupling of protected PNA monomers to a growing chain anchored to a solid support.[6][8] The synthesis proceeds from the C-terminus to the N-terminus, analogous to the 3' to 5' direction in DNA synthesis.[1][8]

The process can be broadly divided into two key stages: the preparation of protected monomers in solution and the subsequent elongation of the PNA chain on a solid support.[6] The choice of protecting groups for the monomer's backbone amine and the nucleobase's exocyclic amines is crucial for a successful synthesis and dictates the overall strategy.[6][9]

PNA Monomer Structure and Protecting Group Strategies

A PNA monomer consists of an N-(2-aminoethyl)glycine (AEG) backbone to which a nucleobase is attached via a methylene carbonyl linker.[9] To facilitate controlled, stepwise synthesis, reactive functional groups on the monomer are masked with protecting groups. The two most prevalent protection chemistries are:

  • Fmoc/Bhoc Chemistry: This is the most widely used approach.[9][10] The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the primary amine of the AEG backbone.[9][] The acid-labile benzhydryloxycarbonyl (Bhoc) group provides permanent protection for the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[9] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the Bhoc groups, which are only removed at the final cleavage step.[6]

  • Boc/Z Chemistry: This was the original strategy employed for PNA synthesis.[6][10] It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and the benzyloxycarbonyl (Z) group for permanent nucleobase protection.[6][10] While effective, this method often requires strong acids like hydrogen fluoride (HF) for final cleavage, which can be harsh and limit compatibility with other molecules.[12]

The choice between these strategies depends on the desired scale of synthesis, the need for specific modifications, and compatibility with automated synthesizers.[10]

The Solid-Phase PNA Synthesis Cycle

The solid-phase synthesis of a PNA oligomer is a cyclical process involving several key steps. The following diagram illustrates the typical workflow for Fmoc/Bhoc-based PNA synthesis.

PNA_Synthesis_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection Wash1 Washing Deprotection->Wash1 Coupling Monomer Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping Wash2->Capping Wash3 Washing Capping->Wash3 Wash3->Deprotection n cycles Cleavage Cleavage & Deprotection Wash3->Cleavage Start Solid Support (e.g., PAL-PEG-PS) Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MALDI-TOF MS) Purification->Analysis Final_PNA Purified PNA Oligomer Analysis->Final_PNA

Figure 1: Solid-Phase PNA Synthesis Workflow.
Experimental Protocols

The following sections provide detailed methodologies for the key steps in solid-phase PNA synthesis using the widely adopted Fmoc/Bhoc chemistry.

The choice of solid support is critical for efficient synthesis. Polyethylene glycol-derivatized polystyrene (PEG-PS) resins, such as PAL-PEG-PS, are commonly used due to their excellent swelling properties in the solvents used for PNA synthesis.[1] A low loading capacity (below 0.2 mmol/g) is optimal to prevent aggregation of the growing PNA chains.[1]

The removal of the temporary Fmoc protecting group from the N-terminus of the growing PNA chain is achieved by treatment with a basic solution.

Protocol:

  • Swell the resin in N-methyl-2-pyrrolidone (NMP).

  • Treat the resin with a 20% solution of piperidine in NMP for 5-7 minutes.[13][14][15]

  • Repeat the piperidine treatment.[15]

  • Thoroughly wash the resin with NMP to remove the cleaved Fmoc group and excess piperidine.[15]

The coupling of the next Fmoc-protected PNA monomer to the deprotected N-terminus of the resin-bound PNA is a critical step that forms the amide bond.

Protocol:

  • Dissolve the Fmoc-PNA monomer (typically a 3- to 10-fold excess) in NMP.[13]

  • Activate the carboxylic acid of the monomer using a coupling agent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[13][16]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) and 2,6-lutidine, to the activation mixture.[13]

  • Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.[13][15] Elevated temperatures (up to 80°C) can be used to improve coupling efficiency, particularly for difficult sequences.[14]

  • Wash the resin extensively with NMP.

To prevent the formation of deletion sequences, any unreacted N-terminal amines are "capped" by acetylation.

Protocol:

  • Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in NMP for 5 minutes.[1][13]

  • Wash the resin with NMP.

Once the desired PNA sequence is assembled, the oligomer is cleaved from the solid support, and the permanent Bhoc protecting groups on the nucleobases are removed.

Protocol:

  • Wash the resin with dichloromethane (DCM) and dry it thoroughly.

  • Treat the resin with a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) containing a scavenger such as m-cresol (e.g., TFA/m-cresol 95:5 v/v).[1][13] The cleavage time depends on the linker used; for PAL resin, it is typically 90 minutes.[1]

  • Collect the cleavage solution containing the PNA.

  • Precipitate the crude PNA by adding cold diethyl ether.[17]

  • Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash several times to remove the scavengers and cleavage byproducts.[17]

  • Dry the crude PNA pellet.

Purification and Analysis

Crude PNA oligomers are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Dissolve the crude PNA in a solution of 0.1% TFA in water.[1]

  • Inject the solution onto a C8 or C18 RP-HPLC column.[1]

  • Elute the PNA using a gradient of acetonitrile in 0.1% TFA. A typical gradient might be from 5% to 65% acetonitrile over 30 minutes.[1]

  • Monitor the elution at 260 nm.[17]

  • Collect the fractions containing the full-length PNA product.

  • Lyophilize the purified fractions to obtain the final PNA oligomer.

The identity and purity of the final PNA product are confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters in PNA synthesis.

Table 1: Reagent Concentrations and Reaction Times for Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)

StepReagent(s)ConcentrationReaction TimeTemperature
Fmoc Deprotection Piperidine in NMP20% (v/v)2 x 5-7 minRoom Temperature
Monomer Coupling Fmoc-PNA Monomer3-10 fold excess30-60 minRoom Temperature (or up to 80°C)
HATU/HBTU~2.9-9.6 fold excess
DIPEA/Lutidine~3-30 fold excess
Capping Acetic Anhydride/Lutidine in NMP5%/6% (v/v)5 minRoom Temperature
Cleavage TFA/m-cresol95%/5% (v/v)90 min (for PAL resin)Room Temperature

Table 2: Typical RP-HPLC Conditions for PNA Purification

ParameterCondition
Column C8 or C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1 mL/min
Detection 260 nm
Column Temperature 55°C (to prevent aggregation)[1]

Challenges and Considerations in PNA Synthesis

The synthesis of PNA is not without its challenges. Purine-rich sequences, especially those containing multiple guanine residues, are prone to aggregation, which can lead to poor synthesis yields and purification difficulties.[1][10] To mitigate this, it is recommended to limit the number of purines and avoid long stretches of consecutive guanines in the PNA design.[1] Shorter oligomer lengths (typically 12-15 bases) are also less susceptible to aggregation.[1]

Conclusion

The principles of solid-phase PNA synthesis are well-established, drawing upon the robust methodologies of peptide chemistry. A thorough understanding of the underlying chemistry, careful selection of protecting groups and solid supports, and optimization of reaction conditions are paramount for the successful synthesis of high-quality PNA oligomers. As research into the therapeutic and diagnostic applications of PNAs continues to expand, the demand for efficient and reliable synthesis protocols will undoubtedly grow.[2][4][] This guide provides a solid foundation for researchers and drug development professionals to embark on or refine their journey into the synthesis of these remarkable nucleic acid mimics.

References

A Technical Guide to Boc-Lys(Z)-pNA: Commercial Availability, and Applications in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial procurement of Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA) and its application as a chromogenic substrate in enzyme assays. This document offers a consolidated overview of suppliers, detailed experimental protocols, and visual diagrams to support researchers in the fields of biochemistry, drug discovery, and diagnostics.

Introduction to this compound

This compound is a synthetic chromogenic substrate used for the detection and quantification of proteolytic enzymes, particularly those with trypsin-like activity that cleave peptide bonds at the carboxyl side of lysine residues. The molecule consists of an L-lysine core with its α-amino group protected by a tert-butyloxycarbonyl (Boc) group and its ε-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. The carboxyl group of lysine is linked to a p-nitroaniline (pNA) moiety.

The principle of its use lies in the enzymatic hydrolysis of the amide bond between the lysine and the p-nitroaniline. This cleavage releases the p-nitroaniline molecule, which is a yellow chromophore with a maximum absorbance at approximately 405 nm. The rate of p-nitroaniline release, measured spectrophotometrically, is directly proportional to the enzyme's activity.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes publicly available information on purity and typical quantities. Pricing is often available upon request from the individual suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Aapptec This compound51078-31-0Lot-specificInquire
Santa Cruz Biotechnology Boc-L-Lys(Z)-pNA51078-31-0Lot-specificInquire
CP Lab Safety This compound51078-31-0min 98%25 g
Finetech Industry Limited This compound51078-31-0>98%1g, 5g, bulk
Chem-Impex Nα-Boc-Nε-Z-L-lysine 4-nitroanilide51078-31-0InquireInquire
MedChemExpress Boc-L-Lys(Z)-pNA51078-31-0Inquire50 mg, 100 mg, 250 mg
TargetMol Boc-L-Lys(Z)-pNA51078-31-0InquireInquire
BOJNSCI (Aladdin) This compound51078-31-0Inquire25 g

Note: Purity and available quantities are subject to change. It is recommended to consult the supplier's website or contact them directly for the most up-to-date information and to request a Certificate of Analysis.

Experimental Protocols: Trypsin Activity Assay

This section provides a detailed methodology for a typical trypsin activity assay using this compound as a chromogenic substrate. This protocol can be adapted for other proteases that exhibit specificity for lysine residues.

Materials
  • This compound (Substrate)

  • Trypsin (Enzyme)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or temperature-controlled plate reader (37°C)

Preparation of Reagents
  • Substrate Stock Solution (e.g., 10 mM):

    • Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.01 mg of this compound (MW: 500.55 g/mol ) in 1 mL of DMSO.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability) at a concentration of 1 mg/mL.

    • The optimal working concentration will depend on the specific activity of the enzyme and should be determined empirically. Store the enzyme solution on ice during use and at -20°C for long-term storage as recommended by the supplier.

  • Assay Buffer:

    • Prepare a Tris-HCl buffer (50 mM) and adjust the pH to 8.0 at the desired assay temperature (e.g., 37°C).

Assay Procedure (96-well plate format)
  • Prepare the Reaction Plate:

    • Add the following to each well of a 96-well microplate:

      • Test Wells: X µL of Assay Buffer and Y µL of the enzyme working solution.

      • Substrate Blank Well: (X + Y) µL of Assay Buffer (no enzyme).

      • Enzyme Blank Well: Y µL of the enzyme working solution and X µL of Assay Buffer (no substrate added until after the stop reagent in an endpoint assay, or read without substrate for background).

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Pre-incubation:

    • Pre-incubate the microplate at 37°C for 5-10 minutes to allow the solutions to reach the assay temperature.

  • Initiate the Reaction:

    • Add Z µL of the this compound working solution to each well (except the enzyme blank) to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 0.1-1 mM is common.

    • Mix the contents of the wells gently using a plate shaker or by careful pipetting.

  • Absorbance Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

    • Endpoint Assay: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). Stop the reaction by adding a suitable stop reagent (e.g., 1 M acetic acid). Measure the final absorbance at 405 nm.

Data Analysis
  • Calculate the Rate of Reaction (Kinetic Assay):

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.

    • Correct for the background rate by subtracting the rate of the substrate blank.

  • Calculate Enzyme Activity:

    • The activity of the enzyme can be calculated using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      • Where:

        • ε (molar extinction coefficient) of p-nitroaniline is approximately 10,660 M⁻¹cm⁻¹ at 405 nm.

        • Path length is typically determined by the volume in the microplate well and the plate specifications.

Visualizations

Enzymatic Cleavage of this compound

Enzymatic_Cleavage sub This compound (Substrate) enz Trypsin-like Protease sub->enz prod1 Boc-Lys(Z)-OH enz->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Chromophore) enz->prod2

Caption: Enzymatic cleavage of this compound by a protease.

General Workflow for a Protease Assay

Assay_Workflow prep 1. Prepare Reagents (Substrate, Enzyme, Buffer) plate 2. Add Reagents to Microplate prep->plate pre_inc 3. Pre-incubate at Assay Temperature plate->pre_inc initiate 4. Initiate Reaction with Substrate pre_inc->initiate measure 5. Measure Absorbance at 405 nm (Kinetic) initiate->measure analyze 6. Analyze Data (Calculate Reaction Rate) measure->analyze

Caption: A typical workflow for a protease assay using a chromogenic substrate.

Methodological & Application

Application Notes and Protocols for Boc-Lys(Z)-pNA and its Precursor in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of two related but functionally distinct lysine derivatives: Boc-L-Lys(Z)-OH , a protected amino acid for solid-phase peptide synthesis (SPPS), and Boc-L-Lys(Z)-pNA , a chromogenic substrate for protease activity assays. Understanding the specific applications of each compound is critical for successful research and development.

Section 1: Boc-L-Lys(Z)-OH in Solid-Phase Peptide Synthesis

Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH) is a key building block in solid-phase peptide synthesis, particularly within the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, which is removed at each cycle of peptide chain elongation under moderately acidic conditions. The benzyloxycarbonyl (Z or Cbz) group offers more robust, "permanent" protection for the ε-amino group of the lysine side chain and is typically removed during the final cleavage of the peptide from the resin support under strong acidic conditions or by hydrogenolysis. This orthogonal protection scheme allows for the specific and controlled assembly of peptide sequences.

Quantitative Data for Boc-SPPS of Boc-L-Lys(Z)-OH

The efficiency of incorporating Boc-L-Lys(Z)-OH into a peptide sequence can be influenced by the coupling reagents, the peptide sequence itself, and the solid support used. The following table provides typical parameters for a manual Boc-SPPS cycle.

ParameterTypical Value/RangeNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the resin type (e.g., Merrifield, PAM).
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading.
Coupling Reagent Equivalents 3 - 5 eq.For reagents like HBTU, HATU, or DIC/HOBt.
Coupling Time 1 - 4 hoursCan be monitored using a ninhydrin test.
Deprotection Reagent 50% TFA in DCMTrifluoroacetic acid in dichloromethane.
Deprotection Time 20 - 30 minutesA second treatment of 1-2 minutes is often performed.
Single Coupling Yield >99%Highly dependent on the sequence and coupling conditions.
Final Cleavage Reagent Anhydrous HFHydrogen Fluoride. Requires specialized equipment.
Cleavage Time 1 - 2 hours at 0°C---
Crude Peptide Purity 70 - 90%Sequence-dependent; purification is typically required.
Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-L-Lys(Z)-OH

This protocol outlines a single coupling cycle for adding Boc-L-Lys(Z)-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Lys(Z)-OH

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIEA)

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • 10% DIEA in DMF (v/v) (Neutralization solution)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Add the 10% DIEA/DMF solution to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5x). Perform a ninhydrin test to confirm the presence of a free amine (a positive test will result in a deep blue color).

  • Coupling:

    • In a separate vessel, dissolve Boc-L-Lys(Z)-OH (3-5 eq.) and HBTU/HOBt (or HATU) (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin test. A negative result (yellow or faint yellow beads) indicates the coupling is complete. If the test is positive, the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Z-Group Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the Z protecting group using anhydrous hydrogen fluoride (HF).

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol, anisole, or thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add the scavenger cocktail (typically 5-10% of the total HF volume).

    • Cool the vessel to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Evaporate the HF under a stream of dry nitrogen gas.

  • Peptide Precipitation:

    • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleavage byproducts.

    • Precipitate the crude peptide by adding a larger volume of cold diethyl ether and triturating.

  • Isolation and Purification:

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide with cold diethyl ether several times.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., water/acetonitrile mixture) and lyophilize.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

sp_peptide_synthesis_workflow resin Resin aa1 Attach C-terminal Boc-AA-OH resin->aa1 deprotect1 Boc Deprotection (50% TFA/DCM) aa1->deprotect1 neutralize1 Neutralization (10% DIEA/DMF) deprotect1->neutralize1 couple_lys Couple Boc-Lys(Z)-OH neutralize1->couple_lys deprotect2 Boc Deprotection couple_lys->deprotect2 couple_next Couple Next Boc-AA-OH deprotect2->couple_next Neutralize repeat Repeat Cycles couple_next->repeat repeat->deprotect2 cleavage Final Cleavage (e.g., HF) repeat->cleavage peptide Purified Peptide cleavage->peptide Purify

Caption: Workflow for Boc-SPPS incorporating Boc-Lys(Z)-OH.

Section 2: Boc-L-Lys(Z)-pNA as a Chromogenic Substrate in Protease Assays

Boc-L-Lys(Z)-pNA (Nα-Boc-Nε-Z-L-lysine-p-nitroanilide) is not a building block for peptide synthesis but rather a chromogenic substrate used to measure the activity of certain proteases. The principle of the assay is that a protease cleaves the amide bond between the lysine residue and the p-nitroanilide (pNA) group. The release of free pNA, which has a distinct yellow color, can be quantified by measuring the absorbance of light at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Quantitative Data for Protease Assay using Boc-L-Lys(Z)-pNA

The following table provides key quantitative parameters for a typical protease assay using this substrate.

ParameterValueNotes
Substrate Stock Solution 10-50 mM in DMSOStore at -20°C, protected from light.
Working Substrate Concentration 0.1 - 2.0 mMThe optimal concentration is typically near the Km of the enzyme.
Wavelength for Detection 405 nmMaximum absorbance for p-nitroaniline.
Molar Extinction Coefficient (ε) of pNA 9,960 M-1cm-1[1]At 405 nm. This value can be pH-dependent.
Assay Buffer e.g., 50 mM Tris-HCl, pH 7.5-8.5Buffer composition depends on the optimal conditions for the protease.
Typical Enzyme Concentration 1 - 100 nMHighly dependent on the specific activity of the protease.
Assay Temperature 25 - 37°COptimal for the specific enzyme being assayed.
Experimental Protocols

Protocol 3: Kinetic Protease Assay using Boc-L-Lys(Z)-pNA

This protocol describes a continuous kinetic assay to determine protease activity in a 96-well plate format.

Materials:

  • Purified protease of interest

  • Boc-L-Lys(Z)-pNA

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Boc-L-Lys(Z)-pNA in DMSO to a final concentration of 20 mM.

  • Prepare Working Solutions:

    • Dilute the protease to the desired concentration in the assay buffer.

    • Prepare a 2X working solution of the Boc-L-Lys(Z)-pNA substrate by diluting the stock solution in the assay buffer.

  • Assay Setup:

    • Add 50 µL of the diluted enzyme solution to the appropriate wells of the 96-well plate.

    • Include control wells:

      • No-enzyme control: 50 µL of assay buffer.

      • No-substrate control: 50 µL of enzyme solution and 50 µL of assay buffer without substrate.

  • Initiate Reaction:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Start the reaction by adding 50 µL of the 2X working substrate solution to all wells, bringing the total volume to 100 µL.

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

      • Rate (M/min) = (ΔAbs/min) / (ε × l)

      • Where ε is the molar extinction coefficient of pNA (9,960 M-1cm-1) and l is the path length of the well in cm.

Visualizations

protease_assay_workflow substrate Boc-Lys(Z)-pNA (Colorless) cleavage Enzymatic Cleavage substrate->cleavage enzyme Protease enzyme->cleavage product1 Boc-Lys(Z)-OH cleavage->product1 product2 p-Nitroaniline (pNA) (Yellow) cleavage->product2 detection Measure Absorbance at 405 nm product2->detection

Caption: Principle of the chromogenic protease assay using this compound.

Section 3: Relevant Biological Pathway

Peptides containing modified or strategically placed lysine residues are crucial in many biological processes. One such area is the regulation of gene expression through the recognition of specific DNA structures. For instance, the Z-DNA binding protein 1 (ZBP1) is an innate immune sensor that recognizes left-handed Z-DNA and Z-RNA, which can be formed during viral infections.[2][3] This recognition triggers a signaling cascade leading to inflammatory responses and cell death. Peptides with repeating lysine residues have been shown to bind to and stabilize Z-DNA, mimicking the function of the Z-DNA binding domains of proteins like ZBP1.

ZBP1-Mediated Innate Immune Signaling

The following diagram illustrates the signaling pathway initiated by ZBP1 upon recognition of Z-form nucleic acids.

zbp1_signaling_pathway cluster_cytosol Cytosol z_nucleic_acid Viral Z-DNA/Z-RNA zbp1 ZBP1 z_nucleic_acid->zbp1 senses ripk3 RIPK3 zbp1->ripk3 activates ripk1 RIPK1 zbp1->ripk1 recruits mlkl MLKL ripk3->mlkl phosphorylates casp8 Caspase-8 ripk1->casp8 activates inflammation NF-κB Activation (Inflammation) ripk1->inflammation activates casp8->ripk3 cleaves/inhibits apoptosis Apoptosis casp8->apoptosis induces necroptosis Necroptosis (Inflammatory Cell Death) mlkl->necroptosis induces

Caption: ZBP1 signaling pathway initiated by Z-form nucleic acids.

References

Application Notes and Protocols for Automated PNA Synthesis with Boc/Z Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering exceptional thermal and enzymatic stability, and strong, specific binding to complementary DNA and RNA sequences. These properties make PNAs promising candidates for various applications in research, diagnostics, and therapeutics, particularly as antisense and antigene agents. The Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) strategy is a well-established chemical approach for PNA synthesis. This document provides a detailed protocol for the automated solid-phase synthesis of PNAs using Boc/Z protected monomers, tailored for researchers and professionals in drug development.

Principle of Automated Boc/Z PNA Synthesis

Automated PNA synthesis using the Boc/Z strategy is performed on a solid support, typically a resin, within an automated peptide synthesizer. The synthesis cycle consists of three main steps:

  • Deprotection: The N-terminal Boc protecting group of the growing PNA chain is removed using an acid, typically trifluoroacetic acid (TFA).

  • Coupling: The next Boc/Z-protected PNA monomer is activated and coupled to the newly exposed N-terminal amine of the resin-bound PNA.

  • Capping: Any unreacted N-terminal amines are acetylated to prevent the formation of deletion sequences.

This cycle is repeated until the desired PNA sequence is assembled. Finally, the PNA is cleaved from the resin, and the Z-protecting groups on the nucleobases are removed.

Data Presentation

Table 1: Performance of an Optimized Automated Boc/Z PNA Synthesis Protocol
ParameterValueReference
Synthesizer Model ABI 433A[1]
Synthesis Scale 5 µmol (scalable to 10-50 µmol)[1]
Test Oligomer Length 17-mer[1]
Average Coupling Yield 99.4%[1]
Overall Product Yield Approximately 90%[1]
Table 2: Comparison of Common Coupling Reagents in Peptide and PNA Synthesis
Coupling ReagentClassRelative SpeedPurity/EfficiencyKey Considerations
HATU Uronium/AminiumVery FastVery HighHighly efficient, especially for difficult couplings. Can lead to guanidinylation side reactions if used in excess.[2]
HBTU Uronium/AminiumFastHighEfficient for routine synthesis, but generally slower than HATU. Also carries a risk of guanidinylation.[2]
TBTU Uronium/AminiumFastHighSimilar to HBTU in performance.
PyBOP PhosphoniumHighHighGenerally lower risk of guanidinylation compared to uronium reagents.

Experimental Protocols

Materials and Reagents
  • Boc/Z-protected PNA monomers (A(Z), C(Z), G(Z), T)

  • Pre-loaded resin (e.g., MBHA resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Pyridine

  • Piperidine

  • m-Cresol

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Milli-Q water

Automated PNA Synthesis Cycle on an ABI 433A Synthesizer

This protocol is optimized for a 5 µmol synthesis scale.[1]

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) for 5-10 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of DIEA in DMF (e.g., 5% v/v) for 2 minutes, followed by DMF washes.

  • Coupling:

    • Pre-activate the Boc/Z-PNA monomer (0.08 M) by incubating it with a molar excess of HATU for 60 seconds before delivery to the resin.[1]

    • Deliver the activated monomer solution to the resin and allow the coupling reaction to proceed for 20-30 minutes.

    • Wash the resin with DMF.

  • Capping:

    • Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 5% v/v of each) for 5 minutes to cap any unreacted amines.

    • Follow with a piperidine wash.[1]

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent monomer in the sequence.

Cleavage and Deprotection
  • Wash the resin-bound PNA with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA and m-cresol (e.g., 95:5 v/v) for 1.5 to 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PNA by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

  • Dry the crude PNA pellet under a stream of nitrogen.[3]

Purification by Reverse-Phase HPLC
  • Dissolve the crude PNA in a suitable solvent (e.g., 0.1% TFA in water or a mixture of water and acetonitrile).

  • Purify the PNA using a reverse-phase C18 column.[3]

  • Use a linear gradient of acetonitrile in 0.1% aqueous TFA. An example gradient is a linear gradient from 100% Solvent A (0.05% TFA in water) to 100% Solvent B (0.05% TFA in acetonitrile) over 60 minutes.[3]

  • Monitor the elution at 260 nm.

  • Collect the fractions containing the full-length PNA.

  • Lyophilize the purified fractions to obtain the final PNA product.

Characterization by Mass Spectrometry
  • MALDI-TOF Mass Spectrometry:

    • Use a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid.[4]

    • Analyze in positive ion mode.

    • This technique is excellent for determining the molecular weight of the final PNA product and assessing its purity.[4]

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Dissolve the PNA in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze in positive ion mode.

    • ESI-MS can provide molecular weight information and is also useful for sequencing the PNA oligomer through fragmentation analysis.

Visualizations

Automated_PNA_Synthesis_Workflow start Start: Resin Swelling deprotection 1. Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization 2. Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Activated Boc/Z Monomer + HATU) wash2->coupling wash3 Wash (DMF) coupling->wash3 capping 4. Capping (Acetic Anhydride/Pyridine) wash3->capping wash4 Wash (DMF/DCM) capping->wash4 check_end End of Sequence? wash4->check_end check_end->deprotection No end End: Cleavage & Deprotection check_end->end Yes PNA_Antisense_Mechanism cluster_ribosome Ribosome 40S 40S Subunit Translation_Blocked Translation Blocked 40S->Translation_Blocked Binding inhibited by PNA 60S 60S Subunit 60S->Translation_Blocked Assembly inhibited mRNA mRNA PNA Antisense PNA PNA->mRNA Binds to start codon region No_Protein No Protein Synthesis Translation_Blocked->No_Protein

References

Application Notes and Protocols for Boc-Lys(Z)-pNA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chemical and enzymatic cleavage of Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA). It includes methodologies for the removal of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups, as well as protocols for the use of this compound as a chromogenic substrate for proteases, particularly trypsin. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is a derivative of the amino acid lysine, where the α-amino group is protected by a Boc group and the ε-amino group is protected by a Z group. The carboxyl group is attached to a p-nitroaniline (pNA) moiety, which allows for colorimetric detection upon its cleavage. This compound serves as a valuable tool in biochemistry and drug development, primarily as a substrate for proteases that exhibit specificity for lysine residues. Understanding the conditions for the cleavage of the protecting groups and the enzymatic hydrolysis of the pNA group is crucial for its application in various assays.

Chemical Cleavage of Protecting Groups

The removal of the Boc and Z protecting groups can be achieved through acidolysis and hydrogenolysis, respectively. These two deprotection steps can be performed sequentially to yield Lys-pNA.

Protocol 1: Boc Group Removal (Acidolysis)

The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is commonly used for this purpose.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.

  • Prepare a solution of 25-50% TFA in DCM.

  • Add the TFA solution to the dissolved substrate.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. The product, Lys(Z)-pNA, is typically obtained as a TFA salt.

Protocol 2: Z Group Removal (Catalytic Hydrogenolysis)

The Z group is readily cleaved by catalytic hydrogenation. This method is generally mild and compatible with many other functional groups, including the p-nitroanilide moiety.

Materials:

  • Lys(Z)-pNA (from Protocol 1) or this compound

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve the Z-protected substrate in methanol or ethanol in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric pressure from a balloon or under pressure in a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product (Lys-pNA or Boc-Lys-pNA).

Quantitative Data for Chemical Cleavage
Protecting GroupReagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Boc25-50% TFADCMRoom Temp1 - 2>95N/A
Z10% Pd/C, H₂Methanol/EthanolRoom Temp2 - 16>90[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Workflow for Chemical Deprotection

Chemical_Cleavage_Workflow cluster_boc Boc Deprotection cluster_z Z Deprotection Boc_Lys_Z_pNA This compound Dissolve_DCM Dissolve in DCM Boc_Lys_Z_pNA->Dissolve_DCM Add_TFA Add 25-50% TFA/DCM Dissolve_DCM->Add_TFA Stir_RT Stir at RT (1-2h) Add_TFA->Stir_RT Evaporate_1 Evaporate Solvent Stir_RT->Evaporate_1 Precipitate_Ether_1 Precipitate with Ether Evaporate_1->Precipitate_Ether_1 Lys_Z_pNA Lys(Z)-pNA Precipitate_Ether_1->Lys_Z_pNA Start_Z Lys(Z)-pNA Lys_Z_pNA->Start_Z Sequential Deprotection Dissolve_MeOH Dissolve in Methanol Start_Z->Dissolve_MeOH Add_PdC Add 10% Pd/C Dissolve_MeOH->Add_PdC Hydrogenate Hydrogenate (H₂) Add_PdC->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Evaporate_2 Evaporate Solvent Filter->Evaporate_2 Lys_pNA Lys-pNA Evaporate_2->Lys_pNA

Caption: Workflow for the sequential chemical cleavage of Boc and Z protecting groups.

Enzymatic Cleavage of this compound

This compound is a chromogenic substrate for proteases that cleave peptide bonds at the C-terminal side of lysine residues. Trypsin is a well-characterized serine protease with a strong preference for cleaving after lysine and arginine residues.[2][3] The cleavage of the amide bond between lysine and p-nitroaniline releases the yellow chromophore pNA, which can be quantified spectrophotometrically at 405 nm.

Protocol 3: Trypsin Activity Assay

This protocol describes a general method for measuring trypsin activity using this compound. The assay can be performed in a 96-well plate format for high-throughput screening.

Materials:

  • This compound

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • DMSO (for substrate stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.

  • Prepare Trypsin Working Solution: Prepare a dilution series of trypsin in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

  • Prepare pNA Standard Curve: Prepare a series of dilutions of a pNA standard in the assay buffer to generate a standard curve (e.g., 0-20 nmol/well).

  • Assay Setup:

    • Add a defined volume of the assay buffer to each well of a 96-well plate.

    • Add the trypsin working solution to the sample wells. Include a "no enzyme" control.

    • Add the pNA standards to their respective wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction: Add the this compound substrate solution to all wells to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 0.1-1 mM is common.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode (e.g., every 1-2 minutes for 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each sample.

    • Subtract the rate of the "no enzyme" control from the sample rates.

    • Use the pNA standard curve to convert the rate of change in absorbance to the rate of pNA production (nmol/min).

    • One unit of trypsin activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Quantitative Data for Enzymatic Cleavage

Kinetic parameters for the trypsin-catalyzed hydrolysis of the similar substrate N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA) have been reported and can serve as a reference.[4][5][6][7]

EnzymeSubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)pHTemperature (°C)Reference
TrypsinZ-Lys-pNA0.394 ± 0.0270.182 ± 0.005463 ± 349.0525[5][6]
TrypsinZ-Lys-pNA0.512 ± 0.0390.202 ± 0.005395 ± 326.9425[5][6]
TrypsinZ-Lys-pNA6.51 ± 0.950.344 ± 0.02952.8 ± 8.95.9825[5][6]

Enzymatic Reaction and Detection Workflow

Enzymatic_Cleavage_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Boc_Lys_Z_pNA This compound (Substrate) Cleavage Cleavage of Lys-pNA bond Boc_Lys_Z_pNA->Cleavage Trypsin Trypsin (Enzyme) Trypsin->Cleavage Boc_Lys_Z Boc-Lys(Z)-OH Cleavage->Boc_Lys_Z Product 1 pNA p-Nitroaniline (pNA) (Yellow Chromophore) Cleavage->pNA Product 2 Spectrophotometer Spectrophotometer pNA->Spectrophotometer Quantification Measure_Absorbance Measure Absorbance at 405 nm Spectrophotometer->Measure_Absorbance Data_Analysis Calculate Reaction Rate Measure_Absorbance->Data_Analysis

Caption: Workflow of the enzymatic cleavage of this compound by trypsin and subsequent colorimetric detection.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers working with this compound. The chemical cleavage methods allow for the preparation of deprotected lysine-p-nitroanilide derivatives, while the enzymatic assay protocol offers a robust method for studying trypsin and other lysine-specific proteases. Careful consideration of the experimental conditions is essential to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Boc-Lys(Z)-pna

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering high-affinity and specific hybridization to DNA and RNA.[1][2] The Boc/Z strategy is a common method for PNA synthesis, where the tert-butyloxycarbonyl (Boc) group provides temporary protection for the backbone amino group, and the benzyloxycarbonyl (Z) group offers permanent protection for the exocyclic amines of nucleobases.[3][4] This strategy is known for producing good purity and having minimal reported side-reactions.[4] Following solid-phase synthesis, a robust purification protocol is critical to isolate the full-length target PNA from truncated sequences and byproducts. This document provides detailed protocols for the cleavage, precipitation, and purification of PNAs, specifically those containing Boc-Lys(Z)-pna monomers, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

I. Overall Purification Workflow

The purification process for PNA synthesized via Boc/Z chemistry involves three main stages: cleavage and deprotection, crude product isolation, and RP-HPLC purification. The workflow is designed to efficiently remove protecting groups and separate the desired full-length PNA oligomer from synthesis-related impurities.

G cluster_0 Post-Synthesis Processing cluster_1 Purification & Analysis start Synthesized PNA on Resin cleavage Step 1: Cleavage & Deprotection (TFMSA/TFA Cocktail) start->cleavage Strong Acid precipitation Step 2: Crude PNA Precipitation (Cold Diethyl Ether) cleavage->precipitation Removal of Scavengers crude_pna Crude PNA Product (White Solid) precipitation->crude_pna dissolve Dissolve Crude PNA (0.1% TFA in Water/ACN) crude_pna->dissolve hplc Step 3: RP-HPLC Purification (C18 Column) dissolve->hplc fractions Collect Fractions hplc->fractions UV Detection (260 nm) analysis Step 4: Purity & Identity Analysis (Analytical HPLC & MALDI-TOF MS) fractions->analysis pure_pna Purified PNA Oligomer analysis->pure_pna Purity >95%

Caption: Workflow for PNA purification from resin cleavage to final analysis.

II. Experimental Protocols

Protocol 1: Cleavage of PNA from Resin and Global Deprotection

This protocol uses a strong acid cocktail to cleave the PNA from the solid support and remove the Z-protecting groups from the nucleobases.[3][5]

Materials:

  • PNA-bound resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • m-Cresol

  • Thioanisole

  • Fritted reaction vessel

  • Nitrogen gas line

  • Ice bath

Procedure:

  • Wash the PNA-bound resin with Dichloromethane (DCM) (2x) and dry it under vacuum for 30-60 minutes.[5]

  • Prepare the cleavage cocktail on an ice bath (0 °C). For a 750 μL solution, combine:

    • 450 μL TFA

    • 150 μL TFMSA

    • 75 μL m-cresol

    • 75 μL thioanisole

  • Add the chilled cleavage cocktail (750 μL) to the resin in the fritted vessel.[5]

  • Agitate the mixture for 1 hour at room temperature.[5]

  • Collect the solution by applying positive nitrogen pressure to the vessel.[5]

  • Add a second portion of the cleavage cocktail (750 μL) to the resin and agitate for another hour.[5]

  • Combine the collected cleavage solutions. The resulting product is typically a yellow/brown oil.[5]

Protocol 2: Crude PNA Isolation via Precipitation

This step isolates the crude PNA from the acidic cleavage cocktail and scavengers.

Materials:

  • Cleaved PNA solution (from Protocol 1)

  • Diethyl ether, ice-cold

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Dry ice

Procedure:

  • Partition the oily PNA product into 2.0 mL microcentrifuge tubes (approx. 100-150 μL per tube).[5]

  • Add a 10-fold excess volume of ice-cold diethyl ether to each tube.[5]

  • Vortex the tubes until a cloudy white precipitate forms.[5]

  • Place the tubes on dry ice for 10 minutes to maximize precipitation.[5]

  • Centrifuge the tubes for 5 minutes at 7000 rpm.[5]

  • Carefully decant the ether supernatant. The crude PNA will be a white solid pellet.[5]

  • Repeat the ether precipitation cycle (steps 2-6) four more times to ensure thorough washing.[5]

  • After the final wash and decanting, dry the crude PNA pellet under a stream of nitrogen gas.[5]

Protocol 3: RP-HPLC Purification of PNA Oligomers

Reversed-phase HPLC is the standard method for purifying PNA oligomers to a high degree of purity.[5][6] Elevated column temperatures are often used to prevent PNA aggregation.[6][7]

Materials:

  • Crude PNA pellet

  • Solvent A: 0.05% TFA in HPLC-grade water[5]

  • Solvent B: 0.05% TFA in HPLC-grade acetonitrile[5]

  • HPLC system with a preparative or semi-preparative C18 column, UV detector, and fraction collector.

Procedure:

  • Sample Preparation: Dissolve the crude PNA pellet in an appropriate volume of Solvent A or a mixture of Solvent A and B (e.g., 95:5). If solubility is an issue, adding 10-20% acetonitrile and heating to 50°C for 10 minutes can help.[6]

  • HPLC Setup:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 90% Solvent A, 10% Solvent B).

    • Set the column temperature to 55-60 °C.[6][7]

    • Set the UV detector to monitor at 260 nm.[5]

  • Injection and Elution: Inject the dissolved crude PNA onto the column. Elute the PNA using a linear gradient of Solvent B.

  • Fraction Collection: Collect fractions corresponding to the major peak, which typically represents the full-length PNA oligomer.

  • Post-Purification: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified PNA as a stable, fluffy white powder.

III. Data Presentation: HPLC Parameters and Expected Results

The following tables summarize typical parameters for RP-HPLC purification and the expected outcomes.

Table 1: Typical RP-HPLC Purification Parameters

ParameterSemi-PreparativeAnalytical
Column C18, 10 mm x 250 mm, 5 µmC18 or C8, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.05% TFA in Water[5]0.1% TFA in Water[6]
Mobile Phase B 0.05% TFA in Acetonitrile[5]0.1% TFA in Acetonitrile[6]
Flow Rate 2.0 - 4.0 mL/min[5]1.0 mL/min[6]
Gradient 10% to 70% B over 60 min[5]5% to 65% B over 35 min[6]
Column Temperature 60 °C[7]55 °C[6]
Detection UV at 260 nm[5]UV at 260 nm[6]

Table 2: Example Purity Assessment Before and After Purification

Sample IDAnalysis StagePurity (%) by Analytical HPLCComments
PNA-Lys-SequenceCrude Product~60%Contains truncated sequences and other impurities.
PNA-Lys-SequenceAfter RP-HPLC>95%Main peak isolated, impurities removed.[8]
PNA-Lys-SequenceFinal Product (Lyophilized)>95%Confirmed by analytical HPLC and MALDI-TOF MS.[5]

IV. Quality Control and Characterization

Final validation of the purified PNA is essential.

  • Analytical RP-HPLC: A small aliquot of the final product should be re-analyzed by analytical HPLC to confirm its purity. A single, sharp peak is indicative of a highly pure product.[9]

  • Mass Spectrometry: The molecular weight of the purified PNA must be confirmed to ensure it matches the theoretical mass of the target sequence. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used for this purpose.[5]

V. Logical Relationships in PNA Synthesis Strategy

The choice of the Boc/Z protecting group strategy dictates the subsequent cleavage and purification conditions.

G cluster_protecting_groups Protecting Groups cluster_conditions Deprotection/Cleavage Conditions synthesis_strategy Synthesis Strategy: Boc/Z Chemistry boc Boc Group (Backbone N-terminus) synthesis_strategy->boc defines z Z Group (Lysine Side-Chain & Nucleobases) synthesis_strategy->z defines boc_removal Mild Acid (TFA) - During Synthesis boc->boc_removal requires z_removal Strong Acid (TFMSA/HF) - Final Cleavage z->z_removal requires purification Purification Approach: RP-HPLC boc_removal->purification leads to crude product for z_removal->purification leads to crude product for result High Purity PNA purification->result

Caption: Relationship between Boc/Z strategy and purification requirements.

References

Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroanilide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric measurement of p-nitroanilide (pNA) release is a robust and widely adopted method for quantifying the activity of various proteases. This technique relies on the enzymatic cleavage of a synthetic substrate, where a specific peptide or amino acid is covalently linked to the chromogenic molecule p-nitroaniline. In its conjugated form, the substrate is colorless. However, upon enzymatic hydrolysis, the free p-nitroaniline is released, which imparts a distinct yellow color to the solution and exhibits strong absorbance at approximately 405-410 nm.[1][2] The rate of p-nitroaniline formation, and consequently the increase in absorbance, is directly proportional to the activity of the enzyme being assayed.[1] This straightforward and sensitive method is instrumental in enzyme kinetics studies, inhibitor screening, and quality control in various research and drug development settings.

Principle of the Assay

The core principle of the p-nitroanilide release assay is the enzymatic liberation of a chromophore. A synthetic substrate, custom-designed to be recognized by the target protease, consists of a peptide sequence linked via an amide bond to a p-nitroaniline molecule.[1][2] The enzyme catalyzes the hydrolysis of this amide bond, releasing the peptide and free p-nitroaniline. The concentration of the released p-nitroaniline is then determined by measuring the absorbance of the solution at its maximum absorbance wavelength (λmax), which is typically between 405 and 410 nm.[1] A standard curve generated with known concentrations of p-nitroaniline is used to convert the absorbance values into the molar amount of product formed.

Enzymatic Reaction and Detection Pathway

The enzymatic cleavage of a p-nitroanilide substrate and its subsequent detection can be visualized as a two-step process.[1]

Enzymatic_Reaction sub Peptide-pNA Substrate (Colorless) es Enzyme-Substrate Complex sub->es + Enzyme enz Protease prod Cleaved Peptide + p-Nitroaniline (Yellow Product) es->prod Hydrolysis spec Spectrophotometric Detection (405-410 nm) prod->spec Absorbance Measurement

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

Experimental Protocols

A generalized experimental workflow for a pNA-based enzyme assay is outlined below. It is crucial to optimize specific parameters such as buffer composition, pH, temperature, and substrate concentration for each enzyme-substrate pair.

Materials
  • Purified protease of interest

  • p-Nitroanilide peptide substrate specific to the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)[1]

  • Stop Solution (e.g., 30% acetic acid)[1]

  • p-Nitroaniline standard solution

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate[2]

  • 96-well microplate[1][2]

  • Microplate reader capable of measuring absorbance at 405 nm[1][2]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Assay Buffer p2 Prepare pNA-Substrate Stock Solution p3 Prepare Enzyme Solution p4 Prepare pNA Standards a1 Add Buffer, Substrate, and Enzyme to Wells a2 Incubate at Optimal Temperature a1->a2 a3 Stop Reaction a2->a3 d1 Measure Absorbance at 405-410 nm a3->d1 d2 Plot pNA Standard Curve d1->d2 d3 Calculate Enzyme Activity d2->d3

Caption: General experimental workflow for a pNA-based enzyme assay.

Detailed Methodologies

1. Preparation of a p-Nitroaniline Standard Curve

To accurately quantify enzyme activity, a standard curve of known p-nitroaniline concentrations is essential.[1]

  • Prepare a stock solution of p-nitroaniline (e.g., 1 mM) in the assay buffer.

  • Create a series of dilutions from the stock solution to generate a range of concentrations (e.g., 0-100 µM) in a 96-well plate.[1]

  • Include a blank control containing only the assay buffer.[1]

  • Measure the absorbance of each standard and the blank at 405 nm using a microplate reader.

  • Subtract the absorbance of the blank from all readings.

  • Plot the corrected absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve.

2. Protease Activity Assay

This protocol provides a general framework for measuring protease activity in a 96-well plate format.[2]

  • Substrate Preparation: Prepare a stock solution of the p-nitroanilide substrate (e.g., 10-100 mM) in DMSO. Further dilute the stock solution with the assay buffer to the desired working concentrations.[2]

  • Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer. Dilute the enzyme to the desired final concentration just before use, keeping it on ice.[2]

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.[2]

    • Add 25 µL of the substrate working solution to each well.[2]

    • For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.[2]

  • Initiation of Reaction: To start the reaction, add 25 µL of the diluted enzyme solution to each well.[2]

  • Incubation: Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The reaction should be monitored to ensure it is within the linear range.[1]

  • Stopping the Reaction: Add a stop solution (e.g., 30% acetic acid) to each well to terminate the enzymatic reaction.[1]

  • Measurement: Measure the absorbance of each well at 405 nm.[1]

3. Data Analysis

  • Subtract the absorbance of the blank (negative control) from all experimental readings.

  • Use the p-nitroaniline standard curve to determine the concentration of pNA produced in each well.[1]

  • Calculate the enzyme activity, typically expressed in units such as µmol/min or nmol/min.[1]

Data Presentation

The following tables summarize key quantitative data associated with the spectrophotometric measurement of p-nitroanilide release.

Table 1: Physicochemical Properties of p-Nitroaniline

PropertyValueReference
Molar Extinction Coefficient (ε)~8,800 M⁻¹cm⁻¹ at 410 nm[1]
Maximum Absorbance (λmax)405-410 nm[1][2]
Appearance of Released pNAYellow[1]
SolubilitySoluble in ethanol and mineral acids[3]

Table 2: Example of a p-Nitroaniline Standard Curve Data

Note: Actual absorbance values will vary depending on the spectrophotometer and experimental conditions.[1]

pNA Concentration (µM)Absorbance at 405 nm (Example)
00.000
100.088
200.176
400.352
600.528
800.704
1000.880

Table 3: Kinetic Parameters of Various Proteases using pNA Substrates

The pNA release assay is highly suitable for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1]

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
Caspase-9Ac-LEHD-pNAValueValue
TrypsinSpecific pNA substrateValueValue
ChymotrypsinSpecific pNA substrateValueValue
PapainSpecific pNA substrateValueValue

Note: The Kₘ and Vₘₐₓ values are highly dependent on the specific enzyme, substrate, and experimental conditions. The table serves as a template for presenting such data.

Applications in Research and Drug Development

  • Enzyme Characterization: Determination of kinetic parameters like Kₘ and Vₘₐₓ.[1]

  • High-Throughput Screening: Screening for potential enzyme inhibitors or activators in drug discovery.

  • Apoptosis Studies: Measuring the activity of caspases, which are key proteases in the apoptotic pathway.[4]

  • Quality Control: Assessing the purity and activity of enzyme preparations.

The spectrophotometric measurement of p-nitroanilide release is a fundamental and versatile assay in enzymology and related fields. Its simplicity, sensitivity, and adaptability make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the assay's principles, coupled with meticulous experimental execution and data analysis, enables the accurate characterization of enzyme function and modulation, thereby facilitating scientific discovery and therapeutic innovation.

References

Applications of Boc-Lys(Z)-pNA in Protease Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nε-Z-L-lysine-p-nitroanilide, commonly referred to as Boc-Lys(Z)-pNA, is a chromogenic substrate utilized in the field of biochemistry to assay the activity of certain proteases. This synthetic peptide derivative incorporates the amino acid lysine, with its α-amino group protected by a tert-butyloxycarbonyl (Boc) group and its ε-amino group protected by a benzyloxycarbonyl (Z) group. The C-terminus of the lysine is linked to a p-nitroaniline (pNA) moiety.

The utility of this compound as a protease substrate lies in the principle of chromogenic detection. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline, the pNA is released. Free p-nitroaniline exhibits a distinct yellow color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the protease under investigation, allowing for a simple and continuous assay of enzyme kinetics.

Given that trypsin-like proteases are known to cleave peptide bonds C-terminal to positively charged amino acids such as lysine and arginine, this compound is a logical substrate for this class of enzymes.[1] This document provides detailed application notes and protocols for the use of this compound in protease activity assays, with a particular focus on trypsin.

Principle of the Assay

The enzymatic assay using this compound is based on the hydrolysis of the substrate by a protease. The protease recognizes and cleaves the peptide bond between the lysine residue and the p-nitroaniline group. This reaction releases the chromophore p-nitroaniline (pNA), leading to an increase in absorbance at 405 nm. The rate of this increase is directly proportional to the concentration of the active enzyme in the sample.

G cluster_0 Enzymatic Reaction This compound\n(Colorless Substrate) This compound (Colorless Substrate) Protease Protease This compound\n(Colorless Substrate)->Protease Enzyme Boc-Lys(Z) + p-Nitroaniline\n(Yellow Product) Boc-Lys(Z) + p-Nitroaniline (Yellow Product) Protease->Boc-Lys(Z) + p-Nitroaniline\n(Yellow Product) Cleavage

Caption: Enzymatic cleavage of this compound.

Applications

This compound is primarily used for the following applications:

  • Determination of Protease Activity: Quantifying the enzymatic activity of purified proteases, particularly those with trypsin-like specificity.

  • Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for proteases.

  • Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of specific proteases.

  • Quality Control: Assessing the activity and purity of commercial or in-house preparations of proteases.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters for the trypsin-catalyzed hydrolysis of Z-Lys-pNA at various pH values.

pHKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
3.1334.6 ± 10.5N/A2.22 ± 0.9
3.8224.5 ± 9.2N/A15.8 ± 7.0
4.4013.8 ± 2.1N/A32.3 ± 5.7
5.986.51 ± 0.95N/A52.8 ± 8.9
6.940.512 ± 0.0390.202 ± 0.005395 ± 32
9.050.394 ± 0.0270.182 ± 0.005463 ± 34

Data extracted from a study on the trypsin-catalyzed hydrolysis of Z-Lys-pna.[2][3] N/A indicates data not provided in the source.

Experimental Protocols

This section provides a detailed protocol for a general protease activity assay using this compound in a 96-well microplate format.

Materials
  • This compound (MW: 500.54 g/mol )[4]

  • Protease of interest (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve 5.0 mg of this compound in 1.0 mL of DMSO. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a stock solution of the protease in the Assay Buffer at a suitable concentration (e.g., 1 mg/mL). The optimal concentration should be determined empirically based on the specific activity of the enzyme. Store on ice during use and at -20°C or -80°C for long-term storage as recommended by the supplier.

  • Enzyme Working Solution: Dilute the enzyme stock solution in Assay Buffer to a concentration that provides a linear rate of absorbance change over the desired assay time.

Assay Procedure

G cluster_workflow Protease Activity Assay Workflow A Prepare Reagents (Substrate, Enzyme, Buffer) B Add Assay Buffer and Substrate to Microplate Wells A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction with Enzyme Solution C->D E Measure Absorbance at 405 nm (Kinetic or Endpoint) D->E F Data Analysis (Calculate Reaction Rate) E->F

Caption: General workflow for a protease activity assay using this compound.

  • Assay Plate Preparation:

    • Add 180 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of the Substrate Stock Solution to each well. Mix gently.

    • Include control wells:

      • No-Enzyme Control: 190 µL of Assay Buffer and 10 µL of Substrate Stock Solution.

      • Blank (No Substrate): 190 µL of Assay Buffer and 10 µL of the Enzyme Working Solution.

  • Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Enzyme Working Solution to each well (except the No-Enzyme Control and Blank wells). The final reaction volume will be 200 µL.

  • Absorbance Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

    • Endpoint Assay: Incubate the reaction mixture at the assay temperature for a predetermined time (e.g., 30 minutes). Stop the reaction by adding a suitable stop solution (e.g., 20 µL of 1 M acetic acid). Measure the final absorbance at 405 nm.

Data Analysis
  • Calculate the Rate of Reaction: For the kinetic assay, plot the absorbance at 405 nm against time. Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the curve.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA production.

    • Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000

      • ΔAbs/min: The rate of absorbance change per minute.

      • ε: The molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,920 M⁻¹cm⁻¹).

      • l: The path length of the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Km and Vmax of the protease for this compound, perform the assay with a fixed enzyme concentration and varying concentrations of the substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Conclusion

This compound is a valuable chromogenic substrate for the continuous monitoring of the activity of trypsin-like proteases. The simplicity of the assay, coupled with its amenability to high-throughput formats, makes it a useful tool for various applications in basic research and drug development. While specific kinetic data for this compound is limited, the data available for the closely related substrate Z-Lys-pNA provides a strong basis for its application in studying trypsin and similar enzymes. Researchers should, however, empirically determine the optimal assay conditions for their specific protease of interest.

References

Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules. A critical parameter for the successful synthesis of long and pure peptides is the efficiency of the amino acid coupling reactions at each step. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.

Traditionally, qualitative colorimetric tests such as the Kaiser test are employed to monitor the presence of free primary amines after a coupling step. While useful, these tests are subjective and do not provide quantitative data. This application note describes a spectrophotometric method for the quantitative determination of coupling efficiency in SPPS using Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA) as a chromogenic reporter.

The underlying principle of this assay is the release of the yellow chromophore, p-nitroaniline (pNA), upon cleavage from the solid support. By incorporating a pNA-tagged amino acid into the peptide synthesis workflow, the efficiency of a subsequent coupling reaction can be determined by measuring the amount of pNA released from unreacted sites. The intensity of the color is directly proportional to the number of failed coupling events, allowing for a precise calculation of coupling efficiency.

Principle of the Assay

The assay is designed to be integrated into a standard Boc-SPPS workflow. It involves the use of a resin pre-loaded with an amino acid derivative containing a p-nitroanilide (pNA) moiety. For the purpose of this protocol, we will consider the use of a this compound coupled to a suitable resin.

The workflow is as follows:

  • After a standard coupling reaction of an incoming amino acid, any unreacted N-terminal amines of the resin-bound peptide (which still has the pNA tag) represent failed couplings.

  • A specific cleavage reagent is introduced that selectively cleaves the amide bond linking the p-nitroaniline to the lysine, but only from the unreacted (deprotected) amino groups.

  • The released p-nitroaniline imparts a yellow color to the solution.

  • The absorbance of this solution is measured spectrophotometrically at 405 nm.

  • By comparing the absorbance to a standard curve of known p-nitroaniline concentrations, the molar amount of unreacted sites can be determined, and thus the coupling efficiency can be calculated.

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., MBHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, DIC)

  • Standard Boc-protected amino acids

  • Piperidine (for a modified cleavage step)

  • UV-Vis Spectrophotometer

  • Solid-phase synthesis vessel

Protocol for Monitoring a Single Coupling Step

This protocol assumes the synthesis is at a stage where the N-terminal amino acid is the lysine with the pNA tag, and the efficiency of the next amino acid coupling is to be determined.

  • Resin Preparation: Start with the peptide-resin where the N-terminal residue is Lys(Z)-pNA. Ensure the Nα-Boc group has been removed (deprotected) using standard procedures (e.g., TFA in DCM).

  • Coupling Reaction: Perform the coupling of the next Boc-protected amino acid as per your standard SPPS protocol.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all soluble reagents.

  • pNA Release from Unreacted Sites:

    • To the washed resin, add a 20% (v/v) solution of piperidine in DMF.

    • Agitate the resin slurry for 30 minutes at room temperature. This step is designed to cleave the p-nitroanilide from the free amino groups of the unreacted Lys(Z)-pNA.

  • Sample Collection: Filter the resin and collect the supernatant containing the released p-nitroaniline.

  • Spectrophotometric Measurement:

    • Dilute the collected supernatant with DMF if necessary to bring the absorbance into the linear range of the spectrophotometer.

    • Measure the absorbance of the solution at 405 nm. Use DMF as a blank.

  • Quantification:

    • Prepare a standard curve of p-nitroaniline in 20% piperidine/DMF at known concentrations.

    • Determine the concentration of pNA in the sample from the standard curve.

    • Calculate the total moles of released pNA based on the volume of the cleavage solution.

Calculation of Coupling Efficiency

The coupling efficiency is calculated as follows:

  • Moles of Unreacted Sites = Moles of released pNA

  • Initial Moles on Resin = Initial loading of the resin (in mmol/g) × mass of resin (in g)

  • Coupling Efficiency (%) = [ (Initial Moles on Resin - Moles of Unreacted Sites) / Initial Moles on Resin ] × 100

Quantitative Data Presentation

The following table presents hypothetical data from an experiment comparing the coupling efficiency of a sterically hindered amino acid (Valine) using two different coupling reagents.

Coupling ReagentAbsorbance at 405 nmMoles of Released pNA (µmol)Initial Moles on Resin (µmol)Calculated Coupling Efficiency (%)
HBTU/DIEA0.2505.810094.2%
DIC/HOBt0.45010.410089.6%

Data is for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_SPPS SPPS Cycle cluster_monitoring Monitoring Step start Start: Resin with N-terminal Lys(Z)-pNA (Boc deprotected) coupling Couple next Boc-Amino Acid start->coupling wash1 Wash with DMF and DCM coupling->wash1 pna_release Add 20% Piperidine in DMF to release pNA from unreacted sites wash1->pna_release collect Collect Supernatant pna_release->collect measure Measure Absorbance at 405 nm collect->measure calculate Calculate Coupling Efficiency measure->calculate

Caption: Workflow for monitoring SPPS coupling efficiency using this compound.

Signaling Pathway (Chemical Reaction)

G cluster_reaction pNA Release from Unreacted Site cluster_products Products resin Resin-Peptide-Lys(Z)-pNA (Free N-terminal) released_pna p-Nitroaniline (Yellow Chromophore) resin->released_pna Cleavage modified_resin Modified Resin-Peptide piperidine Piperidine

Caption: Release of p-nitroaniline from an unreacted peptide-resin.

Conclusion

The use of this compound as a chromogenic reporter offers a quantitative method for monitoring coupling efficiency in SPPS. This technique provides more objective and precise data compared to traditional qualitative methods, enabling researchers to optimize coupling conditions, troubleshoot difficult sequences, and ultimately improve the purity and yield of synthesized peptides. While this application note provides a foundational protocol, further optimization may be required depending on the specific peptide sequence and synthesis conditions.

Application Notes and Protocols for the Chromogenic Substrate Boc-Lys(Z)-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Z)-pNA (Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine-p-nitroanilide) is a chromogenic substrate utilized in the experimental determination of the activity of certain serine proteases. Upon enzymatic cleavage at the lysine residue, p-nitroaniline (pNA) is released. Free pNA is a yellow chromophore, and its concentration can be quantified spectrophotometrically, most commonly by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined assay conditions. This document provides detailed application notes and protocols for the experimental use of this compound.

Principle of the Assay

The fundamental principle of assays employing this compound lies in the enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroaniline moiety. In its intact substrate form, this compound is colorless. When a suitable protease cleaves this bond, the yellow-colored p-nitroaniline is liberated, leading to an increase in absorbance at 405 nm.

The enzymatic reaction can be depicted as follows:

G cluster_reaction Enzymatic Cleavage of this compound This compound This compound (Colorless Substrate) Products Boc-Lys(Z)-OH + p-Nitroaniline (Yellow Product) This compound->Products Enzymatic Hydrolysis Protease Serine Protease (e.g., Plasmin, Urokinase) Protease->this compound Acts upon G cluster_workflow General Protease Activity Assay Workflow prep Prepare Reagents: - Substrate Stock Solution - Enzyme Working Solution - Substrate Working Solution setup Assay Setup (96-well plate): - Add Assay Buffer - Add Enzyme or Blank prep->setup preincubate Pre-incubate plate at optimal temperature (e.g., 37°C) for 5-10 min setup->preincubate start_reaction Initiate Reaction: Add Substrate Working Solution preincubate->start_reaction measure Kinetic Measurement: Read absorbance at 405 nm every 1-2 min for 15-30 min start_reaction->measure analyze Data Analysis: - Calculate reaction rate (ΔAbs/min) - Determine enzyme activity measure->analyze G cluster_kinetics Workflow for Determining Kinetic Parameters Assay Perform Assay with Fixed Enzyme and Varying Substrate Concentrations Measure Measure Initial Reaction Velocities (v₀) Assay->Measure Plot Plot v₀ vs. [S] Measure->Plot Analyze Analyze data using Michaelis-Menten kinetics to determine Km and Vmax Plot->Analyze

Troubleshooting & Optimization

Technical Support Center: Incomplete Cleavage of Boc-Lys(Z)-pNA Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the incomplete cleavage of protecting groups from Boc-Lys(Z)-pNA, a chromogenic substrate frequently used in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the standard strategy for the complete deprotection of this compound?

The standard and most efficient strategy for the complete deprotection of this compound is a sequential, two-step process that leverages the orthogonal nature of the two protecting groups. The tert-butyloxycarbonyl (Boc) group is acid-labile, while the benzyloxycarbonyl (Z or Cbz) group is sensitive to hydrogenolysis. Therefore, the recommended sequence is:

  • Acid-mediated cleavage of the Boc group to yield H-Lys(Z)-pNA.

  • Catalytic hydrogenation to remove the Z group , yielding the final product, H-Lys-pNA.

Q2: Why is a sequential deprotection necessary? Can't both groups be removed simultaneously?

Simultaneous deprotection is generally not recommended due to the differing chemical conditions required for the removal of each group. The acidic conditions needed to cleave the Boc group will not affect the Z group, and the neutral, reductive conditions for Z-group hydrogenolysis will not cleave the Boc group. Attempting a single-pot reaction with mixed reagents would be inefficient and could lead to a complex mixture of products.

Q3: How can I monitor the progress of each deprotection step?

The most effective method for monitoring the reaction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A gradient elution method on a C18 column can separate the starting material, the intermediate, and the final product based on their differing hydrophobicities. The p-nitroanilide (pNA) chromophore allows for sensitive detection by UV spectrophotometry (around 315 nm or 405 nm).

Q4: What are the expected elution orders of the different species in RP-HPLC?

The elution order from a C18 column is typically from most polar to most hydrophobic. Therefore, you would expect to see the compounds elute in the following order:

  • H-Lys-pNA (most polar, fully deprotected)

  • H-Lys(Z)-pNA (intermediate polarity)

  • Boc-Lys-pNA (a potential, though less common, intermediate if Z-group is removed first)

  • This compound (most hydrophobic, starting material)

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Boc Group

You have performed the acid treatment step, but HPLC analysis shows a significant amount of remaining this compound starting material.

  • Diagram of Troubleshooting Workflow for Incomplete Boc Cleavage

    G start Incomplete Boc Cleavage (HPLC shows starting material) q1 Were anhydrous conditions used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was TFA concentration sufficient? (e.g., 25-50% in DCM) a1_yes->q2 sol1 Use anhydrous solvent (DCM). Ensure TFA is fresh. a1_no->sol1 end Re-run reaction with optimized conditions sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was reaction time adequate? (e.g., 1-2 hours at RT) a2_yes->q3 sol2 Increase TFA concentration. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the substrate fully dissolved? a3_yes->q4 sol3 Increase reaction time and continue to monitor by HPLC. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end sol4 Use a co-solvent (e.g., small amount of DMF) to ensure solubility. a4_no->sol4 sol4->end

    Caption: Troubleshooting workflow for incomplete Boc deprotection.

Potential Cause Recommended Solution
Insufficient Acid Strength The concentration of trifluoroacetic acid (TFA) may be too low. Standard conditions may not be sufficient for complete cleavage.[1]
Troubleshooting: Increase the concentration of TFA in dichloromethane (DCM) to 50%.[2]
Inadequate Reaction Time The reaction may not have reached completion. While many Boc deprotections are fast, some substrates require longer times.[2]
Troubleshooting: Extend the reaction time to 2-4 hours and monitor progress every hour by HPLC.
Presence of Water TFA is hygroscopic, and the presence of water can reduce its effective acidity.
Troubleshooting: Use anhydrous DCM and a fresh bottle of TFA.
Poor Substrate Solubility If this compound is not fully dissolved in the reaction solvent, the deprotection will be incomplete.
Troubleshooting: Ensure the substrate is fully dissolved before proceeding. If necessary, a small amount of a co-solvent like DMF can be added, although this may complicate solvent removal later.
Issue 2: Incomplete Cleavage of the Z Group

You have successfully removed the Boc group to obtain H-Lys(Z)-pNA, but the subsequent catalytic hydrogenation to remove the Z group is slow or incomplete.

  • Diagram of Troubleshooting Workflow for Incomplete Z Cleavage

    G start Incomplete Z Cleavage (HPLC shows H-Lys(Z)-pNA) q1 Is the Pd/C catalyst fresh and active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the system properly purged and under H2? a1_yes->q2 sol1 Use a fresh batch of catalyst. Increase catalyst loading (e.g., to 20 mol%). a1_no->sol1 end Re-run reaction with optimized conditions sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction mixing vigorous? a2_yes->q3 sol2 Ensure proper purging with N2/Ar followed by H2. Maintain H2 atmosphere. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there potential catalyst poisoning? a3_yes->q4 sol3 Increase stirring speed to ensure good contact between substrate, catalyst, and H2. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Ensure starting material is pure. Consider adding a small amount of acetic acid. a4_yes->sol4 a4_no->end sol4->end

    Caption: Troubleshooting workflow for incomplete Z deprotection.

Potential Cause Recommended Solution
Catalyst Inactivity/Poisoning The palladium catalyst (Pd/C) is susceptible to poisoning by impurities, particularly sulfur-containing compounds. The activity can also decrease over time.[3]
Troubleshooting: Use a fresh batch of high-quality Pd/C. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Ensure the H-Lys(Z)-pNA intermediate is pure before this step.[3]
Insufficient Hydrogen Inadequate hydrogen pressure or poor gas-liquid contact can slow down the reaction.[3]
Troubleshooting: Ensure the reaction vessel is properly purged of air and filled with hydrogen. Maintain a positive pressure of hydrogen (e.g., using a balloon). Ensure vigorous stirring to maximize contact between the gas, liquid, and solid catalyst phases.[3]
Product Inhibition The newly formed free amine of H-Lys-pNA can sometimes coordinate to the palladium catalyst, inhibiting its activity.[3]
Troubleshooting: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This can protonate the product amine, reducing its coordination to the catalyst.[3]
Alternative Method: Catalytic Transfer Hydrogenation If using H2 gas is problematic, catalytic transfer hydrogenation is an effective alternative.
Troubleshooting: Use a hydrogen donor like formic acid or ammonium formate in the presence of Pd/C. This method avoids the need for a pressurized hydrogen atmosphere.

Experimental Protocols

Protocol 1: Sequential Deprotection of this compound

  • Overall Reaction Workflow

    G cluster_0 Step 1: Boc Cleavage cluster_1 Step 2: Z Cleavage A This compound B H-Lys(Z)-pNA (TFA Salt) A->B  TFA / DCM   C H-Lys(Z)-pNA D H-Lys-pNA C->D  H2, Pd/C  Methanol  

    Caption: Sequential deprotection of this compound.

Step 1: Cleavage of the Boc Group

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by RP-HPLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold diethyl ether to the oily residue to precipitate the product as a TFA salt.

    • Triturate the solid with a spatula, then collect the precipitate by filtration.

    • Wash the solid with fresh cold diethyl ether and dry under vacuum. The resulting H-Lys(Z)-pNA TFA salt is typically used directly in the next step.

Step 2: Cleavage of the Z Group

  • Dissolution: Dissolve the H-Lys(Z)-pNA TFA salt (1 equivalent) from the previous step in methanol (MeOH) at a concentration of 10-20 mg/mL in a round-bottom flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 10-20% by weight relative to the substrate).

  • Hydrogenation:

    • Seal the flask and carefully evacuate the air, then backfill with nitrogen or argon. Repeat this cycle three times.

    • Evacuate the inert gas and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon.

    • Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by RP-HPLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude H-Lys-pNA.

  • Purification: The crude product can be purified by preparative RP-HPLC if necessary.

Protocol 2: RP-HPLC Monitoring of the Deprotection Reactions

This method is designed to separate the starting material, intermediates, and final product.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm (for p-nitroanilide)
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation for HPLC: Dilute a small aliquot of the reaction mixture (approx. 10 µL) with 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

This technical guide provides a comprehensive overview of the troubleshooting and experimental protocols for the deprotection of this compound. For further assistance, please consult relevant literature or contact your chemical supplier's technical support.

References

Technical Support Center: PNA Synthesis (Boc/Z Strategy)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis utilizing the Boc/Z protecting group strategy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low synthesis yield, and to provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low yield in Boc/Z PNA synthesis?

Low yields in Boc/Z PNA synthesis can stem from several factors throughout the solid-phase synthesis cycle. The primary culprits are incomplete monomer coupling, inefficient Boc deprotection, and aggregation of the growing PNA chain on the resin. Each step of the synthesis cycle—deprotection, coupling, and capping—presents unique challenges that can impact the overall yield and purity of the final PNA oligomer.

Key contributing factors include:

  • Inefficient Coupling Reactions: Steric hindrance, especially with bulky monomers or secondary structures forming on the resin, can prevent complete coupling. The choice and concentration of the coupling reagent are critical.

  • Incomplete Boc Deprotection: Incomplete removal of the N-terminal Boc group in each cycle leads to truncated sequences, as the subsequent monomer cannot be added.

  • PNA Chain Aggregation: PNA oligomers, particularly purine-rich sequences, have a strong tendency to aggregate via intermolecular hydrogen bonding.[1][2] This aggregation can block reaction sites, leading to failed couplings and truncated sequences.[1][2]

  • Suboptimal Reagent Quality: Degradation of monomers, coupling reagents, or solvents can significantly reduce reaction efficiency.

  • Resin-Related Issues: The choice of resin and its loading capacity can influence aggregation and synthetic efficiency. High-loading resins can exacerbate aggregation problems.[1]

Q2: How can I improve the coupling efficiency in my PNA synthesis?

Improving coupling efficiency is a critical step in maximizing PNA synthesis yield. Several strategies can be employed:

  • Optimize Coupling Reagents: While various coupling reagents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and effective choice for PNA synthesis.[3][4] Using a molar excess of the PNA monomer and the coupling reagent can help drive the reaction to completion.[5][6] Pre-activation of the monomer with the coupling reagent before adding it to the resin can also enhance efficiency.[5][6]

  • Double Coupling: For difficult sequences or when coupling efficiency is known to be low, performing the coupling step twice (double coupling) can significantly increase the yield of the desired full-length product.

  • Elevated Temperature: Increasing the reaction temperature during the coupling step can help to disrupt secondary structures and improve reaction kinetics.[3][7] However, temperature must be carefully controlled to avoid side reactions.

  • Solvent Choice: The choice of solvent can impact resin swelling and reagent solubility. N-Methyl-2-pyrrolidone (NMP) is a common solvent for PNA synthesis, but in some cases, using a mixture of solvents or additives can be beneficial.

Troubleshooting Coupling Issues

SymptomPossible CauseRecommended Action
Low coupling efficiency for a specific monomerSteric hindrance of the monomer.Perform a double coupling for that specific monomer. Consider increasing the coupling time.
Consistently low coupling efficiencyInactive coupling reagent or suboptimal concentration.Use a fresh batch of coupling reagent (e.g., HATU). Optimize the molar excess of the monomer and coupling reagent.
Yield drops significantly with longer sequencesPNA chain aggregation on the resin.Switch to a lower-loading resin. Consider using a more hydrophilic resin like ChemMatrix® or TentaGel.[1]

Q3: What are the signs of incomplete Boc deprotection, and how can I address it?

Incomplete removal of the Boc protecting group results in the termination of chain elongation for a portion of the PNA molecules on the resin, leading to a higher proportion of truncated sequences (n-1, n-2, etc.) in the final product.

Signs of Incomplete Deprotection:

  • HPLC Analysis: A chromatogram showing multiple peaks corresponding to shorter sequences in addition to the full-length product.

  • Mass Spectrometry: Mass spectra will confirm the presence of species with masses corresponding to truncated PNA sequences.

Troubleshooting Deprotection:

  • TFA Concentration and Treatment Time: The Boc group is removed by treatment with trifluoroacetic acid (TFA). Ensure the TFA concentration (typically 20-50% in a suitable solvent like dichloromethane - DCM) and the reaction time are sufficient for complete removal. For difficult sequences, increasing the deprotection time or performing a second TFA treatment may be necessary.

  • Fresh Reagents: Use fresh, high-quality TFA, as degraded acid can be less effective.

Q4: How can I minimize PNA aggregation during synthesis?

Aggregation is a major challenge in PNA synthesis, particularly for purine-rich sequences.[1][8]

Strategies to Minimize Aggregation:

  • Resin Selection: Utilize a low-loading resin to increase the distance between growing PNA chains, thereby reducing inter-chain interactions.[1] Resins with a hydrophilic character, such as PEG-based resins (e.g., TentaGel or ChemMatrix®), can also help to solvate the PNA chains and reduce aggregation.[1]

  • Sequence Design: If possible, avoid long stretches of purine-rich sequences, especially guanine, as they are particularly prone to aggregation.[8]

  • Reaction Conditions: As mentioned, performing couplings at elevated temperatures can help to disrupt aggregates.[3][7]

Experimental Protocols

Standard Boc/Z PNA Synthesis Cycle

This protocol outlines a single cycle of monomer addition in a solid-phase PNA synthesis using the Boc/Z strategy.

  • Resin Swelling: Swell the solid support (e.g., MBHA resin) in a suitable solvent like N,N-Dimethylformamide (DMF) or DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 2 x 15 minutes.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Neutralize the resin-bound amine with a 5% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 2 x 5 minutes.

    • Wash the resin with DMF.

  • Monomer Coupling:

    • In a separate vessel, pre-activate the Boc-PNA-monomer (3-5 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 equivalents) and a base such as DIEA or 2,6-lutidine in NMP for 1-5 minutes.[5][6]

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent monomer in the sequence.

Final Cleavage and Deprotection

  • After the final monomer is coupled and the N-terminal Boc group is removed, the PNA is cleaved from the resin, and the Z protecting groups on the nucleobases are removed simultaneously. This is typically achieved using strong acids like HF or TFMSA.[1] Caution: These are extremely hazardous reagents and require specialized equipment and handling procedures.

Visualizing the Workflow

Boc/Z PNA Synthesis Cycle Workflow

PNA_Synthesis_Workflow start Start: Resin with Free Amine deprotection Boc Deprotection (TFA) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA) wash1->neutralization wash2 Wash neutralization->wash2 coupling Monomer Coupling (Boc-PNA-Monomer, HATU, DIEA) wash2->coupling wash3 Wash coupling->wash3 capping Capping (Acetic Anhydride) wash3->capping wash4 Wash capping->wash4 next_cycle Next Cycle or Final Cleavage wash4->next_cycle

Caption: The iterative cycle of solid-phase PNA synthesis using the Boc/Z strategy.

Troubleshooting Logic for Low PNA Synthesis Yield

Troubleshooting_Logic start Low PNA Yield Detected check_hplc Analyze Crude Product by HPLC/MS start->check_hplc deletion_sequences Predominance of Deletion Sequences? check_hplc->deletion_sequences truncation_sequences Predominance of Truncated Sequences? check_hplc->truncation_sequences improve_coupling Improve Coupling: - Double Couple - Increase Reagent Excess - Change Coupling Reagent deletion_sequences->improve_coupling Yes address_aggregation Address Aggregation: - Use Low-Loading Resin - Use PEG-based Resin - Increase Coupling Temp. deletion_sequences->address_aggregation Yes (if sequence-dependent) improve_deprotection Improve Deprotection: - Increase TFA Time - Use Fresh TFA truncation_sequences->improve_deprotection Yes truncation_sequences->address_aggregation Yes (if severe)

References

Boc-lys(Z)-pna solubility issues in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-Lys(Z)-pNA. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when using this chromogenic substrate in assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide) is a chromogenic substrate used to assay the activity of certain proteases.[1][2] Upon enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) group, the released pNA produces a yellow color that can be quantified spectrophotometrically at approximately 405 nm.[3] The Boc (tert-butyloxycarbonyl) and Z (carboxybenzyl) groups are protecting groups on the lysine residue.

Q2: Why does this compound have solubility issues in aqueous buffers?

A2: The poor solubility of this compound in aqueous solutions is primarily due to the presence of the large, hydrophobic Boc and Z protecting groups.[4][5][6] These nonpolar moieties reduce the molecule's ability to form favorable interactions with water, leading to precipitation, especially at higher concentrations.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[5] N,N-Dimethylformamide (DMF) can also be used as an alternative.

Q4: What is the maximum concentration of DMSO that can be used in my assay?

A4: The final concentration of DMSO in the assay should be kept as low as possible to avoid affecting enzyme activity and protein structure. A final DMSO concentration of 1-2% is generally well-tolerated in most enzymatic assays. However, the tolerance can be enzyme-dependent, and it is advisable to perform a solvent tolerance test for your specific enzyme. Some assays may tolerate up to 5-10% DMSO.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A5: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Key strategies include reducing the final substrate concentration, ensuring rapid mixing, and optimizing buffer conditions.[7][8]

Troubleshooting Guide: this compound Precipitation

Problem: Precipitate forms immediately upon adding this compound stock solution to the assay buffer.

This is often due to localized high concentrations of the substrate exceeding its solubility limit in the aqueous environment.

Potential Cause Solution
High Final Substrate Concentration Decrease the final working concentration of this compound in the assay.
Poor Mixing Technique Add the substrate stock solution to the assay buffer while vortexing or vigorously stirring the buffer to ensure rapid and uniform dispersion.[7]
"Salting Out" Effect High concentrations of certain salts in the buffer can decrease the solubility of hydrophobic compounds. Try reducing the salt concentration (e.g., NaCl) if your enzyme's activity is not compromised.[9][10][11][12][13][14]
Buffer pH The pH of the buffer can influence the charge state of any ionizable groups, which in turn affects solubility. While this compound itself is not highly ionizable, ensuring the buffer pH is optimal for the enzyme and assay is crucial. Most protease assays using pNA substrates are performed at a slightly alkaline pH (7.5-8.5).
Problem: The solution is initially clear but becomes cloudy or shows precipitate over time.

This may indicate that the substrate is slowly coming out of solution at the assay temperature or that the product of the enzymatic reaction is insoluble.

Potential Cause Solution
Temperature Effects Pre-warming the assay buffer to the reaction temperature before adding the substrate stock can sometimes improve solubility.[7] Conversely, if the assay is run at a higher temperature, the solubility of DMSO in the aqueous buffer may decrease, leading to precipitation.
Product Insolubility The cleaved peptide fragment (Boc-Lys(Z)-OH) may be less soluble than the substrate. To check for this, monitor a reaction with a high enzyme concentration. If precipitation occurs rapidly, product insolubility may be the cause. In this case, it is important to measure the initial reaction rates before significant product accumulation.[7]
Substrate Instability While generally stable, prolonged incubation in certain buffer conditions could potentially lead to substrate degradation and precipitation. Prepare fresh working solutions of the substrate for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a soluble working solution of this compound for use in an enzyme assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (e.g., 20 mM):

    • Accurately weigh the required amount of this compound powder (MW: 500.54 g/mol ).

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 20 mM concentration. For example, to make 1 mL of a 20 mM stock solution, dissolve 10.01 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the substrate is completely dissolved. This is your concentrated stock solution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution into the pre-warmed assay buffer to the desired final concentration.

    • Crucially, add the DMSO stock solution to the buffer while vigorously vortexing the buffer. This rapid mixing is key to preventing precipitation.

    • Ensure the final concentration of DMSO in the working solution is compatible with your enzyme (typically ≤ 2%).

Protocol 2: Determining Enzyme Tolerance to DMSO

Objective: To find the maximum concentration of DMSO that does not significantly inhibit the activity of your enzyme.

Materials:

  • Enzyme stock solution

  • This compound stock solution in 100% DMSO

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of assay buffers containing different final concentrations of DMSO (e.g., 0%, 1%, 2%, 5%, 10%).

  • To the wells of a 96-well plate, add the enzyme at its final assay concentration to each of the different DMSO-containing buffers.

  • Initiate the reaction by adding the this compound working solution (prepared in the corresponding DMSO-containing buffer) to each well.

  • Measure the enzyme activity according to your standard protocol (e.g., monitoring the increase in absorbance at 405 nm over time).

  • Plot the relative enzyme activity against the DMSO concentration. The highest DMSO concentration that results in minimal loss of activity (e.g., >90% of the activity in 0% DMSO) is the maximum tolerated concentration for your assay.

Visualizations

Enzymatic_Cleavage sub This compound enz Protease sub->enz prod1 Boc-Lys(Z)-OH enz->prod1 Releases prod2 p-Nitroaniline (pNA) (Yellow, A405nm) enz->prod2 Releases

Caption: Enzymatic cleavage of this compound by a protease.

Troubleshooting_Workflow start Precipitation Observed in Assay Buffer check_stock Is stock solution (in DMSO) clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes sol_stock Use fresh, anhydrous DMSO. Sonicate to dissolve. check_stock->sol_stock No check_time Precipitation over time? check_dilution->check_time No sol_dilution 1. Lower final substrate concentration. 2. Add stock to vortexing buffer. 3. Pre-warm buffer. 4. Adjust buffer (pH, salt). check_dilution->sol_dilution Yes sol_time 1. Check for product insolubility. 2. Use fresh substrate solution. 3. Optimize assay temperature. check_time->sol_time Yes end Clear Solution check_time->end No sol_stock->check_stock sol_dilution->end sol_time->end

Caption: Troubleshooting workflow for this compound precipitation.

Solubility_Factors sub This compound Solubility factor_node Factors Influencing Solubility structure Molecular Structure (Hydrophobic protecting groups) factor_node->structure solvent Solvent System (Aqueous vs. Organic Co-solvent) factor_node->solvent conditions Assay Conditions factor_node->conditions ph pH conditions->ph temp Temperature conditions->temp ionic Ionic Strength conditions->ionic

Caption: Factors affecting this compound solubility.

References

Technical Support Center: Unexpected Color Development in Boc-Lys(Z)-pNA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected color development during solid-phase peptide nucleic acid (PNA) synthesis using Boc-Lys(Z)-pNA.

Troubleshooting Guide

Question: My PNA synthesis reaction is developing an unexpected yellow or orange color after the addition of this compound. What could be the cause?

Answer:

Unexpected color formation during solid-phase PNA synthesis can be alarming, but it is not always indicative of a failed synthesis. The color change is often due to minor side reactions or the inherent properties of the reagents used. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Description Recommended Solution
Formation of Chromophores The activation of amino acids with coupling reagents like HATU or HBTU in the presence of a base (e.g., DIPEA) can form colored charge-transfer complexes. Aromatic residues can intensify this effect.This is often a normal part of the coupling process and may not negatively impact the final product. Monitor the reaction using a method like the Kaiser test to ensure the coupling is proceeding to completion.
Side Reactions of the p-Nitroaniline (pNA) Moiety The p-nitroaniline group is a known chromophore and may undergo side reactions under the basic conditions of the coupling step or the acidic conditions of the Boc-deprotection step, leading to colored byproducts. p-Nitroaniline itself is a yellow solid.[1]Ensure that the pH conditions are strictly controlled during each step of the synthesis. Use fresh, high-quality reagents and solvents to minimize contaminants that could promote side reactions.
Degradation of Reagents or Solvents Impurities in solvents like DMF can include dimethylamine, which can lead to premature deprotection and other side reactions. Old or improperly stored coupling reagents can also contribute to discoloration.Use peptide synthesis-grade DMF and ensure all reagents are fresh and stored under the recommended conditions. Consider distilling DMF if impurities are suspected.
Incomplete Deprotection or Coupling If the N-terminal Boc group is not completely removed, or if the subsequent coupling reaction is incomplete, side reactions can occur on the unreacted amines, potentially leading to colored products.Optimize deprotection and coupling times. Use a test like the Kaiser test to confirm the completeness of each deprotection and coupling step. Consider double coupling for difficult sequences.
Side Reactions of the Z-Protecting Group While the benzyloxycarbonyl (Z) group is generally stable, it can be sensitive to certain conditions. Side reactions, although less common, could potentially generate colored impurities. The Z group is stable to moderately acidic and basic conditions but can be removed by strong acids or catalytic hydrogenation.[2][3]Adhere strictly to the recommended protocols for the Boc/Z PNA synthesis strategy. Avoid unnecessarily harsh conditions or prolonged reaction times.
Aggregation of the Growing PNA Chain PNA chains, particularly hydrophobic sequences, have a tendency to aggregate on the solid support. This can hinder reagent access and may trap colored impurities, making them more apparent.Consider using a lower loading resin or a more hydrophilic resin like a PEG-based resin. Synthesis at elevated temperatures can sometimes help to reduce aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: Is the Boc/Z protecting group strategy a good choice for PNA synthesis?

A1: Yes, the Boc/Z strategy is one of the original and still widely used methods for PNA synthesis.[4] It is known for producing high-purity PNA oligomers with minimal side reactions compared to other strategies like Fmoc/Bhoc.[5]

Q2: What are the key steps in a typical Boc/Z PNA synthesis cycle?

A2: A typical cycle involves:

  • Boc Deprotection: Removal of the N-terminal Boc protecting group using an acid, typically trifluoroacetic acid (TFA).

  • Neutralization: Neutralizing the resulting amine salt with a base, such as DIPEA.

  • Coupling: Activation of the incoming Boc-PNA-monomer's carboxylic acid with a coupling reagent (e.g., HATU) and subsequent coupling to the free amine on the resin-bound PNA chain.

  • Capping (Optional but Recommended): Acetylation of any unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.

Q3: Can the p-nitroaniline (pNA) group interfere with the synthesis?

A3: The pNA group is an aromatic nitro compound, which can be sensitive to prolonged exposure to light and certain chemical conditions.[6] While it is primarily used as a C-terminal modification that is later cleaved for detection in enzymatic assays, its presence during synthesis could potentially lead to minor, colored side products if the synthesis conditions are not optimal.

Q4: How can I monitor the progress and quality of my PNA synthesis?

A4: Several methods can be used:

  • Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates incomplete reaction.

  • HPLC Analysis: Analysis of a small, cleaved portion of the crude product by reverse-phase HPLC can give a good indication of the purity and the presence of any major side products.

  • Mass Spectrometry: MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the desired PNA product and identify any deletion or modified sequences.

Experimental Protocols

Optimized Protocol for Automated Solid-Phase PNA Synthesis (Boc/Z Strategy)

This protocol is adapted from an optimized method for automated PNA synthesis and is intended for a 5 µmol scale on a suitable automated synthesizer.[7]

1. Resin Preparation:

  • Start with a suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, pre-loaded with the C-terminal amino acid or linker.

2. Synthesis Cycle:

  • Step 1: Boc Deprotection

    • Treat the resin with a solution of 95% trifluoroacetic acid (TFA) and 5% m-cresol (v/v).

    • Allow the reaction to proceed for the optimized time for your synthesizer.

    • Wash the resin thoroughly with a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Step 2: Coupling

    • Pre-activate a solution of the Boc-PNA-monomer (e.g., this compound) (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and a base such as DIPEA and lutidine in a suitable solvent (e.g., DMF or NMP) for approximately 60 seconds.[7]

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF.

  • Step 3: Capping

    • Treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF to cap any unreacted amino groups.[8]

    • Wash the resin with DMF.

  • Step 4: Piperidine Wash (Optional)

    • A wash with a piperidine solution can be beneficial in Boc protocols to remove certain byproducts.[7]

  • Repeat: Repeat the synthesis cycle for each subsequent monomer in the PNA sequence.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, wash the resin and dry it.

  • Treat the resin with a cleavage cocktail, typically a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, m-cresol). Caution: HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures.

  • After the cleavage reaction, precipitate the PNA oligomer in cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with ether, and dry under vacuum.

4. Analysis and Purification:

  • Analyze the crude PNA by reverse-phase HPLC and mass spectrometry.

  • Purify the PNA using preparative HPLC.

Visualizations

Boc-Z PNA Synthesis Workflow Resin Resin-Bound PNA (N-terminal amine) Deprotection Boc Deprotection (TFA) Resin->Deprotection 1. Washing Washing Deprotection->Washing 2. Neutralization Neutralization (DIPEA) Coupling Coupling (this compound, HATU) Neutralization->Coupling 4. Capping Capping (Acetic Anhydride) Coupling->Capping 5. Washing_2 Washing Capping->Washing_2 6. Washing->Neutralization 3. Next_Cycle Start Next Cycle Washing_2->Next_Cycle 7.

Caption: Standard workflow for a single cycle of Boc/Z solid-phase PNA synthesis.

Hypothesized Side Reaction BocLysZpNA This compound SideReaction Side Reaction BocLysZpNA->SideReaction Base Base (e.g., DIPEA) Base->SideReaction ColoredProduct Potential Colored Byproduct CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->SideReaction SideReaction->ColoredProduct Formation of chromophoric species

Caption: Hypothesized pathway for color formation involving this compound.

References

Technical Support Center: Optimizing Boc-Lys(Z)-pNA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and troubleshoot experiments involving the chromogenic substrate Boc-Lys(Z)-pNA (Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chromogenic substrate used in biochemical assays to measure the activity of certain proteases.[1][2] The substrate consists of a lysine residue with its alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group and its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. The C-terminus is linked to a p-nitroanilide (pNA) molecule.[2] When a suitable protease cleaves the amide bond between the lysine and the pNA, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.[3][4]

Q2: What enzymes can be assayed using this compound?

This compound is a substrate for proteases that recognize and cleave at the C-terminal side of a lysine residue. The specific type of protease will depend on the experimental context.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3][4] This stock solution should be stored at -20°C or -80°C to prevent degradation.[3][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][4] When preparing the working solution, dilute the DMSO stock in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.[3]

Q4: What is a typical incubation time for a this compound assay?

The optimal incubation time can vary significantly depending on the enzyme's activity, concentration, and the specific assay conditions. Generally, incubation times for similar pNA-based assays can range from 15 to 90 minutes.[6] It is crucial to determine the optimal time empirically for your specific experimental setup by performing a time-course experiment.

Troubleshooting Guide

Issue 1: High Background Absorbance

Q: My blank wells (no enzyme) show a high absorbance at 405 nm. What could be the cause?

A: High background absorbance can be caused by several factors:

  • Substrate Degradation: The this compound substrate may have degraded over time, leading to the spontaneous release of pNA. Prepare a fresh stock solution from a new vial and ensure proper storage at -20°C or below in small aliquots.[3]

  • Suboptimal Buffer pH: The pH of your assay buffer may be causing hydrolysis of the substrate. Verify the pH of your buffer and prepare it fresh if necessary.[3]

  • Reagent Contamination: Contamination of your reagents or buffer with proteases can lead to premature cleavage of the substrate. Use fresh, high-purity water and reagents.[3]

  • Light Exposure: The p-nitroanilide group can be susceptible to photodegradation.[7] Minimize the exposure of your substrate and reaction plate to light.

Issue 2: Low or No Signal (Low Enzyme Activity)

Q: I am not seeing a significant increase in absorbance over time. What should I do?

A: A low or absent signal suggests low enzyme activity under the current conditions. Consider the following:

  • Inactive Enzyme: Verify the activity of your enzyme stock. Ensure it has been stored correctly and handled according to the manufacturer's instructions.[3]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the ideal conditions for your specific protease and consider performing optimization experiments.[3]

  • Low Substrate Concentration: The concentration of this compound may be too low. Perform a substrate titration experiment to determine the optimal concentration.[3]

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time and monitor the reaction kinetically.

Issue 3: Inconsistent Results (High Variability)

Q: I am observing high variability between replicate wells. What are the common causes?

A: Inconsistent results are often due to technical errors in the assay setup:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or other reagents is a common source of variability. Calibrate your pipettes regularly and use a multichannel pipette for adding common reagents.[3]

  • Insufficient Mixing: Inadequate mixing of reagents within the wells can lead to localized differences in reaction rates. Gently mix the plate contents after adding all reagents.[3]

  • Temperature Gradients: Uneven temperature across the microplate can cause variations in enzyme activity. Ensure the entire plate is equilibrated to the assay temperature before starting the reaction.[3]

  • Evaporation: Evaporation from wells, especially on the plate's edges, can concentrate reagents and alter reaction rates.[3] Consider using plate sealers.

Data Presentation

Table 1: Factors Influencing Incubation Time in Protease Assays

FactorEffect on Incubation TimeRecommendation
Enzyme Concentration Higher concentration leads to a faster reaction, requiring a shorter incubation time.Titrate the enzyme to find a concentration that gives a linear response within a convenient timeframe.
Substrate Concentration Higher concentration can increase the reaction rate up to a saturation point (Vmax).Determine the optimal substrate concentration (often at or near the Km value) for your enzyme.
Temperature Higher temperatures generally increase enzyme activity, shortening the required incubation time.Optimize the temperature for your specific enzyme, typically between 25°C and 37°C.[3][6]
pH Enzyme activity is highly dependent on pH.Use the optimal pH for your enzyme to ensure maximal activity and a reasonable incubation time.[3]

Table 2: Typical Incubation Time Ranges for Similar Chromogenic Protease Assays

Assay TypeTypical Incubation TimeAssay Mode
Trypsin Assay (Boc-QAR-pNA)15 - 60 min[6]Kinetic or Endpoint
Matriptase Assay (Boc-QAR-pNA)30 - 90 min[6]Kinetic or Endpoint
Glycine Endopeptidase Assay (Boc-AAG-pNA)15 - 30 min[4]Kinetic

Note: These are starting points and should be optimized for your specific this compound assay.

Experimental Protocols

General Protocol for a this compound Assay

This protocol provides a general framework. Specific concentrations and volumes should be optimized for your particular enzyme and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH.

    • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C in aliquots.[4]

    • Enzyme Stock Solution: Prepare a stock solution of your purified enzyme in Assay Buffer. The optimal concentration needs to be determined empirically. Store on ice during use.[4]

  • Assay Setup (96-well plate format):

    • Blank (No Enzyme): Add Assay Buffer and the Substrate Working Solution.

    • Blank (No Substrate): Add Assay Buffer and the Enzyme Working Solution.[4]

    • Control (No Inhibitor): Add Assay Buffer, Enzyme Working Solution, and Substrate Working Solution.

    • Test Wells: Add your test compound (e.g., inhibitor), Enzyme Working Solution, and Substrate Working Solution.

  • Reaction and Measurement:

    • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[4]

    • Reaction Initiation: Initiate the reaction by adding the final component (typically the substrate or enzyme).

    • Absorbance Measurement:

      • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 15-60 minutes).[4][6]

      • Endpoint Assay: Incubate the reaction at the desired temperature for a predetermined time. Stop the reaction (e.g., by adding acetic acid) and measure the final absorbance at 405 nm.[4]

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.[6]

    • For endpoint assays, use the final absorbance value.

    • Subtract the appropriate blank values from your control and test wells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Stocks prep_plate Pipette Reagents (Buffer, Enzyme, Inhibitor) into 96-well plate prep_reagents->prep_plate pre_incubate Pre-incubate plate at desired temperature prep_plate->pre_incubate initiate_reaction Initiate reaction by adding Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rate (ΔAbs/min) measure_absorbance->calculate_rate determine_optimal_time Determine Optimal Incubation Time (Linear Range) calculate_rate->determine_optimal_time

Caption: Workflow for optimizing incubation time in a this compound assay.

troubleshooting_workflow cluster_issues Problem Identification cluster_solutions_bg Solutions for High Background cluster_solutions_signal Solutions for Low Signal cluster_solutions_var Solutions for High Variability start Assay Problem Encountered high_background High Background? start->high_background low_signal Low Signal? start->low_signal high_variability High Variability? start->high_variability check_substrate Prepare fresh substrate high_background->check_substrate Yes check_buffer_ph Verify buffer pH high_background->check_buffer_ph Yes use_fresh_reagents Use fresh, pure reagents high_background->use_fresh_reagents Yes verify_enzyme Verify enzyme activity low_signal->verify_enzyme Yes optimize_conditions Optimize pH/temperature low_signal->optimize_conditions Yes increase_substrate Increase substrate concentration low_signal->increase_substrate Yes increase_time Increase incubation time low_signal->increase_time Yes check_pipettes Calibrate pipettes high_variability->check_pipettes Yes ensure_mixing Ensure proper mixing high_variability->ensure_mixing Yes equilibrate_temp Equilibrate plate temperature high_variability->equilibrate_temp Yes

Caption: Troubleshooting workflow for common issues in this compound assays.

References

Technical Support Center: Troubleshooting Side Reactions in Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during acidic Boc deprotection?

The primary cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then attack nucleophilic sites on the deprotected molecule, leading to a variety of unwanted modifications.[1][3]

Q2: Which amino acid residues are particularly susceptible to side reactions?

Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation.[1][3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3] Methionine is also prone to oxidation to methionine sulfoxide.[1][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][2]

Q3: How do scavengers prevent these side reactions?

Scavengers are reagents added to the deprotection cocktail that are more nucleophilic or are present in a much higher concentration than the sensitive residues of the substrate.[1] They act by trapping the reactive tert-butyl cation before it can react with the desired molecule, thus preventing the formation of alkylated side products.[1][2][3]

Q4: What are the signs of incomplete Boc deprotection and what causes it?

Incomplete deprotection can be identified by the presence of the starting material in the reaction mixture, observed via techniques like TLC or LC-MS.[3][4] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[3] Common causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage.[2][4]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1][3]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a suitable temperature.[2][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin does not swell properly, the acid cannot efficiently access all the reaction sites.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. The +56 Da mass shift corresponds to the addition of a tert-butyl group.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[1]

Issue 2: Formation of aspartimide, especially in sequences containing Asp-Gly or Asp-Ser.

  • Possible Cause: Base-catalyzed cyclization of the aspartic acid side chain during Fmoc-based solid-phase peptide synthesis (SPPS) deprotection steps can lead to aspartimide formation.[5] While more common in Fmoc chemistry, harsh acidic conditions in Boc deprotection can also contribute, especially at elevated temperatures.

  • Solution:

    • For Boc-SPPS, maintain low temperatures (e.g., 0-5 °C) during cleavage, especially for peptides containing Asp residues.[6]

    • In Fmoc synthesis, adding an acidic additive like 1% formic acid to the piperidine deprotection solution can minimize aspartimide formation.[7]

Issue 3: Oxidation of methionine residues, indicated by a +16 Da mass shift.

  • Possible Cause: The thioether side chain of methionine is susceptible to oxidation, which can be catalyzed by acidic conditions.[1][3]

  • Solution: Add reducing scavengers to the cleavage cocktail. 1,2-Ethanedithiol (EDT) is effective at preventing acid-catalyzed oxidation.[1] If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine.[8]

Data Presentation

Table 1: Common Scavengers and Their Applications in Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, Tyr, general carbocation scavenger2.5 - 5%Highly effective at preventing tert-butylation.[1]
Triethylsilane (TES)Trp, Tyr, general carbocation scavenger2.5 - 5%Similar efficacy to TIS.[1]
1,2-Ethanedithiol (EDT)Trp, Cys2.5%Also helps prevent acid-catalyzed oxidation of Trp.[1]
ThioanisoleMet, Trp5%Can prevent alkylation of Met and Trp.[6] Avoid use if the peptide contains tryptophan as its cation adducts can alkylate the indole ring.[6]
AnisoleTrp5%A classic scavenger for preventing Trp alkylation.[6]
WaterGeneral2.5 - 5%Helps to hydrolyze the tert-butyl cation.

Table 2: Comparison of Deprotection Conditions and Outcomes

Deprotection ReagentSubstrateTimeTemperatureOutcome
25-50% TFA in DCMBoc-protected peptide-resin20-30 minRoom TempStandard conditions for Boc removal in SPPS.[9]
4M HCl in DioxaneBoc-protected amine (solution phase)30 min - 4 hRoom TempA stronger acidic condition, useful for sterically hindered substrates.[9][10]
95:2.5:2.5 TFA/TIS/H₂OGeneral peptide cleavage1-2 hRoom TempA standard, effective cleavage cocktail for many sequences.[1]
Reagent K (TFA/phenol/water/thioanisole/EDT)Peptides with multiple sensitive residues2-4 hRoom TempA more complex cocktail for challenging sequences.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: If necessary, add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2][3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.[10]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 2: Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[9]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9] Shake the mixture for 1-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection cluster_side Side Reactions Boc-Protected_Amine Boc-NH-R Protonated_Boc_Group Boc(H+)-NH-R Boc-Protected_Amine->Protonated_Boc_Group + H+ (TFA) Carbamic_Acid HOOC-NH-R Protonated_Boc_Group->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc_Group->tBu_Cation Free_Amine H3N+-R (TFA Salt) Carbamic_Acid->Free_Amine - CO2 Alkylated_Side_Product Alkylated Side Product (+56 Da) tBu_Cation->Alkylated_Side_Product Alkylation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side_Product

Caption: General mechanism of acid-catalyzed Boc deprotection and competing side reactions.

Scavenger_Mechanism tBu_Cation Reactive tert-Butyl Cation (t-Bu+) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Fast Reaction Peptide Peptide with Nucleophilic Residue tBu_Cation->Peptide Slow Reaction Trapped_Cation Trapped Cation (Stable Product) Scavenger->Trapped_Cation Side_Reaction Unwanted Side Reaction (Alkylation) Peptide->Side_Reaction

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

Troubleshooting_Workflow start Boc Deprotection Experiment check_completion Check for Complete Deprotection (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_acid Increase Acid Conc./Time/Temp incomplete->increase_acid analyze_purity Analyze Product Purity (HPLC, LC-MS) complete->analyze_purity pure Pure Product analyze_purity->pure Yes impure Unexpected Side Products analyze_purity->impure No add_scavenger Add/Optimize Scavengers impure->add_scavenger optimize_conditions Optimize Cleavage Conditions (Temp, Time) impure->optimize_conditions increase_acid->start add_scavenger->start optimize_conditions->start

References

Troubleshooting poor coupling in automated PNA synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during automated Peptide Nucleic Acid (PNA) synthesis, with a focus on resolving poor coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in PNA synthesis?

A1: Coupling efficiency refers to the percentage of PNA chains on the solid support that successfully react with the incoming PNA monomer in a single synthesis cycle.[1] High coupling efficiency is crucial because the overall yield of the full-length PNA product is exponentially dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency per cycle can lead to a significant reduction in the final yield and an increase in difficult-to-remove shorter PNA sequences (truncations).[1]

Q2: What are the most common causes of poor coupling in automated PNA synthesis?

A2: Poor coupling in automated PNA synthesis can stem from several factors:

  • On-resin Aggregation: The growing PNA chains, which are hydrophobic in nature, can aggregate, preventing efficient access of reagents to the reactive sites.[2][3][4] This is particularly problematic for purine-rich sequences.[5]

  • Steric Hindrance: The bulky nature of PNA monomers and the growing chain can physically obstruct the coupling reaction.[6][7]

  • Inefficient Activation or Coupling Reagents: The choice and quality of the coupling agent are critical for efficient amide bond formation.[2]

  • Suboptimal Reaction Conditions: Factors like reaction time, temperature, and reagent concentration can significantly impact coupling efficiency.[8][9]

  • Resin-Related Issues: The choice of resin and its loading capacity can affect reagent accessibility and chain aggregation.[2][8]

  • Moisture Contamination: Water in reagents or solvents can hydrolyze activated monomers and reduce coupling efficiency.[1]

Q3: How does the choice of protecting groups affect PNA synthesis?

A3: The protecting group strategy is essential for a successful synthesis. The most common strategies involve Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) for protecting the N-terminus of the PNA backbone. The choice of protecting group dictates the deprotection conditions used in each cycle. Careful consideration is necessary as repeated exposure to deprotection reagents can lead to side reactions or premature cleavage from the resin.[2] For instance, using Fmoc/Boc strategies, synthesis temperatures should not exceed 40°C to prevent the loss of Boc groups.[2]

Q4: Can microwave heating improve coupling efficiency?

A4: Yes, microwave irradiation can significantly improve coupling efficiency, especially for synthesizing difficult or long PNA sequences.[10] The application of microwave heating can accelerate reaction kinetics, leading to higher crude purity of the final product.[10] For example, a coupling time of 6 minutes at 75°C with microwave heating has been shown to be effective.[10]

Troubleshooting Guide for Poor Coupling

This guide provides a systematic approach to diagnosing and resolving poor coupling efficiency in your automated PNA synthesizer.

Step 1: Initial Diagnosis and Symptom Analysis

First, identify the pattern of the poor coupling. Is it a consistent issue across all syntheses, or is it specific to certain sequences or positions within a sequence?

  • Consistent Low Coupling: This often points to a systemic problem with the synthesizer, reagents, or general protocol.

  • Sequence-Dependent Low Coupling: This suggests that the issue may be related to the specific PNA sequence, such as aggregation-prone or sterically hindered monomers.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting poor coupling.

TroubleshootingWorkflow cluster_optimization Optimization Strategies start Poor Coupling Detected check_reagents 1. Check Reagents & Solvents - Freshly prepared? - Anhydrous solvents? - Correct concentrations? start->check_reagents reagent_issue Problem Resolved? check_reagents->reagent_issue check_instrument 2. Verify Instrument Performance - No leaks? - Correct reagent delivery? - Calibrated? instrument_issue Problem Resolved? check_instrument->instrument_issue reagent_issue->check_instrument Yes change_reagents Use Fresh Reagents reagent_issue->change_reagents No optimize_protocol 3. Optimize Synthesis Protocol instrument_issue->optimize_protocol Yes service_instrument Service Instrument instrument_issue->service_instrument No coupling_agent A. Change Coupling Agent (e.g., HATU, HBTU, DIC/Oxyma) optimize_protocol->coupling_agent change_reagents->check_instrument service_instrument->optimize_protocol reaction_conditions B. Adjust Reaction Conditions - Increase coupling time - Increase temperature (Microwave) - Double couple coupling_agent->reaction_conditions resin_choice C. Evaluate Resin - Lower loading - Swelling properties (ChemMatrix) reaction_conditions->resin_choice capping D. Ensure Efficient Capping resin_choice->capping success Successful Synthesis capping->success

Caption: Troubleshooting Decision Tree for Poor PNA Coupling.

Step 3: Detailed Corrective Actions

Based on the troubleshooting workflow, implement the following corrective actions:

1. Reagent and Solvent Quality

  • Action: Always use fresh, high-quality PNA monomers and coupling reagents.[1] Phosphoramidite solutions can degrade over time.[1]

  • Action: Ensure all solvents, especially the monomer diluent (e.g., NMP or DMF), are anhydrous. Moisture can significantly reduce coupling efficiency.

2. Instrument Calibration and Maintenance

  • Action: Regularly check the fluidics of your automated synthesizer for any leaks or blockages to ensure accurate reagent delivery.

  • Action: Calibrate the synthesizer according to the manufacturer's recommendations.

3. Optimization of Synthesis Protocol

If reagent and instrument issues are ruled out, optimizing the synthesis protocol is the next step.

ParameterRecommendationRationale
Coupling Agent Use highly efficient coupling agents like HATU, HBTU, or a combination of DIC/Oxyma.[2][10]These reagents are known to be effective, especially for sterically hindered couplings.[2]
Monomer Equivalents Use 4-5 equivalents of PNA monomer per coupling.[8][10]Increasing the concentration of the monomer can help drive the reaction to completion.
Coupling Time Increase the coupling time. A common starting point is 6-7 minutes.[8][10]Longer reaction times can improve yields for difficult couplings.
Temperature Increase the reaction temperature, ideally using a microwave synthesizer (e.g., 75°C).[8][9][10]Heat can overcome activation energy barriers and disrupt secondary structures.[7]
Capping Step Always include a capping step after coupling (e.g., using acetic anhydride).[8]Capping permanently blocks any unreacted amino groups, preventing the formation of deletion sequences.[11]
Resin Selection Use a resin with good swelling properties (e.g., ChemMatrix) and a lower loading capacity.[8][10]This improves reagent accessibility and reduces on-resin aggregation.[2][4]

Experimental Protocols

Standard Automated PNA Synthesis Cycle (Fmoc-based)

The following diagram outlines a typical cycle in automated solid-phase PNA synthesis.

PNA_Synthesis_Cycle start Start Cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling - PNA Monomer - Activator (e.g., HATU) - Base (e.g., DIPEA) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 capping 5. Capping (e.g., Acetic Anhydride/Lutidine/NMP) wash2->capping wash3 6. Washing (DMF) capping->wash3 end Next Cycle wash3->end

References

Navigating the Nuances of Z-Group Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the premature deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group in your synthetic endeavors.

Troubleshooting Guide: Preventing Premature Z-Group Deprotection

This section addresses specific issues that can lead to the unintended cleavage of the Z-group during your experiments.

Question: I'm observing unexpected deprotection of my Z-group during a reaction that doesn't involve standard deprotection reagents. What could be the cause?

Answer: Premature Z-group deprotection can be triggered by several factors beyond the use of catalytic hydrogenation or strong acids. Here are some common culprits and how to address them:

  • "Creeping" Acidolysis: While the Z-group is generally stable to mild acidic conditions, prolonged exposure or elevated temperatures in the presence of even moderate acids can lead to slow cleavage. For instance, during a long reaction or a workup involving an acidic wash, you might experience partial deprotection.

    • Solution: Minimize the exposure time to acidic conditions. If an acidic workup is necessary, perform it quickly and at a low temperature (e.g., on an ice bath). Neutralize the reaction mixture as soon as the desired transformation is complete.

  • Lewis Acid Sensitivity: Certain Lewis acids, even if not intended for deprotection, can facilitate the cleavage of the Z-group. This is particularly relevant in reactions such as Friedel-Crafts acylations or glycosylations.

    • Solution: If possible, choose a milder Lewis acid or an alternative synthetic route that avoids strong Lewis acids. If a Lewis acid is essential, screen different options and reaction conditions to find a balance between reactivity and Z-group stability.

  • Hidden Hydrogenolysis Conditions: Unintended hydrogenolysis can occur in the presence of a palladium source (even residual amounts from a previous step) and a hydrogen donor. Hydrogen donors can be obvious, like H₂, or less apparent, such as formic acid, ammonium formate, or even isopropanol at elevated temperatures with a suitable catalyst.

    • Solution: Ensure that all glassware and reagents are free from palladium contamination if hydrogenolysis is not desired. Be mindful of the potential for catalytic transfer hydrogenation if your reaction mixture contains a potential hydrogen donor and a metal catalyst.

  • Nucleophilic Attack: While generally stable to bases, strong nucleophiles under harsh conditions can attack the carbonyl of the carbamate, leading to cleavage.

    • Solution: Avoid using excessively strong nucleophiles or harsh basic conditions if the Z-group needs to be preserved. If a strong nucleophile is required, consider performing the reaction at a lower temperature to minimize the risk of deprotection.

Question: My Z-protected amine seems to be partially deprotected during aqueous workup. How can I prevent this?

Answer: Aqueous workups, especially those involving acidic or basic washes, can be a source of premature Z-group deprotection.

  • Acidic Washes: As mentioned, prolonged contact with even dilute acids can cause cleavage.

    • Solution: Use pre-chilled, dilute acidic solutions for washing and minimize the contact time. Promptly move to a neutralizing wash and then a final wash with brine.

  • Basic Washes: While the Z-group is robust towards common inorganic bases like sodium bicarbonate, very strong bases or prolonged exposure at higher temperatures could pose a risk.

    • Solution: Use mild bases like saturated sodium bicarbonate solution for neutralization. If a stronger base is required for other reasons, keep the temperature low and the exposure time short.

A logical workflow for troubleshooting premature Z-group deprotection is illustrated below:

troubleshooting_workflow start Premature Z-Group Deprotection Observed check_reaction Review Reaction Conditions start->check_reaction check_workup Analyze Workup Procedure start->check_workup check_reagents Inspect Reagent Purity & Compatibility start->check_reagents acid_conditions Acidic Conditions Present? check_reaction->acid_conditions lewis_acid Lewis Acid Used? check_reaction->lewis_acid hydrogenolysis Potential for Hydrogenolysis? check_reaction->hydrogenolysis nucleophile Strong Nucleophile/Base? check_reaction->nucleophile acid_wash Acidic Wash? check_workup->acid_wash base_wash Strong Basic Wash? check_workup->base_wash pd_contamination Palladium Contamination? check_reagents->pd_contamination h_donor Hydrogen Donor Present? check_reagents->h_donor solution_acid Minimize Acid Exposure Time & Temperature acid_conditions->solution_acid Yes solution_lewis Use Milder Lewis Acid or Alternative Route lewis_acid->solution_lewis Yes solution_hydrogenolysis Ensure Pd-free Conditions & Avoid H-Donors hydrogenolysis->solution_hydrogenolysis Yes solution_nucleophile Lower Temperature or Use Milder Nucleophile nucleophile->solution_nucleophile Yes solution_acid_wash Use Cold, Dilute Acid & Minimize Contact Time acid_wash->solution_acid_wash Yes solution_base_wash Use Mild Base (e.g., NaHCO3) base_wash->solution_base_wash Yes solution_pd Thoroughly Clean Glassware pd_contamination->solution_pd Yes solution_h_donor Substitute Potential H-Donor h_donor->solution_h_donor Yes

Troubleshooting workflow for premature Z-group deprotection.

Frequently Asked Questions (FAQs)

Q1: How stable is the Z-group to acidic and basic conditions?

A1: The benzyloxycarbonyl (Z) group is known for its robustness under a variety of conditions, which is a key reason for its widespread use in organic synthesis.[1] It is generally stable to basic and most aqueous acidic media.[2] However, its stability is not absolute and is dependent on the specific conditions employed.

  • Acidic Conditions: The Z-group is stable to the acidic conditions typically used to remove the tert-Butyloxycarbonyl (Boc) group, such as trifluoroacetic acid (TFA).[3] However, it can be cleaved by strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[4]

  • Basic Conditions: The Z-group is stable to the basic conditions used for the removal of the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, such as piperidine.[5]

Q2: What are the standard methods for Z-group deprotection?

A2: The two most common and reliable methods for the removal of the Z-group are:

  • Catalytic Hydrogenolysis: This is the most widely used method and involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[6] This method is favored for its mildness and clean reaction profile.

  • Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can also be used to cleave the Z-group.[4] This method is often employed when the substrate contains functional groups that are sensitive to catalytic hydrogenation.

Q3: Can I use a Z-protected amine in a Grignard reaction?

A3: The use of Z-protected amines in Grignard reactions is generally not recommended. Grignard reagents are strong bases and nucleophiles and can react with the carbamate functionality of the Z-group. However, under carefully controlled conditions and with certain substrates, it may be possible. It is advisable to perform a small-scale test reaction first. Alternative organometallic reagents that are less basic, such as organozinc compounds, might be more compatible.

Q4: Is the Z-group compatible with reducing agents other than those used for hydrogenolysis?

A4: The compatibility of the Z-group with other reducing agents depends on the specific reagent and reaction conditions. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will likely cleave the Z-group. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally compatible, but this can be substrate-dependent. It is always recommended to check the literature for the specific transformation you are planning or to run a small-scale trial.

Data Presentation: Stability of the Z-Group

The following table summarizes the stability of the Z-group under various conditions. This data is intended to be a general guide; stability can be influenced by the specific substrate, solvent, and temperature.

Condition CategoryReagent/ConditionTemperatureStabilityNotes
Acidic 1 M HCl (aq)Room TempGenerally StableProlonged exposure may lead to slow cleavage.
Trifluoroacetic Acid (TFA)Room TempStableCommonly used for Boc deprotection in the presence of Z.
HBr in Acetic AcidRoom TempLabileA standard method for Z-group cleavage.
Basic 1 M NaOH (aq)Room TempGenerally StableStable for typical workup procedures.
Piperidine (20% in DMF)Room TempStableStandard condition for Fmoc deprotection.
Sodium Bicarbonate (sat. aq)Room TempStableCommonly used for neutralization.
Reducing Agents H₂/Pd-CRoom TempLabileThe most common method for Z-group deprotection.
Sodium Borohydride (NaBH₄)Room TempGenerally StableSubstrate dependent; caution is advised.
Lithium Aluminum Hydride (LiAlH₄)0 °C to Room TempLabileWill cleave the Z-group.
Peptide Coupling DCC, HOBt0 °C to Room TempStableZ-group is compatible with standard coupling conditions.
HATU, DIEA0 °C to Room TempStableZ-group is compatible with modern coupling reagents.
Organometallics Grignard Reagents (e.g., PhMgBr)0 °C to Room TempPotentially LabileReaction with the carbamate is possible.
Organozinc Reagents (e.g., Et₂Zn)Room TempGenerally More StableLess basic than Grignard reagents.

Experimental Protocols

Below are detailed methodologies for common reactions involving Z-protected amines, with an emphasis on maintaining the integrity of the Z-group.

Protocol 1: Acylation of a Z-Protected Amine

This protocol describes the acylation of a Z-protected amine to form an amide, a common transformation in organic synthesis.

Materials:

  • Z-protected amine

  • Acyl chloride or anhydride

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Z-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Peptide Coupling with a Z-Protected Amino Acid

This protocol outlines a standard procedure for coupling a Z-protected amino acid to another amino acid ester.

Materials:

  • Z-protected amino acid

  • Amino acid ester hydrochloride salt

  • Coupling agent (e.g., DCC or HATU)

  • HOBt (if using DCC)

  • Base (e.g., DIEA or NMM)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • If starting with an amino acid ester hydrochloride salt, neutralize it by dissolving it in the reaction solvent and adding one equivalent of base.

  • In a separate flask, dissolve the Z-protected amino acid (1.0 eq) and, if using DCC, HOBt (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.05 eq of DCC or HATU) to the Z-protected amino acid solution and stir for a few minutes to pre-activate.

  • Add the neutralized amino acid ester solution to the activated Z-protected amino acid solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by recrystallization or column chromatography.

The following diagram illustrates the general workflow for a reaction involving a Z-protected substrate, emphasizing the steps where stability is crucial.

experimental_workflow start Start with Z-Protected Substrate reaction Perform Desired Transformation (e.g., Acylation, Coupling) start->reaction Select compatible reagents & conditions workup Aqueous Workup reaction->workup Monitor for premature deprotection purification Purification (e.g., Chromatography) workup->purification Use mild acid/base washes & minimize contact time product Final Product with Intact Z-Group purification->product

General experimental workflow for reactions with Z-protected compounds.

References

Validation & Comparative

A Comparative Guide to Chromogenic Substrates: Boc-Lys(Z)-pNA and Alternatives for Serine Protease Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromogenic substrate Boc-Lys(Z)-pNA with other common alternatives used in the enzymatic analysis of serine proteases, particularly trypsin and plasmin. The selection of an appropriate substrate is critical for the development of robust and sensitive assays in both basic research and drug development. This document aims to inform substrate selection by presenting comparative performance data, detailed experimental protocols, and relevant signaling pathway diagrams.

Introduction to Chromogenic Protease Substrates

Chromogenic substrates are synthetic peptides that are cleaved by a specific protease, releasing a colored molecule, or chromophore.[1] The rate of color development is directly proportional to the enzyme's activity and can be quantified using a spectrophotometer. The most common chromophore used is p-nitroaniline (pNA), which is released upon enzymatic hydrolysis of the amide bond connecting it to the peptide. Free pNA has a distinct yellow color and can be measured by monitoring the absorbance at 405 nm.[2]

This compound, or Nα-Boc-Nε-Z-L-lysine-4-nitroanilide, is a chromogenic substrate utilized in various biochemical assays.[3] Its structure is designed to be recognized and cleaved by proteases that have a preference for lysine residues.

Performance Comparison of Chromogenic Substrates

The efficiency of a protease's action on a substrate is best described by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ, known as the specificity constant, is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for Trypsin with Various Chromogenic Substrates
SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)ConditionsReference
Z-Lys-pNA*0.394 (at pH 9.05) - 34.6 (at pH 3.13)0.517 (maximal value)1391 (maximal value)25°C[4][5]
Nα-Benzoyl-L-argininamide4.6 - 17.2 (pH 8 to 10.7)1.9 - 1.3 (pH 8 to 10.7)Not Reported30°C[6]
S-2222Not ReportedNot ReportedNot ReportedpH 8.2, 25°C[7]

*Data for Z-Lys-pNA is used as a proxy for this compound.

Table 2: Kinetic Parameters for Plasmin with Various Chromogenic Substrates
SubstrateKₘ (mM)Vmax (µkat/L)kcat/Kₘ (µM⁻¹s⁻¹)ConditionsReference
S-22510.3Not ReportedNot ReportedpH 7.4, 37°C[8]
S-22510.2 (with Streptokinase)1 x 10⁻⁶ mol/min/mL plasmaNot ReportedpH 7.4, 37°C[8]
Chromozym PL0.282.5Not ReportedpH 7.4, 37°C[9]
S-2403Not ReportedNot ReportedHigher than S-2251Not Reported[10]

Experimental Protocols

Accurate and reproducible results are contingent on well-designed and executed experimental protocols. Below is a general methodology for a serine protease assay using a p-nitroanilide-based chromogenic substrate. This protocol should be optimized for the specific enzyme and experimental conditions.

General Chromogenic Protease Assay Protocol

Materials:

  • Purified serine protease (e.g., Trypsin, Plasmin)

  • Chromogenic substrate (e.g., this compound, S-2251)

  • Assay Buffer (e.g., Tris-HCl or Sodium Phosphate buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO) for dissolving substrates if necessary

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the specific protease. For example, 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂ for trypsin.[7]

    • Substrate Stock Solution: Dissolve the chromogenic substrate in DMSO or the assay buffer to create a concentrated stock solution (e.g., 10 mM). Store at -20°C in aliquots.

    • Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer. The optimal concentration should be determined empirically. Keep the enzyme solution on ice.

  • Assay Setup:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the substrate working solution to each well. The final substrate concentration should ideally be around the Kₘ value for accurate kinetic measurements, or at a saturating concentration (e.g., 5-10 times the Kₘ) for Vmax determination.

    • Include appropriate controls:

      • Blank: Assay buffer and substrate, no enzyme.

      • Negative Control: Assay buffer and enzyme, no substrate (if there is background absorbance from the enzyme preparation).

  • Reaction Initiation and Measurement:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm kinetically (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Determine the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

    • Correct the reaction rates by subtracting the rate of the blank (non-enzymatic hydrolysis of the substrate).

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (approximately 9,620 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.

    • To determine Kₘ and Vmax, perform the assay with varying concentrations of the substrate and fit the initial velocity data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the application of these substrates.

G General Workflow for Chromogenic Protease Assay reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) assay_setup Assay Setup in 96-well Plate (Buffer, Substrate) reagent_prep->assay_setup pre_incubation Pre-incubation at Assay Temperature assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Enzyme) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 405 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Rate, Km, Vmax) kinetic_measurement->data_analysis

Caption: General workflow for a chromogenic protease assay.

Trypsin Signaling Pathway

Trypsin is a key digestive enzyme but also plays a role in signaling through Protease-Activated Receptors (PARs).[4][5] Specifically, trypsin can cleave and activate PAR2, initiating intracellular signaling cascades.

G Trypsin-PAR2 Signaling Pathway Trypsin Trypsin PAR2 PAR2 (G-protein coupled receptor) Trypsin->PAR2 Cleavage & Activation G_protein G-protein Activation PAR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Signaling_cascade Downstream Signaling (e.g., MAPK pathway) Ca_release->Signaling_cascade PKC->Signaling_cascade Cellular_response Cellular Response (e.g., Inflammation, Proliferation) Signaling_cascade->Cellular_response G Simplified Plasminogen Activation and Fibrinolysis Plasminogen Plasminogen (inactive zymogen) Plasmin Plasmin (active enzyme) Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades tPA_uPA Plasminogen Activators (tPA, uPA) tPA_uPA->Plasminogen activate FDPs Fibrin Degradation Products (FDPs) Fibrin_clot->FDPs PAI1 PAI-1 (Inhibitor) PAI1->tPA_uPA inhibits Alpha2_antiplasmin α2-Antiplasmin (Inhibitor) Alpha2_antiplasmin->Plasmin inhibits

References

A Head-to-Head Battle: Boc/Z vs. Fmoc Chemistry for Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acids (PNAs), synthetic analogs of DNA and RNA, have emerged as powerful tools in diagnostics, therapeutics, and fundamental research due to their exceptional binding affinity and stability. The synthesis of these molecules relies on solid-phase techniques, primarily employing two distinct protecting group strategies: the traditional tert-butyloxycarbonyl (Boc)/benzyloxycarbonyl (Z) chemistry and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc)/benzhydryloxycarbonyl (Bhoc) chemistry. The choice between these methodologies is a critical decision that significantly impacts the purity, yield, and overall success of PNA synthesis. This guide provides an objective, data-supported comparison of the Boc/Z and Fmoc strategies to inform the selection of the most appropriate synthetic route for your research and development needs.

At a Glance: Key Differences Between Boc/Z and Fmoc Chemistries

FeatureBoc/Z ChemistryFmoc/Bhoc Chemistry
Nα-Backbone Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nucleobase Protection Benzyloxycarbonyl (Z) or AcylBenzhydryloxycarbonyl (Bhoc) or Boc
Deprotection Condition Acid-labile (TFA)Base-labile (Piperidine)
Final Cleavage Harsh acid (HF or TFMSA)Milder acid (TFA)
Orthogonality Semi-orthogonalFully orthogonal
Automation Friendliness Less common in modern automated synthesizersHighly amenable to automation
Purity Generally considered to yield higher purity products[1]Potential for side reactions can impact purity[1]
Compatibility Less compatible with sensitive modificationsCompatible with a wide range of labels and modifications

Performance Insights: A Quantitative Look

Direct, side-by-side quantitative comparisons of the same PNA sequence synthesized by both methods are not abundant in the literature. However, performance data from individual studies provide valuable insights.

ParameterBoc/Z ChemistryFmoc/Bhoc Chemistry
Average Coupling Yield An optimized automated protocol for a 17-mer PNA reported an average coupling yield of 99.4%.Generally high, often exceeding 99% in peptide synthesis which shares similar coupling chemistry. Minor side reactions during deprotection (0.3-0.4% contamination) can slightly lower the overall yield of the desired full-length product.[1]
Overall Yield For the same 17-mer, a product yield of approximately 90% was achieved.Yields are sequence-dependent and can be affected by aggregation, especially in purine-rich sequences.
Crude Purity (HPLC) Often results in cleaner crude product profiles due to fewer side reactions during the synthesis cycles.The milder cleavage conditions are a significant advantage, though side reactions during the basic deprotection step can lead to deletion sequences or other impurities.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for manual solid-phase PNA synthesis. Specific conditions may require optimization based on the PNA sequence and the specific monomers and reagents used.

Boc/Z Chemistry Manual Synthesis Protocol

This protocol outlines a single cycle of monomer addition using the Boc/Z strategy on a p-methylbenzhydrylamine (MBHA) resin.

1. Resin Swelling and Preparation:

  • Swell the MBHA resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Wash the resin with DCM.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.

  • Perform the main deprotection by agitating the resin with fresh 50% TFA in DCM for 20-25 minutes.

  • Wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

  • Neutralize the resin-bound amine with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM. Perform two neutralization steps of 2 minutes each.

  • Wash the resin with DCM.

4. Monomer Coupling:

  • In a separate vessel, pre-activate the Boc-PNA-(Z/Acyl)-OH monomer (3 equivalents) with a coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 1-2 minutes.

  • Add the activated monomer solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result indicates complete coupling.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:1:3 v/v/v) for 30 minutes.

  • Wash the resin with DCM and DMF.

6. Final Cleavage and Deprotection:

  • After assembly of the desired sequence, treat the resin with a solution of trifluoromethanesulfonic acid (TFMSA), m-cresol, and TFA in an ice bath to cleave the PNA from the resin and remove the Z/Acyl protecting groups.

  • Precipitate the crude PNA in cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Fmoc/Bhoc Chemistry Manual Synthesis Protocol

This protocol outlines a single cycle of monomer addition using the Fmoc/Bhoc strategy on a PAL-PEG-PS resin.

1. Resin Swelling and Preparation:

  • Swell the PAL-PEG-PS resin in DMF for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Monomer Coupling:

  • In a separate vessel, pre-activate the Fmoc-PNA-(Bhoc)-OH monomer (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF for 1-2 minutes.

  • Add the activated monomer solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test.

4. Capping (Optional but Recommended):

  • Treat the resin with a capping solution, for example, a mixture of acetic anhydride and lutidine in DMF, for 10-15 minutes.

  • Wash the resin with DMF.

5. Final Cleavage and Deprotection:

  • After completing the synthesis, treat the resin with a cleavage cocktail, typically containing TFA, a scavenger such as m-cresol, and water (e.g., 95:2.5:2.5 v/v/v), for 1.5-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PNA by adding the filtrate to cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Synthesis Workflows: A Visual Comparison

The following diagrams illustrate the cyclical nature of Boc/Z and Fmoc solid-phase PNA synthesis.

Boc_PNA_Synthesis_Workflow cluster_cycle Boc Synthesis Cycle Resin Resin-NH-PNA(n)-Boc Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (5% DIEA in DCM) Deprotection->Neutralization DCM Wash Coupling Coupling (Boc-Monomer, HATU, DIEA) Neutralization->Coupling DCM Wash Capping Capping (Acetic Anhydride/Pyridine) Coupling->Capping DMF/DCM Wash Deprotection_Next Next Cycle or Final Cleavage Capping->Deprotection_Next DMF/DCM Wash

Caption: Boc Solid-Phase PNA Synthesis Workflow.

Fmoc_PNA_Synthesis_Workflow cluster_cycle Fmoc Synthesis Cycle Resin Resin-NH-PNA(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-Monomer, HATU, DIEA) Deprotection->Coupling DMF Wash Capping Capping (Acetic Anhydride/Lutidine) Coupling->Capping DMF Wash Deprotection_Next Next Cycle or Final Cleavage Capping->Deprotection_Next DMF Wash

Caption: Fmoc Solid-Phase PNA Synthesis Workflow.

Conclusion and Recommendations

The choice between Boc/Z and Fmoc chemistry for PNA synthesis is a nuanced one, with the optimal strategy depending on the specific application, the sequence of the PNA, and the available laboratory resources.

  • Boc/Z Chemistry remains a robust and reliable method, often favored when the highest possible purity of the crude product is the primary concern. The harsh final cleavage step, however, requires specialized equipment and careful handling of hazardous reagents like HF or TFMSA, and it is not suitable for PNA oligomers containing acid-sensitive modifications.

  • Fmoc/Bhoc Chemistry has become the more widely adopted strategy due to its milder reaction conditions, compatibility with a broader range of sensitive labels and modifications, and its high amenability to automated synthesis. While the potential for side reactions during the basic deprotection step exists, careful optimization of the synthesis cycle can minimize these issues.

For routine synthesis of unmodified or moderately modified PNAs, especially in a high-throughput setting, the Fmoc/Bhoc strategy is generally the recommended approach . For complex, aggregation-prone sequences where purity is paramount and the necessary safety precautions for handling strong acids are in place, the Boc/Z strategy offers a powerful alternative . Ultimately, a thorough understanding of the strengths and weaknesses of each chemistry, as outlined in this guide, will enable researchers to make an informed decision and achieve successful PNA synthesis.

References

Validating Enzyme Kinetics: A Comparative Guide to Boc-Lys(Z)-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount for understanding biological processes and developing novel therapeutics. Chromogenic substrates are invaluable tools in this endeavor, providing a straightforward method for monitoring enzyme kinetics. This guide offers a comprehensive comparison of the chromogenic substrate Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA) with alternative substrates for the analysis of trypsin-like serine proteases. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their enzyme kinetic studies.

Performance Comparison of Protease Substrates

This compound is a chromogenic substrate designed for proteases that exhibit specificity for cleaving peptide bonds C-terminal to a lysine residue. Upon enzymatic cleavage, the colorless substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.

While direct and comprehensive kinetic data for this compound across a wide range of proteases is not extensively documented in publicly available literature, a closely related substrate, Nα-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA), provides a valuable benchmark for trypsin activity. The primary difference between these substrates lies in the Nα-protecting group (Boc vs. Z), which can influence the kinetic parameters.

The following tables summarize the kinetic constants for trypsin with Z-Lys-pNA and for other common trypsin-like proteases (plasmin and kallikrein) with various alternative chromogenic substrates. This comparative data highlights the relative efficiency of different substrates in terms of their Michaelis constant (Km), catalytic constant (kcat), and specificity constant (kcat/Km). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat/Km signifies greater catalytic efficiency.

Table 1: Kinetic Parameters of Trypsin with Various Chromogenic Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Z-Lys-pNA *3940.182463Data for bovine trypsin at pH 9.05, 25°C.[1][2][3][4]
Ac-Ala-Gly-Abu-Pro-Lys-pNA1301.81.38 x 10⁴Bovine β-trypsin.[5]
Ac-Ala-Val-Abu-Pro-Lys-pNA505.71.14 x 10⁵Bovine β-trypsin.[5]
Phe-Val-Pro-Arg-Anb(5,2)-NH₂---Reported to be 125-fold more active than BAPNA.[6]
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)---Common, but less sensitive trypsin substrate.[]

*Data for Z-Lys-pNA is presented as a close analog to this compound.

Table 2: Kinetic Parameters of Plasmin with Chromogenic Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
H-D-Val-Leu-Lys-pNA (S-2251)---Relatively plasmin-specific.[8]
D-Ile-Phe-Lys-pNA20--Also exhibits mild inhibitory action.[9]

Table 3: Kinetic Parameters of Kallikrein with Chromogenic Substrates

SubstrateKm (μM)Vmax (nmol·s⁻¹·U⁻¹)Notes
BOC-Leu-Ser-Thr-Arg-pNA (B3644)235337Porcine kallikrein.[10]
Chromozym PK (N-Bz-Pro-Phe-Arg-pNA)--Relatively specific for plasma kallikrein.[8]
D-Pro-Phe-Arg-pNA--Chromogenic substrate for Kallikrein.[11]

Experimental Protocols

Accurate and reproducible kinetic data are contingent on meticulously executed experimental protocols. The following section provides a detailed methodology for a general chromogenic protease assay that can be adapted for use with this compound and other pNA-based substrates.

General Protocol for Chromogenic Protease Assay

This protocol outlines the fundamental steps for measuring protease activity using a p-nitroanilide (pNA)-based chromogenic substrate in a 96-well microplate format.

Materials:

  • Purified protease of interest (e.g., Trypsin, Plasmin, Kallikrein)

  • This compound or other pNA-based chromogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the chromogenic substrate in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability). The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay. This range should ideally bracket the expected Km value of the enzyme for the substrate.

Assay Procedure:

  • Plate Setup: To each well of the 96-well microplate, add the assay buffer and the substrate working solution. It is recommended to prepare a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic substrate hydrolysis.

  • Temperature Equilibration: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).

Data Analysis:

  • For each substrate concentration, plot the absorbance at 405 nm versus time.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

  • Correct the V₀ values by subtracting the rate of non-enzymatic hydrolysis from the corresponding "no enzyme" control wells.

  • Plot the corrected V₀ values against the substrate concentrations.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

  • Calculate kcat from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).

  • Calculate the specificity constant (kcat/Km).

Experimental_Workflow Experimental Workflow for Enzyme Kinetics cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (e.g., 10 mM in DMSO) plate_setup Set up 96-well plate: - Assay Buffer - Substrate dilutions - 'No enzyme' controls prep_substrate->plate_setup prep_enzyme Prepare Enzyme Stock initiate Initiate reaction by adding enzyme prep_enzyme->initiate prep_buffer Prepare Assay Buffer prep_buffer->plate_setup temp_eq Pre-incubate at desired temperature plate_setup->temp_eq temp_eq->initiate measure Measure Absorbance at 405 nm (kinetic read) initiate->measure plot_abs Plot Absorbance vs. Time measure->plot_abs calc_v0 Calculate Initial Velocity (V₀) from linear slope plot_abs->calc_v0 correct_v0 Correct for non-enzymatic hydrolysis calc_v0->correct_v0 plot_v0 Plot V₀ vs. [Substrate] correct_v0->plot_v0 fit_mm Fit to Michaelis-Menten equation to determine Km and Vmax plot_v0->fit_mm calc_kcat Calculate kcat and kcat/Km fit_mm->calc_kcat

General workflow for a chromogenic protease assay.

Signaling Pathways

Serine proteases that cleave after lysine residues are involved in a multitude of physiological and pathological processes. While a specific signaling pathway exclusively validated with this compound is not prominently documented, the substrate can be used to study enzymes within well-established pathways such as the coagulation cascade and the kallikrein-kinin system. Both plasmin and plasma kallikrein are key serine proteases in these systems with a preference for cleaving after lysine or arginine residues.

The diagram below illustrates a simplified representation of the coagulation cascade, highlighting the roles of kallikrein and plasmin, where a lysine-specific protease would act.

Coagulation_Cascade Simplified Coagulation Cascade and Fibrinolysis cluster_coagulation Coagulation cluster_fibrinolysis Fibrinolysis FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact activation Prothrombin Prothrombin FactorXIIa->Prothrombin ...cascade... Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Kallikrein->FactorXII Positive feedback Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (clot) Fibrinogen->Fibrin Fibrin_degradation Fibrin Degradation Products Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Plasmin->Fibrin Cleavage Plasmin->Fibrin_degradation

Role of Lys-specific proteases in coagulation.

References

A Comparative Guide to the Cross-Reactivity of Proteases with Boc-Lys(Z)-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromogenic substrate Nα-Boc-Nε-Z-L-lysine-p-nitroanilide, commonly abbreviated as Boc-Lys(Z)-pNA, is a valuable tool for the characterization of proteases that exhibit trypsin-like activity, cleaving at the carboxyl side of lysine residues. Understanding the specificity and potential cross-reactivity of this substrate with a range of proteases is critical for the accurate interpretation of enzymatic assays and for the development of specific protease inhibitors. This guide provides a comparative analysis of the reactivity of this compound with several common proteases, supported by available experimental data.

Principle of the Assay

The utility of this compound as a protease substrate lies in its chromogenic properties. The substrate itself is a colorless compound. Upon enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety, free pNA is released. This liberated pNA has a distinct yellow color, which can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under a given set of conditions.

Quantitative Comparison of Protease Reactivity

The efficiency of a protease's catalytic activity on a given substrate is best described by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ is an inverse measure of the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ is the specificity constant, which provides a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the available kinetic data for the hydrolysis of Nα-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA), a close structural and functional analog of this compound, by various proteases. Due to the high degree of structural similarity, the kinetic parameters for Z-Lys-pNA are considered a reliable proxy for the reactivity of this compound.

Protease FamilySpecific ProteasePrimary P1 SpecificityKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Expected Reactivity with this compound
Serine ProteaseTrypsinBasic (Lys, Arg)0.394 (pH 9.05) - 34.6 (pH 3.13)[1][2][3]0.517 (max)[1][2][3]1390 (pH-dependent)[1][2][3]High
Serine ProteasePlasminBasic (Lys, Arg)Data not availableData not availableData not availableHigh (Expected)
Cysteine ProteasePapainBroad, prefers hydrophobic at P2Data not availableData not availableData not availableModerate (Expected)
Serine ProteaseChymotrypsinAromatic (Phe, Tyr, Trp)Data not availableData not availableData not availableVery Low (Expected)
Serine ProteaseElastase (Neutrophil)Small aliphatic (Ala, Val)Data not availableData not availableData not availableNegligible (Expected)
Serine ProteaseKallikrein (Plasma)Basic (Lys, Arg)Data not availableData not availableData not availableModerate (Expected)
Serine ProteaseSubtilisinBroad, prefers aromatic/hydrophobicData not availableData not availableData not availableLow (Expected)

Experimental Protocols

A generalized protocol for a protease activity assay using a p-nitroanilide-based substrate is provided below. This protocol can be adapted for specific proteases by optimizing buffer conditions, pH, and temperature.

General Protease Assay Protocol

Objective: To determine the rate of hydrolysis of this compound by a specific protease.

Materials:

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution (e.g., 30% acetic acid) - for endpoint assays

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the protease in the assay buffer to the desired concentration.

    • Prepare a series of dilutions of the this compound substrate in the assay buffer.

  • Assay Setup (96-well plate):

    • Add a defined volume of assay buffer to each well.

    • Add the protease solution to the appropriate wells. Include a blank control with assay buffer instead of the enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the this compound substrate solution to each well.

  • Measurement:

    • Kinetic Assay: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-30 minutes).

    • Endpoint Assay: Incubate the reaction at the optimal temperature for a fixed time. Stop the reaction by adding the stop solution. Measure the final absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • The concentration of released p-nitroaniline can be calculated using the Beer-Lambert law (molar extinction coefficient of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

    • To determine Kₘ and kcat, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Workflow

The following diagrams illustrate the general principle of the chromogenic assay and a typical experimental workflow.

Assay_Principle Substrate This compound (Colorless) Products Cleaved Peptide + p-Nitroaniline (Yellow) Substrate->Products Enzymatic Cleavage Enzyme Protease

Caption: Principle of the chromogenic protease assay.

Experimental_Workflow A Prepare Reagents (Substrate, Enzyme, Buffer) B Dispense Reagents into 96-well Plate A->B C Initiate Reaction (Add Substrate) B->C D Incubate at Optimal Temperature C->D E Measure Absorbance at 405 nm (Kinetic or Endpoint) D->E F Data Analysis (Calculate Reaction Velocity) E->F

Caption: General experimental workflow for a protease assay.

Discussion of Cross-Reactivity

  • Trypsin: As a serine protease with a strong preference for cleaving after lysine and arginine residues, trypsin exhibits high activity with this compound. The extensive kinetic data available confirms this substrate is an excellent choice for assaying trypsin activity.[1][2][3]

  • Papain: This cysteine protease has broader specificity than trypsin but is known to cleave at basic amino acid residues. Therefore, some level of activity with this compound is expected, likely lower than that of trypsin.

  • Chymotrypsin: Chymotrypsin preferentially cleaves after large hydrophobic and aromatic residues (phenylalanine, tyrosine, tryptophan). Due to the presence of a lysine residue at the P1 position, very low to negligible reactivity with this compound is anticipated.

  • Elastase: Neutrophil elastase, a serine protease involved in inflammation, prefers small aliphatic amino acids like alanine and valine at the P1 position. Consequently, it is not expected to cleave this compound.

  • Kallikrein: Plasma kallikrein is a serine protease that, similar to trypsin, cleaves after lysine and arginine residues. It is therefore expected to show reactivity with this compound.

  • Subtilisin: This bacterial serine protease has broad specificity, with a preference for aromatic or hydrophobic residues at the P1 position. While it may exhibit some low-level activity, it is not expected to be a primary enzyme for this substrate.

Conclusion

This compound is a highly effective and specific substrate for trypsin and is expected to be a good substrate for other proteases with trypsin-like specificity, such as plasmin and kallikrein. Its cross-reactivity with proteases that have different substrate preferences, like chymotrypsin and elastase, is predicted to be minimal. For researchers studying proteases with broader specificity, such as papain, empirical validation is recommended to determine the extent of reactivity. When using this compound in complex biological samples, it is crucial to consider the potential for cleavage by multiple proteases and to employ specific inhibitors to ensure the accurate measurement of the activity of the protease of interest.

References

A Comparative Guide to HPLC Analysis for Boc-Lys(Z)-pNA Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical methods for the validation of assays utilizing the chromogenic substrate Boc-Lys(Z)-pNA. This compound, or Nα-Boc-Nε-Z-L-lysine-p-nitroanilide, is a substrate commonly used to assay the activity of trypsin-like serine proteases. A key enzyme in this class is plasmin, which plays a critical role in fibrinolysis and other physiological and pathological processes.

The enzymatic cleavage of this compound by proteases like plasmin releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. While spectrophotometry provides a straightforward method for measuring enzyme kinetics, HPLC offers a powerful alternative for the precise quantification and validation of this assay, ensuring accuracy, linearity, and specificity.

Performance Comparison: HPLC vs. Alternative Methods

The validation of an enzymatic assay is crucial for reliable and reproducible results. HPLC provides a robust method for quantifying the p-nitroaniline product, offering high sensitivity and specificity. Below is a comparison of HPLC with the more traditional spectrophotometric method for the this compound assay.

Parameter HPLC Analysis Spectrophotometric Analysis Other Potential Methods
Principle Chromatographic separation and quantification of p-nitroaniline.Direct measurement of p-nitroaniline absorbance at ~405 nm.Fluorometric assays using alternative substrates, Mass Spectrometry.
Specificity High. Can separate p-nitroaniline from interfering substances.Moderate. Susceptible to interference from other colored compounds.High (Mass Spectrometry). Variable for fluorometric assays.
Linearity Range Wide (e.g., 1-100 µg/L for p-NA).[1]Narrower, dependent on spectrophotometer limitations.Wide and highly sensitive (Fluorometric and Mass Spectrometry).
Precision (RSD%) Excellent (<2% for inter-day and intra-day).[1]Good, but can be affected by sample matrix.Excellent.
Accuracy (% Recovery) High (typically 98-102%).[1]Good, but can be influenced by background absorbance.High.
Limit of Detection (LOD) Low (e.g., 0.6-2.2 µg/L for p-NA).[1]Higher than HPLC.Very low (Fluorometric and Mass Spectrometry).
Throughput Lower, due to run times.High, suitable for multi-well plate formats.Variable. Mass spectrometry can be high-throughput.
Equipment Cost HighLow to ModerateHigh (Mass Spectrometry), Moderate (Fluorometer).

Experimental Protocols

This compound Enzymatic Assay Protocol (General)

This protocol provides a general framework for a plasmin activity assay using this compound.

Materials:

  • Plasmin (human or bovine)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration.

  • Enzyme Preparation: Prepare a stock solution of plasmin in a suitable buffer. Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.

  • Assay Reaction: In a 96-well plate, add the diluted enzyme solution. To initiate the reaction, add the this compound solution. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Measurement:

    • Spectrophotometric Method: Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity.

    • HPLC Analysis: At specific time points, quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid) and proceed with the HPLC analysis to quantify the amount of p-nitroaniline formed.

HPLC Method for p-Nitroaniline Quantification

This method is designed for the separation and quantification of p-nitroaniline released during the enzymatic reaction.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile and ramp up to elute p-nitroaniline.

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 380 nm (the absorption maximum of p-nitroaniline)

Procedure:

  • Standard Preparation: Prepare a series of p-nitroaniline standards of known concentrations in the mobile phase.

  • Sample Preparation: Quench the enzymatic reaction at various time points and centrifuge to remove any precipitated protein. Collect the supernatant for injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the p-nitroaniline standards against their concentrations. Use this curve to determine the concentration of p-nitroaniline in the experimental samples.

Method Validation Parameters for HPLC Analysis

According to ICH guidelines, the validation of an analytical method should include the following parameters:

Validation Parameter Acceptance Criteria Typical Findings for p-NA Analysis
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.The HPLC method demonstrates good separation of p-nitroaniline from the substrate and other reaction components.
Linearity A linear relationship between the concentration and the analytical signal should be demonstrated. The correlation coefficient (r²) should be close to 1.Excellent linearity is typically observed over a range of concentrations (e.g., 1-100 µg/L), with r² > 0.999.[1]
Accuracy The closeness of agreement between the true value and the value found. Expressed as percent recovery.High accuracy, with recovery values typically between 98% and 102%.[1]
Precision The degree of scatter between a series of measurements. Expressed as the relative standard deviation (RSD).High precision, with intra-day and inter-day RSDs typically below 2%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Low LOD, often in the sub-µg/L range.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Low LOQ, allowing for the sensitive measurement of enzyme activity.[1]
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.The method is generally robust to small changes in mobile phase composition, flow rate, and temperature.

Visualizations

Enzymatic_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare Plasmin Solution Mix Mix Enzyme and Substrate Enzyme->Mix Substrate Prepare this compound Solution Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Data Data Acquisition & Quantification HPLC->Data Signaling_Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Serine Protease) Plasminogen->Plasmin Cleavage BocLysZpNA This compound (Substrate) Plasmin->BocLysZpNA Hydrolysis BocLysZ Boc-Lys(Z)-OH BocLysZpNA->BocLysZ pNA p-nitroaniline (Chromophore) BocLysZpNA->pNA PA Plasminogen Activators (e.g., tPA, uPA) PA->Plasminogen Activation HPLC_Validation_Logic Method HPLC Method for p-NA Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD/LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Assay Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

References

A Researcher's Guide to Protease Inhibitor Screening: Evaluating Boc-Lys(Z)-pNA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the development of robust and reliable protease inhibitor screening assays. Nα-Boc-Nε-Z-L-Lysine-p-nitroanilide, commonly known as Boc-Lys(Z)-pNA, is a chromogenic substrate used in biochemical reactions.[1][2][3][4][5][6] This guide provides a comprehensive comparison of this compound with alternative chromogenic substrates, supported by experimental data and detailed protocols to aid in the design and execution of your screening campaigns.

The Principle of Chromogenic Protease Assays

Chromogenic protease assays are fundamental tools for studying enzyme activity.[7] These assays employ synthetic substrates that, upon cleavage by a specific protease, release a chromophore—a molecule that absorbs light at a particular wavelength.[7] In the case of pNA-based substrates, the cleavage of the amide bond between the peptide and p-nitroanilide (pNA) releases the yellow-colored pNA molecule, which can be quantified spectrophotometrically at or around 405 nm.[8][9][10] The rate of color development is directly proportional to the activity of the protease.[7]

While this compound is utilized as a biochemical reagent for detecting protease activity, extensive public literature detailing its specific kinetic parameters for direct comparison is limited.[11] Therefore, this guide will focus on comparing well-characterized alternative chromogenic substrates commonly used for screening inhibitors of trypsin-like serine proteases.

Performance Comparison of Chromogenic Substrates

The efficacy of a chromogenic substrate is primarily determined by its kinetic parameters, Km and kcat. The Michaelis constant (Km) is an inverse measure of the enzyme's affinity for the substrate, with a lower Km indicating higher affinity.[7] The catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is the specificity constant and reflects the overall catalytic efficiency of the enzyme for a particular substrate.[11] The table below summarizes the kinetic data for several common chromogenic substrates used for various proteases.

SubstrateTarget Protease(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Characteristics
Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)Trypsin1200.079 (µmol/min/mg)-A common, cost-effective substrate for trypsin-like proteases.
Tos-Gly-Pro-Arg-pNA (Chromozym-TH)Thrombin4.18 - 5115 - 1273.04 x 10⁷ - 2.3 x 10⁷High sensitivity for thrombin.[9][11]
H-D-Phe-Pip-Arg-pNA (S-2238)Thrombin1.33 - 991.4 - 1266.87 x 10⁷ - 1.4 x 10⁷High sensitivity and specificity for thrombin.[9][11]
Bz-Ile-Glu-Gly-Arg-pNA (S-2222)Factor Xa2401606.7 x 10⁵Preferred substrate for Factor Xa assays.[9][11]
H-D-Val-Leu-Lys-pNA (S-2251)Plasmin---Relatively plasmin-specific.[11][12]

Note: Kinetic values can vary depending on experimental conditions such as pH, temperature, and buffer composition. A hyphen (-) indicates that the specific data was not provided in the referenced literature under comparable conditions.[7][11]

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for a general chromogenic protease inhibitor screening assay and for the comparative kinetic analysis of different substrates.

General Chromogenic Protease Inhibitor Screening Assay Protocol

This protocol outlines the fundamental steps for screening protease inhibitors using a pNA-based chromogenic substrate.

Materials:

  • Purified protease of interest

  • Chromogenic substrate (e.g., this compound) stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength for the specific protease

  • Test compounds (potential inhibitors) dissolved in a suitable solvent

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Dilute the purified protease to the desired working concentration in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer. The final concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control: Add assay buffer and the protease solution.

    • Inhibitor Wells: Add the test compound at various concentrations and the protease solution.

    • Blank (No Enzyme): Add assay buffer and the substrate working solution.

    • Substrate Control (No Inhibitor): Add assay buffer, protease solution, and the vehicle control for the test compounds.

  • Pre-incubation: Incubate the plate at the optimal temperature for the protease for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the chromogenic substrate working solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 15-30 minutes).[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol for Comparative Kinetic Analysis of Substrates

This protocol is designed to determine and compare the Km and kcat values of different substrates for a specific protease.

Procedure:

  • Follow the "General Chromogenic Protease Assay Protocol" for each substrate independently.

  • Instead of a fixed substrate concentration, use a range of substrate concentrations (typically from 0.2 x Km to 5 x Km).

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the V₀ values against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Vmax and Km values.[11]

  • Calculate the kcat value using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.[11]

  • Calculate the specificity constant (kcat/Km) for each substrate.

  • Tabulate the determined Km, kcat, and kcat/Km values for all tested substrates for a direct comparison of their efficiency.[11]

Visualizing the Workflow and a Relevant Pathway

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological pathway where target proteases are involved.

G General workflow for a chromogenic protease assay. cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate Dispense Reagents into 96-well Plate Reagents->Plate Pre-incubation Pre-incubate Enzyme and Inhibitor Plate->Pre-incubation Initiation Add Substrate to Initiate Reaction Pre-incubation->Initiation Measurement Measure Absorbance (405 nm) in Kinetic Mode Initiation->Measurement Velocity Calculate Initial Reaction Velocity (V₀) Measurement->Velocity Inhibition Determine Percent Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: A typical workflow for a chromogenic protease inhibitor screening assay.

G Simplified Blood Coagulation Cascade. FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic/Extrinsic Pathways Thrombin Thrombin FactorXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: A simplified diagram of the blood coagulation cascade, highlighting key serine proteases.

Conclusion

The choice between this compound and other chromogenic substrates will depend on the specific requirements of the protease inhibitor screening assay. While this compound can serve as a general substrate for initial screening, for more detailed and sensitive studies, researchers should consider well-characterized alternatives with known kinetic parameters for the target protease. Substrates like Chromozym-TH and S-2238 for thrombin, and S-2222 for Factor Xa, offer high sensitivity and specificity.[9][11] By understanding the performance characteristics of different substrates and employing robust experimental protocols, researchers can ensure the generation of high-quality, reproducible data in their quest for novel protease inhibitors.

References

Navigating Protease Activity: A Guide to the Reproducibility of Boc-Lys(Z)-pNA Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of protease activity is a cornerstone of discovery and development. Among the tools available, chromogenic peptide substrates provide a straightforward and quantifiable method for enzyme analysis. This guide offers an objective comparison of assays based on the Boc-Lys(Z)-pNA substrate, evaluating their performance and reproducibility against common alternatives, supported by detailed experimental protocols.

At its core, a this compound assay is a colorimetric method used to detect the activity of serine proteases that specifically cleave peptide bonds on the C-terminal side of a lysine residue, such as plasmin. The substrate, Nα-Boc-Nε-Z-L-Lysine-p-nitroanilide, consists of a lysine amino acid protected at its alpha-amino group by a tert-butyloxycarbonyl (Boc) group and at its epsilon-amino group by a benzyloxycarbonyl (Z) group. The C-terminus is linked to p-nitroaniline (pNA), a chromogenic reporter. In its intact, uncleaved form, the substrate is colorless. However, when a target protease cleaves the bond between lysine and pNA, the released p-nitroaniline imparts a yellow color to the solution. The intensity of this color, quantifiable by measuring absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.

Performance and Reproducibility

The reliability of any assay is determined by its reproducibility, typically measured by the coefficient of variation (%CV) in both intra-assay (within the same run) and inter-assay (between different runs) settings. While specific, published datasets for this compound assays are not abundant, the performance of analogous chromogenic substrates, such as Boc-Gln-Ala-Arg-pNA for trypsin-like proteases, provides a strong benchmark.[1] For such assays, an acceptable intra-assay %CV is generally below 10%, while an inter-assay %CV should ideally be less than 15%.[1][2] With careful execution, the accuracy for chromogenic peptide substrate assays can be well within a 5% coefficient of variation.[3]

Key factors influencing reproducibility include the purity of the enzyme and substrate, the stability of the buffer, and precise control over reaction time and temperature.[4]

Comparative Analysis of Assay Platforms

The this compound assay is one of several methods available for measuring protease activity. Its primary alternatives include other chromogenic substrates and the more sensitive fluorogenic assays.

Assay TypePrincipleTypical Substrate(s)AdvantagesDisadvantages
Chromogenic (this compound) Enzymatic cleavage releases p-nitroaniline (pNA), a yellow chromophore measured by absorbance.This compound, Cbz-Lys-Arg-pNASimple, cost-effective, readily available reagents, straightforward data analysis.[1]Lower sensitivity than fluorogenic methods, potential for interference from colored compounds.[1]
Chromogenic (Alternative) Similar to above, utilizing different peptide sequences for other proteases.Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) for trypsin.Well-established and very common substrate.[1]Similar sensitivity limitations to other chromogenic assays.
Fluorogenic Enzymatic cleavage releases a fluorescent group (e.g., AMC) from a quenched substrate, measured by fluorescence.Boc-Glu-Lys-Lys-AMC (for Plasmin), Boc-Gln-Ala-Arg-AMC (for Trypsin)Higher sensitivity, wider dynamic range, suitable for low-abundance enzymes.[1][5][6]Higher cost, requires a fluorescence plate reader, potential for quenching by sample components.

Experimental Protocols

Detailed and consistent execution of experimental protocols is critical for ensuring reproducibility.

Protocol 1: this compound Chromogenic Assay for Plasmin Activity

This protocol is adapted from established methods for similar chromogenic protease assays.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)

  • Purified Plasmin

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • DMSO (for substrate stock solution)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring to the desired reaction temperature (e.g., 37°C).

    • Create a concentrated stock solution of this compound in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in pre-warmed Assay Buffer.

    • Prepare a stock solution of plasmin in Assay Buffer and make serial dilutions for a standard curve if needed.

  • Assay Reaction:

    • Add the plasmin solution or test sample to the wells of the microplate.

    • To initiate the reaction, add the this compound working solution to each well. A typical final reaction volume is 100-200 µL.

    • Include appropriate controls: a "no enzyme" blank and a "no substrate" blank.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to the reaction temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes (kinetic assay).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • The enzyme activity is directly proportional to this rate.

Protocol 2: Fluorogenic Assay for Plasmin Activity (Alternative)

This protocol uses the substrate Boc-Glu-Lys-Lys-AMC.[5]

Materials:

  • Boc-Glu-Lys-Lys-AMC substrate

  • Assay Buffer (as above)

  • Purified Plasmin

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader (Excitation/~380 nm, Emission/~460 nm)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer.

    • Prepare a stock solution of Boc-Glu-Lys-Lys-AMC in DMSO. Dilute to the desired working concentration in Assay Buffer.

    • Prepare plasmin solutions as described in Protocol 1.

  • Assay Reaction:

    • Add the plasmin solution or test sample to the wells of the black microplate.

    • Start the reaction by adding the Boc-Glu-Lys-Lys-AMC working solution.

  • Measurement:

    • Measure the fluorescence intensity (RFU) at regular intervals using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]

  • Data Analysis:

    • Determine the rate of increase in fluorescence (ΔRFU/min) from the linear portion of the curve.

    • A standard curve using free 7-amino-4-methylcoumarin (AMC) can be used to convert fluorescence readings into the concentration of the product formed.[1]

Visualizing Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the assay workflow and a relevant signaling pathway.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer P3 Dilute Substrate to Working Concentration P1->P3 P2 Prepare Substrate Stock (in DMSO) P2->P3 A2 Initiate Reaction with Substrate Solution P3->A2 P4 Prepare Enzyme Solution / Samples A1 Add Enzyme/Sample to Microplate Wells P4->A1 A1->A2 A3 Incubate at Controlled Temperature A2->A3 M1 Measure Absorbance (405nm) or Fluorescence (Ex/Em) A3->M1 M2 Record Data Kinetically M1->M2 D1 Calculate Rate of Reaction (ΔAbs/min or ΔRFU/min) M2->D1 D2 Determine Enzyme Activity D1->D2 G cluster_pathway Fibrinolysis Signaling Pathway cluster_assay Assay Principle Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin Fibrin (Clot) Plasmin->Fibrin degrades tPA t-PA tPA->Plasminogen activates FDPs Fibrin Degradation Products Fibrin->FDPs Substrate This compound (Colorless) Product Released pNA (Yellow) Substrate->Product Plasmin_assay Plasmin Plasmin_assay->Substrate cleaves

References

A Comparative Guide to Boc/Z-Protected Monomers in Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) strategy for the solid-phase synthesis of peptide nucleic acids (PNAs) with its most common alternative, the Fmoc/Bhoc (9-fluorenylmethyloxycarbonyl/benzhydryloxycarbonyl) strategy. This analysis is intended to assist researchers in selecting the optimal synthetic route for their specific PNA applications, from fundamental research to the development of diagnostic and therapeutic agents.

Introduction to PNA Synthesis Strategies

Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. This neutral backbone endows PNAs with unique properties, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation, making them valuable tools in various biomedical applications.

The synthesis of PNA oligomers is typically performed on a solid support, and the choice of protecting groups for the monomer backbone and the nucleobases is crucial for the success of the synthesis. The two most established protection strategies are Boc/Z and Fmoc/Bhoc. The Boc/Z strategy, the original method developed for PNA synthesis, utilizes an acid-labile Boc group for the temporary protection of the N-terminal amine and a more stable, but also acid-labile, Z group for the permanent protection of the exocyclic amines of the nucleobases.[1][2]

Comparison of Boc/Z and Fmoc/Bhoc PNA Synthesis

The selection between the Boc/Z and Fmoc/Bhoc strategies involves a trade-off between the harshness of the chemical conditions, the potential for side reactions, and the compatibility with other chemistries.

FeatureBoc/Z StrategyFmoc/Bhoc StrategyReferences
N-terminal Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)[1][2]
Nucleobase Protecting Group Z (benzyloxycarbonyl)Bhoc (benzhydryloxycarbonyl)[1][2]
Deprotection Conditions (N-terminal) Strong acid (e.g., TFA)Mild base (e.g., piperidine)[1][2]
Cleavage from Resin Harsh acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)[1][2]
Purity of Crude Product Generally higher, fewer side reactions reportedCan be lower due to potential side reactions[1]
Compatibility with other Chemistries Limited due to harsh acidic conditionsMore compatible, especially with DNA synthesis[1]
Automation Less common on modern synthesizersEasily adaptable to automated synthesizers[1][2]
Reported Yield (for a 17-mer) ~90% (optimized protocol)Not directly comparable for the same sequence[3][4]
Average Coupling Yield (for a 17-mer) 99.4% (optimized protocol)Not directly comparable for the same sequence[3][4]

Experimental Protocols

Boc/Z PNA Synthesis Protocol (Optimized)

This protocol is based on an optimized automated synthesis of a 17-mer PNA.[3][4]

  • Resin: p-methylbenzhydrylamine (MBHA) resin.

  • Deprotection: The N-terminal Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The deprotected amine is neutralized in situ.

  • Activation and Coupling:

    • PNA monomers are added in molar excess to HATU (1-Hydroxy-7-azabenzotriazole).

    • Pre-activation for 60 seconds before delivery to the resin.

    • The concentration of activated monomers during coupling is 0.08 M.

    • Heteroselective solvation is used to achieve the highest coupling yields.

  • Capping: Acetic anhydride is used as the capping reagent to block any unreacted amino groups.

  • Washing: A piperidine wash is performed after capping.

  • Cleavage: The PNA is cleaved from the resin using strong acids like HF or TFMSA.

Fmoc/Bhoc PNA Synthesis Protocol

This is a general protocol for Fmoc/Bhoc PNA synthesis.[2]

  • Resin: Acid-labile linker resins such as Sieber amide or PAL resin.

  • Deprotection: The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

  • Activation and Coupling:

    • The carboxylate group of the incoming Fmoc-PNA monomer is activated using HBTU or HATU.

    • The activated monomer is then coupled to the deprotected amine on the resin.

  • Capping: Unreacted chains are capped with an acetylating agent like acetic anhydride.

  • Cleavage and Deprotection: The PNA is cleaved from the resin, and the Bhoc protecting groups are removed simultaneously using a mixture of TFA and a scavenger such as m-cresol.

Applications of PNAs Synthesized via Boc/Z and Alternative Methods

PNAs, regardless of the synthesis method, have a wide range of applications in diagnostics and therapeutics due to their unique properties. The choice of synthesis strategy can, however, influence the types of modifications and conjugations that are feasible.

Diagnostics
  • Fluorescence In Situ Hybridization (FISH): PNA probes offer faster hybridization and higher specificity compared to DNA probes, making them excellent for identifying microorganisms and detecting chromosomal abnormalities.

  • Biosensors: The high stability and specificity of PNAs are leveraged in the development of biosensors for the detection of specific DNA or RNA sequences.

Therapeutics
  • Antisense and Antigene Therapy: PNAs can be designed to bind to specific mRNA or DNA sequences to inhibit gene expression, offering potential treatments for a variety of diseases. Their nuclease resistance provides a significant advantage over natural oligonucleotides.

  • Drug Delivery: PNAs can be conjugated to cell-penetrating peptides (CPPs) to improve their cellular uptake, a crucial step for their therapeutic efficacy.

While the Boc/Z strategy is capable of producing high-purity PNAs for these applications, the milder conditions of the Fmoc/Bhoc strategy make it more amenable to the synthesis of complex PNA conjugates, such as PNA-peptide and PNA-DNA chimeras.

Visualizing PNA Synthesis and Application Workflows

PNA_Synthesis_Comparison cluster_BocZ Boc/Z Synthesis Strategy cluster_FmocBhoc Fmoc/Bhoc Synthesis Strategy cluster_Applications PNA Applications Boc_Monomer Boc-PNA-Monomer(Z) Boc_Deprotection Boc Deprotection (TFA) Boc_Coupling Coupling Boc_Capping Capping Boc_Cleavage Cleavage (HF/TFMSA) Boc_PNA High Purity PNA Diagnostics Diagnostics (FISH, Biosensors) Boc_PNA->Diagnostics Therapeutics Therapeutics (Antisense, Antigene) Boc_PNA->Therapeutics Fmoc_Monomer Fmoc-PNA-Monomer(Bhoc) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Coupling Coupling Fmoc_Capping Capping Fmoc_Cleavage Cleavage (TFA) Fmoc_PNA PNA for Conjugation Fmoc_PNA->Diagnostics Fmoc_PNA->Therapeutics

PNA_Antisense_Mechanism PNA PNA Oligomer mRNA Target mRNA PNA->mRNA Binds via Watson-Crick base pairing Translation_Block Translation Blocked Ribosome Ribosome mRNA->Ribosome Translation No_Protein No Protein Synthesis Translation_Block->No_Protein

Conclusion

The Boc/Z strategy for PNA synthesis remains a viable method, particularly when high purity of the final product is the primary concern and compatibility with other chemistries is not a limiting factor. The optimized protocols demonstrate that high yields and coupling efficiencies can be achieved. However, the harsh cleavage conditions are a significant drawback.

The Fmoc/Bhoc strategy has become the more prevalent method due to its milder deprotection conditions, which allow for greater flexibility in synthesizing modified PNAs and PNA conjugates, and its amenability to automation. For many applications in drug discovery and diagnostics where complex constructs are required, the Fmoc/Bhoc method offers significant advantages. The choice between these two fundamental strategies will ultimately depend on the specific PNA sequence, the desired purity, the scale of the synthesis, and the intended application.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Lys(Z)-pNA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of Boc-Lys(Z)-pNA (Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide), a chromogenic substrate frequently used in enzymatic assays. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Nitrile gloves are required.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: When handling the powder form or if there is a risk of aerosolization, a dust respirator or working within a certified chemical fume hood is necessary.

Summary of Safety and Handling Information

For quick reference, the following table summarizes key safety and handling information pertinent to the disposal of this compound.

ParameterInformation
Chemical Name Nα-Boc-Nε-Z-L-Lysine-4-Nitroanilide
CAS Number 51078-31-0
Molecular Formula C₂₅H₃₂N₄O₇
Appearance White to light yellow powder/solid
Primary Hazards Potential for skin and eye irritation; may be harmful if ingested or inhaled.
Personal Precautions Wear appropriate PPE, including splash goggles, gloves, and a lab coat. A dust respirator should be used when handling the solid.[1]
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or aerosols.[1]
Spill Response For small spills, use appropriate tools to collect the material into a designated waste container. For large spills, use a shovel.[1]
Storage Keep container tightly closed in a dry and cool place.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and any associated waste must be managed as hazardous chemical waste, in strict accordance with local, state, and federal environmental regulations.[1][3]

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, experimental solutions, pipette tips, gloves, and absorbent paper, must be collected in a dedicated and clearly labeled hazardous waste container.
  • Do not mix this waste with non-hazardous trash or other incompatible waste streams.

2. Containerization:

  • Use a chemically resistant, sealable container for waste collection. The container must be in good condition and compatible with the chemical.
  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

3. Handling Spills:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
  • Carefully collect the absorbed material and spilled powder using appropriate tools (e.g., a scoop or shovel for larger spills) and place it into the designated hazardous waste container.[1]
  • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Once the waste container is full or ready for disposal, ensure it is securely sealed.
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Path start Start: Handling this compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood is_spill Spill? fume_hood->is_spill waste_source Waste Generated (Unused chemical, contaminated labware, solutions) waste_container Place in a labeled Hazardous Waste Container waste_source->waste_container spill Spill Occurs contain_spill Contain spill with inert absorbent spill->contain_spill is_spill->waste_source No is_spill->spill Yes collect_spill Collect spilled material and absorbent contain_spill->collect_spill collect_spill->waste_container seal_container Securely seal container when full waste_container->seal_container contact_ehs Contact EHS for waste pickup seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-lys(Z)-pna

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-lys(Z)-pna. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE) and Engineering Controls

Protection Type Specific Recommendations Rationale
Engineering Controls Use in a chemical fume hood.To minimize inhalation of dust or aerosols.
Local and general ventilation.To keep airborne levels below exposure limits.[2]
Eye Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes or dust.
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended.[1][3]To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[3]
Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.[2]
Respiratory Protection An approved dust respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood or if dust is generated.[2]To prevent inhalation of the compound.

Step-by-Step Handling and Disposal Plan

A systematic workflow is critical for the safe handling and disposal of this compound and associated waste. The following diagram and procedures outline the key steps from preparation to final disposal.

prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution exp_run Conduct Experiment prep_solution->exp_run Proceed to Experiment exp_monitor Monitor for Spills or Exposure exp_run->exp_monitor disp_segregate Segregate Hazardous Waste (Solid & Liquid) exp_monitor->disp_segregate Generate Waste clean_decontaminate Decontaminate Work Surfaces exp_monitor->clean_decontaminate Experiment Complete disp_container Use Labeled, Sealed Containers disp_segregate->disp_container disp_ppe Dispose of Contaminated PPE disp_container->disp_ppe disp_storage Store Waste in Designated Area disp_ppe->disp_storage disp_pickup Arrange for Hazardous Waste Pickup disp_storage->disp_pickup clean_remove_ppe Remove PPE clean_decontaminate->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols: General Handling Procedure

  • Preparation: Before handling the compound, ensure you are wearing all the necessary PPE as outlined in the table above. All handling of the solid form of this compound should be conducted within a certified chemical fume hood to prevent inhalation.

  • Weighing and Solution Preparation: Carefully weigh the required amount of this compound. When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosol generation.

  • During the Experiment: Handle all solutions containing this compound with care. Be mindful of potential splashes and spills.

  • Spill Management: In case of a spill, evacuate the immediate area.[1] Mix the spilled material with an inert absorbent, such as sand, and sweep it up. Place the absorbed material into a tightly closed container for disposal.

  • Decontamination: After handling, thoroughly decontaminate all work surfaces and equipment.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

Disposal Plan

The disposal of this compound and any associated waste must be treated as hazardous waste and managed according to local, state, and federal regulations.[1][2]

  • Waste Segregation: Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a dedicated and clearly labeled hazardous waste container.[1]

  • Containerization: Ensure the hazardous waste container is sealed tightly to prevent leaks or spills.

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves, as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

  • Pickup and Disposal: Arrange for a certified hazardous waste disposal service to collect and dispose of the waste in accordance with all applicable environmental regulations. Do not allow the material to enter drains or water courses.

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

References

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Retrosynthesis Analysis

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Boc-lys(Z)-pna
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